Fmoc-L-threonine monohydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5.H2O/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23);1H2/t11-,17+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNQPFAECJFQNV-NRNQBQMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Role of Fmoc-L-Threonine Monohydrate in Peptide Synthesis
Abstract
Threonine, a polar amino acid featuring a secondary hydroxyl group, is fundamental to the structure, function, and post-translational modification of peptides and proteins[1]. Its successful incorporation into synthetic peptides is a cornerstone of drug discovery and biochemical research. This guide provides a detailed examination of Fmoc-L-threonine, focusing on its monohydrate and side-chain protected forms, within the context of Solid-Phase Peptide Synthesis (SPPS). We will dissect the strategic importance of the Fmoc/tBu orthogonal system, provide field-proven experimental protocols, and analyze the causality behind key methodological choices to ensure high-fidelity peptide synthesis.
The Central Role of Protected Amino Acids in SPPS
Solid-Phase Peptide Synthesis (SPPS) revolutionized the construction of peptides by anchoring the C-terminal amino acid to an insoluble resin, allowing for the stepwise elongation of the peptide chain. This methodology enables the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing after each step[2].
The success of SPPS hinges on an orthogonal protection strategy, where two distinct classes of protecting groups are used:
-
Temporary Nα-Protecting Group: Shields the α-amino group of the incoming amino acid, preventing self-polymerization. It must be selectively removable at each cycle without disturbing other protecting groups or the resin linkage[3][4]. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to mild base, is the industry standard[2][5].
-
Permanent Side-Chain Protecting Groups: Mask reactive functionalities on amino acid side chains. These must remain stable throughout all coupling and Nα-deprotection cycles but be removable during the final cleavage step, typically under strongly acidic conditions[4][6].
This dual-protection scheme is the foundation of the widely adopted Fmoc/tBu strategy[7].
The Threonine Conundrum: The Imperative for Side-Chain Protection
The threonine side chain contains a nucleophilic secondary hydroxyl (-OH) group. If left unprotected during SPPS, this group can engage in critical side reactions:
-
O-acylation: The hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of ester bonds and branched peptide impurities. This significantly reduces the yield of the target peptide[8].
-
Dehydration (β-elimination): Under certain basic conditions, particularly during Fmoc deprotection or coupling, the β-hydroxyl group can be eliminated, resulting in the formation of a dehydroamino acid residue[9].
-
Acyl Migration: O→N and N→O acyl shifts can occur, compromising the integrity of the peptide backbone[6].
Therefore, effective protection of the threonine side chain is not optional but essential for achieving high purity and yield in the final product[1][6][8].
Dissecting the Key Reagent: Fmoc-L-Threonine Derivatives
The standard building block for incorporating threonine in Fmoc-SPPS is N-α-9-fluorenylmethoxycarbonyl-O-tert-butyl-L-threonine , commonly abbreviated as Fmoc-Thr(tBu)-OH [1][10]. Let's analyze its components.
The Nα-Fmoc Group: The Temporary Shield
The Fmoc group is the linchpin of the Nα-protection strategy. Its removal is achieved via a base-catalyzed β-elimination mechanism[11]. A secondary amine, typically 20% piperidine in N,N-dimethylformamide (DMF), abstracts the acidic proton on the C9 carbon of the fluorenyl ring. This leads to the formation of a stable dibenzofulvene (DBF)-piperidine adduct and the release of the free N-terminal amine of the peptide chain, ready for the next coupling cycle[11][12]. The stability of the Fmoc group to acidic conditions ensures the orthogonality required for the Fmoc/tBu strategy[12][13].
The O-tert-Butyl (tBu) Group: The Permanent Side-Chain Armor
The tert-butyl (tBu) ether is the most common protecting group for the threonine side chain[3][8]. Its key features are:
-
Base Stability: It is completely stable to the piperidine solution used for Fmoc deprotection, ensuring the integrity of the side chain throughout the synthesis[1][14].
-
Acid Lability: It is efficiently removed during the final cleavage step by strong acids, such as trifluoroacetic acid (TFA)[10][14].
This orthogonal stability profile makes Fmoc-Thr(tBu)-OH an indispensable reagent for routine SPPS[10].
The Monohydrate Form: A Note on Stability and Handling
Fmoc-L-threonine is often supplied as a monohydrate, meaning one molecule of water is incorporated into its crystalline structure[15][]. This form is often preferred as the crystalline structure can enhance the compound's stability and shelf-life, ensuring precise quantification and handling during the weighing and dissolution steps of synthesis[].
Data Presentation: Properties of Fmoc-Thr(tBu)-OH
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₇NO₅ | [1] |
| Molecular Weight | 397.47 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in DMF, NMP, DCM | [1] |
| Nα-Protection | Fmoc (Base-labile) | [10] |
| Side-Chain Protection | tert-butyl (tBu) (Acid-labile) | [10] |
Experimental Workflow: Incorporation of Fmoc-Thr(tBu)-OH in SPPS
The following section details a generalized, self-validating protocol for a single coupling cycle of Fmoc-Thr(tBu)-OH on a 0.1 mmol scale. Optimization may be required based on the specific peptide sequence and resin used.
Diagram: The Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: Generalized workflow for a single amino acid incorporation cycle in Fmoc-SPPS.
Step 1: Nα-Fmoc Deprotection
-
Rationale: To expose the N-terminal amine of the resin-bound peptide, making it available for coupling with the next amino acid.
-
Protocol:
-
Swell the peptide-resin in peptide synthesis grade DMF for 30-60 minutes[11][17].
-
Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin[8][11].
-
Agitate the mixture for 3-5 minutes at room temperature[11].
-
Drain the solution. The UV absorbance of the filtrate can be measured (~301 nm) to quantify Fmoc removal[11].
-
Repeat the treatment with fresh 20% piperidine/DMF for 10-15 minutes to ensure complete deprotection[11][18].
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the DBF adduct[10][18]. A final wash with Dichloromethane (DCM) can also be performed[10].
-
Validation: Perform a qualitative test (e.g., Kaiser test) on a small resin sample to confirm the presence of free primary amines[19]. A positive result (blue beads) indicates successful deprotection.
-
Step 2: Amino Acid Activation and Coupling
-
Rationale: To convert the carboxylic acid of Fmoc-Thr(tBu)-OH into a highly reactive species that readily forms a peptide bond with the free amine on the resin. Steric hindrance from both the threonine side chain and the N-methyl group (if present) can slow coupling kinetics, necessitating efficient activation[9].
-
Protocol:
-
In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 eq.) in DMF[8][10].
-
Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 eq.), to the solution. This initiates the activation process[8][10]. The solution may change color.
-
Allow the activation to proceed for several minutes[8].
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture via shaker or nitrogen bubbling for 1-2 hours at room temperature[8][10]. For difficult or sterically hindered couplings, reaction time may be extended[8].
-
Drain the coupling solution and wash the resin extensively with DMF (5-6 times) to remove unreacted reagents and by-products[10].
-
Validation: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates the reaction has gone to completion, as all primary amines have been acylated.
-
Diagram: Key Chemical Structures in Threonine Incorporation
Caption: Chemical structures of the core building block and its protecting groups.
Navigating Challenges and Optimizing Synthesis
While Fmoc-Thr(tBu)-OH is a robust building block, challenges can arise, particularly in "difficult" sequences prone to aggregation[8][20].
Comparative Data: Side-Chain Protection and Coupling Reagents
The choice of protecting group and coupling reagent can significantly impact synthesis outcomes.
Table: Comparison of Threonine Side-Chain Protecting Groups
| Protecting Group | Key Characteristics | Advantages | Disadvantages | Cleavage Condition |
| tert-Butyl (tBu) | Industry standard, robust. | High stability during synthesis; cost-effective[8]. | Can contribute to aggregation in some sequences[8]. | Strong Acid (e.g., >90% TFA)[8][14]. |
| Trityl (Trt) | More acid-labile. | Useful for synthesizing protected peptide fragments; removed under milder acid conditions[3][8][14]. | Bulkier, can be less stable in some contexts. | Mild Acid (e.g., 1% TFA in DCM)[3][14]. |
Table: Comparison of Common Coupling Reagents for Threonine
| Reagent | Class | Advantages | Considerations |
| HBTU / TBTU | Aminium Salt | Highly efficient, fast reaction times, by-products are soluble[21][22]. | Can react with free amines if pre-activation is not done correctly[13]. |
| HATU / HCTU | Aminium Salt | More powerful than HBTU, excellent for sterically hindered couplings[8][14]. | Higher cost. |
| DIC / HOBt | Carbodiimide | Low-racemization protocol, cost-effective, DIU by-product is soluble in some solvents[21][22]. | Slower kinetics than aminium salts; DCC produces an insoluble urea by-product[13]. |
Advanced Strategy: Pseudoproline Dipeptides
For sequences prone to severe aggregation, standard methods may fail. Pseudoproline dipeptides, such as Fmoc-Xaa-Thr(ΨPro)-OH, can be incorporated to introduce a temporary "kink" in the peptide backbone. This disrupts the inter-chain hydrogen bonding that leads to aggregation. The native threonine structure is fully restored during the final TFA cleavage[19][23].
Final Cleavage and Deprotection
Once the entire peptide sequence is assembled, the final step is to cleave the peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups, including the tBu group from threonine.
-
Rationale: To liberate the final, unprotected peptide product.
-
Protocol:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS)[10]. The scavengers (water, TIS) are critical to trap reactive cationic species generated during deprotection, preventing side reactions.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature[8].
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether[8].
-
Centrifuge to pellet the peptide, decant the ether, and dry the final product. The crude peptide can then be purified by preparative HPLC.
-
Conclusion
Fmoc-L-threonine monohydrate, and specifically its side-chain protected derivative Fmoc-Thr(tBu)-OH, is an indispensable component in the toolkit of the peptide chemist. Its design is a masterclass in chemical orthogonality, enabling the precise and controlled incorporation of threonine into complex peptide sequences. By understanding the function of each component—the base-labile Fmoc group, the acid-labile tBu group, and the stabilizing monohydrate form—and by applying robust, validated protocols, researchers can effectively navigate the challenges of SPPS to achieve high-purity, high-yield synthesis of peptides for transformative applications in science and medicine.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Chemistry.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. (n.d.). PMC - NIH.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
- A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. (n.d.). PMC - NIH.
- Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. (2023). ACS Publications.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Does anyone observed that purple colour evolved during a coupling in solid phase peptide sinthsys when coupling Fmoc-Thr(tBu)-OH ?. (2021). ResearchGate.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024).
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
- Fmoc-Thr-OH, N-Fmoc-L-threonine; CAS 73731-37-0. (n.d.). Aapptec Peptides.
- Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. (n.d.). ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. alfachemic.com [alfachemic.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. chempep.com [chempep.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CAS 73731-37-0: this compound | CymitQuimica [cymitquimica.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. peptide.com [peptide.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. blog.mblintl.com [blog.mblintl.com]
- 21. peptide.com [peptide.com]
- 22. bachem.com [bachem.com]
- 23. pubs.acs.org [pubs.acs.org]
The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to the Fmoc Protecting Group in SPPS
For researchers, scientists, and drug development professionals, the synthesis of peptides is a foundational technology. The ability to construct these complex biomolecules with precision underpins advancements in therapeutics, diagnostics, and fundamental biological research. Among the various strategies for Solid-Phase Peptide Synthesis (SPPS), the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the predominant methodology.[1][2] Its widespread adoption is a testament to its robustness, versatility, and the milder chemical environment it affords, making it highly compatible with the synthesis of complex and modified peptides.[2][3]
This technical guide provides a comprehensive exploration of the Fmoc group's critical role in SPPS. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of Fmoc chemistry, the rationale behind procedural choices, and the strategies to navigate the common challenges encountered in the field.
The Principle of Orthogonality: The Strategic Advantage of Fmoc Chemistry
The elegance of Fmoc-based SPPS lies in its adherence to the principle of orthogonality.[][5] In the context of peptide synthesis, orthogonality refers to the use of protecting groups that can be removed under distinct chemical conditions, without affecting other protecting groups on the peptide chain.[6][7] This allows for the selective deprotection of the α-amino group at each cycle of amino acid addition, while the side-chain protecting groups remain intact until the final cleavage step.[2][5]
The Fmoc/tBu (tert-butyl) strategy exemplifies this principle perfectly:
-
Temporary α-Amino Protection: The Fmoc group is labile to basic conditions, typically a solution of a secondary amine like piperidine.[8][9]
-
Permanent Side-Chain Protection: The side chains of reactive amino acids are protected with acid-labile groups, such as tert-butyl (tBu), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[5][6] These groups are stable to the basic conditions used for Fmoc removal but are efficiently cleaved by strong acids like trifluoroacetic acid (TFA) during the final step of releasing the peptide from the solid support.[2][8]
This orthogonal scheme is a significant departure from the older Boc (tert-butyloxycarbonyl) strategy, which relies on graded acid lability.[8][9] In Boc-SPPS, both the temporary Nα-Boc group and the side-chain protecting groups (often benzyl-based) are removed by acid, but at different concentrations.[6] The repeated exposure to moderately strong acid for Boc deprotection can lead to the gradual loss of side-chain protecting groups, a complication largely avoided in Fmoc chemistry.[2]
Comparison of Fmoc and Boc SPPS Strategies
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Nα-Deprotection Condition | Mild base (e.g., 20% piperidine in DMF) | Moderately strong acid (e.g., TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (benzyl-based, cleaved by strong acid) |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF) |
| Orthogonality | High degree of true orthogonality | Partial orthogonality based on graded acid lability |
| Automation Friendliness | High, due to non-corrosive reagents and UV monitoring | Lower, requires specialized equipment for handling HF |
This fundamental difference in chemical strategy makes Fmoc-SPPS particularly advantageous for the synthesis of long peptides and those containing sensitive modifications like phosphorylation and glycosylation, which may not be stable under the harsh acidic conditions of Boc-SPPS.[3]
The Mechanism of Fmoc Deprotection: A Base-Induced Elimination
The removal of the Fmoc group is a critical and repeated step in the SPPS cycle. Understanding its mechanism is key to optimizing reaction conditions and troubleshooting incomplete deprotection. The process is a base-induced β-elimination reaction.[][6]
-
Proton Abstraction: A base, typically piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[6][10]
-
β-Elimination: This deprotonation leads to a β-elimination reaction, resulting in the formation of dibenzofulvene (DBF) and the release of the free amine of the peptide chain via an unstable carbamic acid intermediate that decarboxylates.[2][]
-
Scavenging of Dibenzofulvene: The liberated DBF is a reactive electrophile that can undergo a Michael-type addition with the newly deprotected amine of the peptide, leading to irreversible chain termination.[6][11] To prevent this, a secondary amine like piperidine is used in excess. Piperidine acts not only as the base for deprotection but also as a scavenger, trapping the DBF to form a stable fulvene-piperidine adduct.[2][12] This adduct is then easily washed away from the resin-bound peptide.[2]
// Nodes Fmoc_Peptide [label="Fmoc-NH-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Piperidine1 [label="Piperidine\n(Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Deprotonated\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Free_Amine [label="H₂N-Peptide-Resin\n(Free Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DBF [label="Dibenzofulvene (DBF)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Piperidine2 [label="Piperidine\n(Scavenger)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adduct [label="DBF-Piperidine Adduct\n(Washed Away)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Fmoc_Peptide -> Intermediate [label="1. Proton Abstraction"]; Piperidine1 -> Intermediate; Intermediate -> Free_Amine [label="2. β-Elimination"]; Intermediate -> DBF; DBF -> Adduct [label="3. Scavenging"]; Piperidine2 -> Adduct; }
Fmoc Deprotection Mechanism.
The strong UV absorbance of the dibenzofulvene-piperidine adduct provides a convenient method for real-time monitoring of the deprotection reaction, a feature that has greatly facilitated the automation of Fmoc-SPPS.[3]
Core Experimental Protocols in Fmoc-SPPS
A successful peptide synthesis relies on the meticulous execution of a cyclical process. Each cycle adds one amino acid to the growing peptide chain and consists of three main stages: deprotection, activation/coupling, and washing.
The SPPS Cycle Workflow
// Nodes Start [label="Start:\nFmoc-AA-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="2. Washing\n(DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="3. Amino Acid Coupling\n(Fmoc-AA-OH, Activator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="4. Washing\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Cycle_End [label="End of Cycle:\nFmoc-AA(n+1)-Peptide-Resin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Deprotection; Deprotection -> Wash1 [label="Removes Piperidine & Adduct"]; Wash1 -> Coupling; Coupling -> Wash2 [label="Removes Excess Reagents"]; Wash2 -> Cycle_End; Cycle_End -> Deprotection [label="Repeat for next AA", style=dashed]; }
The cyclical workflow of Fmoc-SPPS.
Protocol 1: Fmoc Deprotection
This protocol is designed to ensure the complete removal of the Fmoc group, preparing the peptide-resin for the next coupling step.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF).
-
Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.[1]
-
Solution Drainage: Drain the deprotection solution. The characteristic UV absorbance of the filtrate can be measured to quantify the extent of deprotection.
-
Second Deprotection: To ensure complete removal, repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.[1]
-
Thorough Washing: Drain the solution and wash the resin extensively with DMF (at least 5 times) to completely remove all traces of piperidine and the DBF-piperidine adduct.[1] Residual piperidine can cause the deprotection of the incoming Fmoc-amino acid, leading to double incorporation.
Protocol 2: Amino Acid Activation and Coupling
The formation of the peptide bond requires the activation of the carboxylic acid of the incoming amino acid. This protocol details a common method using HBTU/HATU activators.
-
Prepare Amino Acid Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling activator such as HBTU or HATU (3-5 equivalents) in DMF.
-
Base Addition: Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to facilitate the activation and neutralize the protonated amine on the resin.
-
Pre-activation (Optional but Recommended): Allow the mixture to stand for a few minutes for pre-activation.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, which detects free primary amines.[13][14] A negative result (yellow beads) indicates a complete reaction.[13]
-
Washing: After the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[1]
Navigating Common Side Reactions in Fmoc-SPPS
Despite its robustness, Fmoc-SPPS is not without potential challenges. A thorough understanding of common side reactions is crucial for troubleshooting and ensuring the synthesis of high-purity peptides.
-
Aspartimide Formation: This is a significant side reaction, particularly in sequences containing aspartic acid (Asp), especially when followed by Gly, Ser, or Asn.[11][15] The side-chain carboxyl group can cyclize onto the peptide backbone, catalyzed by the piperidine used for Fmoc deprotection.[6] This can lead to epimerization at the Asp residue and the formation of β- and α-piperidide adducts.[15]
-
Diketopiperazine Formation: This side reaction is most prevalent at the dipeptide stage.[15] The deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is especially common when Proline is in the first or second position.[15]
-
Racemization: The loss of stereochemical integrity (epimerization) can occur during the activation step of amino acid coupling.[17] Cysteine and Histidine are particularly susceptible.[18]
-
Aggregation: As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, leading to aggregation.[15] This can hinder the access of reagents to the reactive sites, resulting in incomplete deprotection and coupling.
-
Mitigation: Strategies to disrupt aggregation include using "difficult sequence" protocols, such as switching to more polar solvents like N-methylpyrrolidone (NMP), performing couplings at elevated temperatures (microwave synthesis), or incorporating backbone-protecting groups like the Hmb group.[11][15]
-
The Importance of High-Purity Building Blocks
The final purity of a synthetic peptide is directly correlated to the quality of the starting materials. The use of high-purity Fmoc-amino acids is paramount for successful SPPS.[2][3] Impurities in the amino acid building blocks, such as diastereomers, deletion sequences from the amino acid synthesis, or residual acetic acid, can be incorporated into the growing peptide chain, leading to difficult-to-remove impurities in the final product.[3][19] Therefore, sourcing Fmoc-amino acids from reputable suppliers with stringent quality control is a critical, though often overlooked, aspect of peptide synthesis.[2] Purification of Fmoc-amino acids prior to synthesis has been shown to significantly increase the purity of the final crude peptide.[19]
Conclusion
The Fmoc protecting group is more than just a chemical moiety; it is the linchpin of the most widely used strategy for modern peptide synthesis. Its base lability, coupled with the acid lability of common side-chain protecting groups, provides a truly orthogonal system that has enabled the routine synthesis of increasingly complex peptides.[2][20] By understanding the fundamental mechanisms, mastering the core protocols, and being aware of potential side reactions and their mitigation strategies, researchers can fully leverage the power of Fmoc-SPPS. This knowledge empowers scientists in academia and industry to confidently and efficiently construct the peptide molecules that drive discovery and innovation in medicine and biotechnology.
References
- Vertex AI Search. Overview of Solid Phase Peptide Synthesis (SPPS).
- AltaBioscience. Fmoc Amino Acids for SPPS.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- Behrendt, R., White, P., & Offer, J. Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
- BOC Sciences.
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Galiano, V., et al.
- LGC Standards. Focus on FMOC chemistry.
- Protheragen. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- ResearchGate. Advances in Fmoc solid-phase peptide synthesis.
- Semantic Scholar. Advances in Fmoc solid-phase peptide synthesis.
- Benchchem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- Benchchem. Potential side reactions of the azide group in Fmoc SPPS.
- Benchchem. A Head-to-Head Comparison: Fmoc vs. Boc Solid-Phase Peptide Synthesis for Challenging Sequences.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Pícharz, M., et al. Side reactions in the SPPS of Cys-containing peptides. PubMed.
- Benchchem. A Technical Guide to Fmoc Solid-Phase Peptide Synthesis.
- Amblard, M., et al. Methods and protocols of modern solid phase peptide synthesis.
- Slideshare. T boc fmoc protocols in peptide synthesis.
- Peptide Port. Fmoc Solid Phase Peptide Synthesis Protocol.
- Benchchem. Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS.
- Biosynth. Protecting Groups in Peptide Synthesis.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ChemPep. Overview of Fmoc Amino Acids.
- Springer Nature Experiments. Methods for Removing the Fmoc Group.
- Benchchem. Technical Support Center: Troubleshooting Common Side Reactions of Serine in Fmoc-SPPS.
- Vergel Galeano, C. F., et al. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
- The Organic Chemistry Tutor. Deprotecting Fmoc Group Mechanism. YouTube.
- Nowick Laboratory.
- Sethi, M. K., et al. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
- Al Musaimi, O., et al. Green Chemistry - In situ Fmoc removal.
- Belyntic.
- ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. biosynth.com [biosynth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 19. ajpamc.com [ajpamc.com]
- 20. Emerging Trends in Solid State Phase Peptide Synthesis | Blog [aurigeneservices.com]
A Senior Application Scientist's Guide to L-Threonine vs. Fmoc-L-Threonine Monohydrate in Research
Executive Summary: The Tale of Two Threonines
In the landscape of modern biological and chemical research, the amino acid L-threonine is a molecule of fundamental importance. However, its application is not monolithic. Researchers encounter it in two primary forms: the native, unprotected L-threonine and its N-α-protected derivative, Fmoc-L-threonine monohydrate. The choice between these is not arbitrary; it is dictated entirely by the experimental context and represents a critical decision point that determines the success of entire research campaigns, from cell-based assays to the synthesis of novel peptide therapeutics.
This guide provides an in-depth technical analysis of these two reagents. We will move beyond simple catalog descriptions to explore the core chemical principles, strategic applications, and detailed methodologies that govern their use. For the researcher, scientist, or drug development professional, this document serves as a practical manual for making informed, effective decisions in the laboratory.
Molecular Profiles: A Comparative Overview
The fundamental difference between L-threonine and its Fmoc-protected counterpart lies in the temporary "blocking" of the alpha-amino group. This single modification drastically alters the molecule's chemical reactivity, solubility, and ultimately, its field of application. The monohydrate form of Fmoc-L-threonine simply indicates the presence of one water molecule per molecule of the compound, which can contribute to its crystalline structure and stability[][2].
| Property | L-Threonine | This compound |
| IUPAC Name | (2S,3R)-2-Amino-3-hydroxybutanoic acid[3] | (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid[][4] |
| CAS Number | 72-19-5[3] | 73731-37-0[2][5] |
| Molecular Formula | C₄H₉NO₃[3] | C₁₉H₁₉NO₅ · H₂O[2] |
| Molecular Weight | 119.12 g/mol [3][6] | 359.37 g/mol (341.36 g/mol anhydrous)[5][7] |
| Appearance | Crystalline powder[3] | White to off-white powder/solid[5][7] |
| Melting Point | ~256 °C (decomposes)[3] | 90 - 100 °C[5][7] |
| Solubility | Soluble in water (50 mg/mL)[3] | Soluble in organic solvents (DMF, DMSO); less soluble in water[2][7] |
| Primary Role | Biological building block, nutrient | Chemical synthesis building block |
| Key Feature | Free amino and carboxyl groups | N-α-amino group protected by a base-labile Fmoc group[][2] |
The Unprotected Amino Acid: L-Threonine in Biological Systems
L-Threonine in its native form is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet[8]. Its utility in research is directly tied to its fundamental roles in biology.
Application in Cell Culture and Biotechnology
The most common research application of L-threonine is as a critical component of cell culture media[3][]. Its presence is non-negotiable for the successful in vitro cultivation of mammalian and microbial cells.
-
Causality: Cells require a constant supply of essential amino acids to synthesize proteins necessary for growth, proliferation, and viability[10]. L-threonine is a direct building block for countless proteins and is also vital for the production of antibodies (monoclonal and recombinant), making it indispensable in biomanufacturing[3][10]. Furthermore, it plays a role in post-translational modifications like O-linked glycosylation, which is crucial for the proper folding and function of many therapeutic proteins[].
Application in Nutritional and Metabolic Studies
As a precursor for other biomolecules, including glycine, and a substrate in various metabolic pathways, L-threonine is a key compound in nutritional science and metabolic research[8][][11].
-
Causality: Researchers use L-threonine to investigate metabolic pathways related to energy production and nucleotide biosynthesis[]. Studies often involve supplementing diets or cell media with L-threonine to observe its effects on intestinal health, immune function, and protein synthesis rates in various tissues[6][12]. For example, threonine is crucial for the synthesis of mucin, a protein essential for protecting the gut lining, making it a focus in gastrointestinal research[12].
The Protected Amino Acid: Fmoc-L-Threonine in Chemical Synthesis
When the goal shifts from sustaining life to building molecules from scratch, the reactive nature of L-threonine's amino group becomes a liability. Unprotected amino acids, if used in synthesis, would randomly polymerize, leading to a chaotic mixture of products. This is where the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group becomes essential.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary and most significant application of this compound is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[][5][13]. SPPS is the cornerstone of modern peptide drug discovery and research, allowing for the stepwise construction of a specific peptide sequence on an insoluble resin support[13][14].
-
Causality and Mechanism: The Fmoc group is a temporary shield for the N-α-amino group. Its key feature is its stability in acidic conditions but lability (removability) under mild basic conditions, typically using a solution of piperidine in a solvent like N,N-dimethylformamide (DMF)[13][15]. This orthogonality is the foundation of the Fmoc strategy. It allows the side-chain protecting groups (often acid-labile, like tert-butyl) and the resin linker to remain intact during the iterative cycle of N-α-deprotection and coupling of the next amino acid[16][17]. The hydroxyl group on the threonine side chain is also typically protected (e.g., with a tert-butyl group) to prevent unwanted side reactions during synthesis[13][16].
Advanced Synthetic and Material Science Applications
Beyond standard SPPS, Fmoc-L-threonine is used in:
-
Peptide Fragment Condensation: Synthesizing smaller peptide fragments that are later joined together in solution.
-
Drug Discovery: Creating peptide libraries for screening and identifying new therapeutic candidates[].
-
Material Science: Its ability to participate in self-assembly makes it useful in the development of nanostructures and biomedical materials like biodegradable polymers for drug delivery[][18].
Strategic Decision-Making: Which Threonine to Choose?
The choice between L-threonine and Fmoc-L-threonine is fundamentally a choice between biology and chemistry. The following decision-making framework can guide researchers to the correct reagent.
Caption: A decision workflow for selecting the appropriate threonine variant.
Key Experimental Protocols
The following protocols are provided as a self-validating framework. They include not just the steps, but the scientific rationale and checkpoints critical for success.
Protocol: Supplementing Mammalian Cell Culture Medium with L-Threonine
Objective: To prepare a complete growth medium by supplementing a basal medium with L-Threonine.
Materials:
-
Basal medium (e.g., DMEM, RPMI-1640) lacking L-Threonine
-
Sterile L-Threonine powder (cell culture grade)[3]
-
Sterile, cell culture grade water (Water-for-Injection or equivalent)
-
Sterile 0.22 µm syringe filter
-
Sterile storage bottles
Methodology:
-
Stock Solution Preparation (Causality: Creating a concentrated, sterile source for accurate dosing):
-
Calculate the required mass of L-Threonine to create a 100x stock solution. For example, standard DMEM contains 95.2 mg/L (0.8 mM) L-Threonine[19]. A 100x stock would be 9.52 g/L.
-
In a sterile biological safety cabinet, dissolve the calculated mass of L-Threonine powder in a known volume of sterile water. Gentle warming may be required to fully dissolve the powder.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile bottle.
-
-
Medium Supplementation (Causality: Achieving the final, physiologically relevant concentration):
-
To 495 mL of basal medium, aseptically add 5 mL of the 100x sterile L-Threonine stock solution. This brings the total volume to 500 mL and the concentration to 1x.
-
Mix the final medium gently by swirling.
-
-
Quality Control & Storage (Causality: Ensuring sterility and stability):
-
Label the bottle clearly with the contents and date of preparation.
-
Store the complete medium at 2-8°C, protected from light.
-
Self-Validation: Before use, visually inspect the medium for any signs of microbial contamination (cloudiness). A sample can be incubated separately as a sterility check.
-
Protocol: Incorporating Fmoc-L-Threonine into a Peptide Chain via SPPS
This protocol outlines a single coupling cycle on a solid-phase resin. Threonine's side chain is assumed to be protected with a tert-butyl (tBu) group: Fmoc-L-Thr(tBu)-OH.
Caption: Standard cycle for incorporating an Fmoc-amino acid in SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-L-Thr(tBu)-OH
-
Coupling/Activating agent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Kaiser test kit
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes to ensure reagents can access all reaction sites.
-
Fmoc Deprotection (Causality: Exposing the amine for the next coupling reaction):
-
Drain the DMF. Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-20 minutes. For sterically hindered residues like threonine, a "double deprotection" (repeating the step with fresh reagent) is often advisable to ensure complete removal[22].
-
Drain the deprotection solution.
-
-
Washing (Causality: Removing all traces of piperidine, which would neutralize the incoming activated amino acid):
-
Wash the resin thoroughly with DMF (e.g., 5-7 times).
-
-
Self-Validation: Kaiser Test (Causality: Confirming the presence of a free primary amine):
-
Take a small sample of beads. Perform the Kaiser (ninhydrin) test. A positive result (blue/purple beads) confirms successful Fmoc removal and readiness for coupling[22]. A negative result (yellow beads) indicates incomplete deprotection, which must be addressed before proceeding.
-
-
Amino Acid Coupling (Causality: Forming the new peptide bond):
-
In a separate vessel, dissolve Fmoc-L-Thr(tBu)-OH (e.g., 4 equivalents relative to resin loading), HBTU (e.g., 3.9 equivalents), and DIPEA (e.g., 8 equivalents) in DMF. This "pre-activates" the carboxylic acid.
-
Add the activated amino acid solution to the washed, deprotected resin.
-
Agitate for 1-2 hours.
-
-
Final Washing (Causality: Removing excess reagents and byproducts):
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF, followed by DCM, and then DMF again to prepare for the next cycle. The resin now has L-threonine added to the chain and is ready for the deprotection of this new residue.
-
Analytical Characterization
Verifying the identity and purity of your starting materials and final products is paramount.
-
For L-Threonine: High-Performance Liquid Chromatography (HPLC) is a robust method for quantification, often requiring pre-column derivatization for UV detection[23][24]. Ion-exchange chromatography (IEC) is also highly precise for analyzing amino acid composition[23]. Enzymatic assays using L-threonine dehydrogenase offer high specificity[23][25].
-
For Fmoc-L-Threonine: Purity is typically assessed by HPLC, which can separate the desired product from any impurities[5]. The identity is confirmed by Mass Spectrometry (MS), which will show a mass corresponding to the Fmoc-protected amino acid.
-
For Synthesized Peptides: A combination of analytical HPLC (to determine purity) and Mass Spectrometry (to confirm the correct molecular weight of the final peptide) is the gold standard[22].
Conclusion
L-threonine and this compound are not interchangeable; they are purpose-built tools for distinct scientific disciplines. L-threonine is the choice for applications that leverage its biological function—sustaining cells, tracing metabolic fates, and studying physiological responses. In contrast, this compound is the indispensable, chemically-engineered building block for the precise, controlled construction of peptides. Understanding the fundamental principle of N-α-amino protection is the key to unlocking their correct and powerful application in research and development.
References
- Quantitative Measurement of L-Threonine. (2025). Quora.
- Fmoc-L-threonine. Chem-Impex.
- Threonine: Definition, Structure, Benefits, Sources and Uses. BOC Sciences.
- CAS 73731-37-0 fmoc-L-threonine monohydr
- Cross-Validation of DL-Threonine Quantification: A Comparative Guide to Analytical Techniques. (2025). BenchChem.
- Threonine. Wikipedia.
- L-threonine analysis method and L-threonine dehydrogenase.
- CAS 73731-37-0: fmoc-L-threonine monohydr
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Troubleshooting Incomplete Fmoc Deprotection of Threonine Residues. (2025). BenchChem.
- L-Threonine, cell culture. Sigma-Aldrich.
- Threonine Amino Acids: Properties, Function, Benefits, and Sources.
- Application Notes and Protocols for Using DL-Threonine in Cell Culture. (2025). BenchChem.
- L-Threonine, from non-animal source, suitable for cell culture. Chem-Impex.
- Fmoc-L-threonine | 73731-37-0. J&K Scientific LLC.
- A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. PMC - NIH.
- Amino Acid Deriv
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- Comparing Fmoc-Thr-OH and Boc-L-Thr-OH in synthesis. (2025). BenchChem.
- Evaluation of safe utilization of l-threonine for supplementation in healthy adults: a randomized double blind controlled trial. (2025). NIH.
- HPLC Methods for analysis of Threonine.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. MDPI.
- Threonine Analysis Service.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- An In-depth Technical Guide to the Research Applications of Fmoc-L-threonine. (2025). BenchChem.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
- Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Fmoc Solid-Phase Peptide Synthesis. (2014).
- Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. ChemRxiv.
Sources
- 2. CAS 73731-37-0: this compound | CymitQuimica [cymitquimica.com]
- 3. L-苏氨酸 | Sigma-Aldrich [sigmaaldrich.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of safe utilization of l-threonine for supplementation in healthy adults: a randomized double blind controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. Threonine - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. peptide.com [peptide.com]
- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. peptide.com [peptide.com]
- 21. chem.uci.edu [chem.uci.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. quora.com [quora.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase - Google Patents [patents.google.com]
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Discovery and Application of Fmoc-Protected Amino Acids
Preamble: A Paradigm Shift in Peptide Chemistry
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a fundamental and indispensable tool. The ability to construct these vital biomolecules with precision and efficiency underpins a vast array of research, from fundamental biochemistry to the development of novel therapeutics. The journey of peptide synthesis has been one of continuous innovation, marked by a pivotal breakthrough in the 1970s: the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This development revolutionized solid-phase peptide synthesis (SPPS), offering a milder, more versatile, and highly efficient alternative to the then-predominant Boc/Benzyl approach.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the discovery, development, and application of Fmoc-protected amino acids, offering both foundational knowledge and practical insights for the modern peptide chemist.
I. The Genesis of a Game-Changer: The Discovery and Development of the Fmoc Group
The story of the Fmoc group is a testament to the pursuit of a more orthogonal and refined approach to peptide synthesis. In 1970, Louis A. Carpino and Grace Y. Han first reported the 9-fluorenylmethoxycarbonyl group as a novel, base-sensitive amino-protecting group.[4][5] Their work laid the foundational chemistry for what would become a cornerstone of peptide synthesis. The true potential of the Fmoc group was fully realized in the late 1970s when Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge integrated it into the framework of solid-phase peptide synthesis (SPPS).[6] This marriage of a base-labile Nα-protecting group with acid-labile side-chain protecting groups established a truly orthogonal system, allowing for the selective deprotection of the N-terminus without disturbing the side-chain protecting groups or the linkage of the peptide to the solid support.[2][7] This innovation addressed many of the limitations of the existing Boc-chemistry, which relied on harsh acidic conditions for deprotection.[1][2]
The adoption of Fmoc-based SPPS was further accelerated by its suitability for automation. The distinct UV absorbance of the dibenzofulvene byproduct released during deprotection provided a convenient method for real-time monitoring of the reaction progress, a feature that was readily incorporated into automated peptide synthesizers.[7][8]
II. The Chemistry of Control: Understanding the Fmoc Protecting Group
The efficacy of the Fmoc group lies in its unique chemical properties, which allow for a delicate balance of stability and selective lability.
A. The Mechanism of Protection
Fmoc-protected amino acids are synthesized by reacting a free amino acid with an Fmoc-donating reagent, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[7][9] Fmoc-OSu is often preferred due to its greater stability and the reduced formation of unwanted side products.[9] The Fmoc group attaches to the α-amino group of the amino acid, forming a stable carbamate linkage that is resistant to the acidic conditions used for final cleavage from the resin and removal of side-chain protecting groups.[7][10]
B. The Elegance of Deprotection: A Base-Induced β-Elimination
The key to the Fmoc strategy is its selective removal under mild basic conditions. The deprotection is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[11][12] The mechanism proceeds via a base-catalyzed β-elimination reaction. The base abstracts the acidic proton on the C9 position of the fluorenyl ring, leading to the elimination of the Fmoc group as dibenzofulvene and carbon dioxide, liberating the N-terminal amine of the peptide chain.[11][13] The highly reactive dibenzofulvene is then trapped by the secondary amine to form a stable adduct.[14][15]
III. The Practitioner's Guide: Fmoc-Solid-Phase Peptide Synthesis (SPPS) in Action
The Fmoc-SPPS workflow is a cyclical process, with each cycle extending the peptide chain by one amino acid. This iterative nature is ideally suited for automation, enabling the synthesis of long and complex peptides.
A. The Core Workflow
The synthesis cycle can be broken down into four key stages:
-
Resin Preparation and First Amino Acid Attachment: The synthesis begins with an insoluble resin support, which is swelled in a suitable solvent. The first Fmoc-protected amino acid is then covalently attached to the resin.[3]
-
Nα-Fmoc Deprotection: The Fmoc group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.[3]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the growing peptide chain.[3]
-
Washing: Following each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.[3]
This cycle is repeated until the desired peptide sequence is assembled.
B. Experimental Protocols
This protocol provides a general procedure for the Nα-Fmoc protection of an amino acid using Fmoc-OSu.
-
Suspend the free amino acid (20 mmol) in 20 mL of methylene chloride.
-
Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (40 mmol). For amino acids with a hydroxyl group, add an additional equivalent of MSTFA.
-
Reflux the mixture until a clear solution is obtained (1-8 hours).
-
Cool the solution to room temperature and add a solution of Fmoc-OSu (20 mmol) in 30 mL of methylene chloride over 10-15 minutes.
-
Stir the reaction at room temperature until completion (2-73 hours), monitoring by TLC or HPLC.
-
Add 10 mL of methanol and stir for 30 minutes.
-
Evaporate the solvent to dryness.
-
Purify the resulting solid by washing with a 1:1 mixture of 10% aqueous citric acid and methanol, followed by water until the filtrate is neutral. Dry the product under vacuum.[6]
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.[11]
-
Drain the deprotection solution.
-
Repeat steps 3-5.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling reagent (e.g., HCTU, 2.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Drain the coupling solution and wash the resin thoroughly with DMF.[3]
C. Choosing the Right Tools: A Comparison of Coupling Reagents
The choice of coupling reagent is critical for the efficiency of peptide bond formation and the preservation of chiral integrity. A variety of reagents are available, each with its own advantages and disadvantages.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Low to Moderate |
| COMU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
Data compiled from various scientific sources.[1][16][17]
Aminium/uronium salts like HATU, HCTU, and COMU are highly reactive and efficient, leading to shorter coupling times and high yields with minimal racemization.[1][16] However, they are also more expensive. For routine syntheses, the more cost-effective carbodiimide reagents such as DIC, in combination with an additive like HOBt or OxymaPure, can provide excellent results.[1][18]
IV. Navigating the Challenges: Side Reactions and Troubleshooting
Despite its robustness, Fmoc-SPPS is not without its challenges. Understanding and mitigating potential side reactions is crucial for obtaining high-purity peptides.
A. The Notorious Aspartimide Formation
One of the most significant side reactions in Fmoc chemistry is the formation of aspartimide, a five-membered succinimide ring, at aspartic acid (Asp) residues.[8][11] This cyclization is promoted by the basic conditions of Fmoc deprotection and is particularly prevalent in sequences where Asp is followed by a small, unhindered amino acid like glycine (Asp-Gly).[10] Aspartimide formation is problematic as the ring can be opened by nucleophiles, leading to a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid.[8][10] These byproducts are often difficult to separate from the target peptide.[10]
Mitigation Strategies:
-
Use of specialized protecting groups for the Asp side chain: Protecting groups such as O-2-phenylisopropyl (O-2-PhiPr) can offer significant protection against aspartimide formation.
-
Addition of HOBt to the deprotection solution: This has been shown to reduce the rate of aspartimide formation.[19]
-
Lowering the temperature: Performing the deprotection at a lower temperature can slow down the rate of this side reaction.[10]
-
Using alternative deprotection reagents: Bases like piperazine have been shown to cause less aspartimide formation compared to piperidine.[15][19]
B. Other Common Side Reactions and Their Solutions
| Side Reaction | Description | Mitigation Strategies |
| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide, leading to its cleavage from the resin. Most common with Pro or Gly at the C-terminus. | Use bulky resins like 2-chlorotrityl chloride resin. Couple the third amino acid as a pre-formed dipeptide.[20] |
| Racemization | Loss of stereochemical integrity at the α-carbon, particularly for residues like His and Cys. | Use coupling reagents known for low racemization (e.g., HATU, COMU). Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[18][21] |
| Incomplete Deprotection/Coupling | Failure to completely remove the Fmoc group or couple the next amino acid, leading to deletion sequences. | Double the deprotection or coupling time. Use a more potent coupling reagent for difficult sequences.[20] |
V. The Broader Landscape: Orthogonality and Future Directions
The success of the Fmoc/tBu strategy is rooted in the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other.[2][7] This allows for the synthesis of complex peptides with various modifications. A wide range of orthogonal side-chain protecting groups are available that are stable to the basic conditions of Fmoc removal but are readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[2]
The field of peptide synthesis continues to evolve, with ongoing research focused on developing greener and more efficient methods. This includes the exploration of alternative, less hazardous solvents and deprotection reagents, as well as the development of novel protecting groups with enhanced properties.[22][23]
VI. Conclusion: An Enduring Legacy
The discovery and development of Fmoc-protected amino acids represent a landmark achievement in chemical synthesis. The elegance and efficiency of the Fmoc/tBu strategy have made it the dominant methodology for solid-phase peptide synthesis, empowering scientists to create a vast array of peptides for both research and therapeutic applications. A thorough understanding of the underlying chemistry, coupled with a practical knowledge of the experimental protocols and potential challenges, is essential for any researcher seeking to harness the full potential of this powerful technology.
VII. References
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (URL: [Link])
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (URL: [Link])
-
Fmoc-OSu Synthesis - New Process - Omizzur. (URL: [Link])
-
The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC - NIH. (URL: [Link])
-
Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (URL: [Link])
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. (URL: [Link])
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH. (URL: [Link])
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (URL: [Link])
-
9-Fluorenylmethyloxycarbonyl chloride - American Chemical Society. (URL: [Link])
-
Synthesis of N -Fmoc-Protected Amino Acid Esters and Peptides. (URL: [Link])
-
Synthesis of Reactive Amino Acid Esters by Using 9-Fluorenylmethyl Chloroformate. (URL: [Link])
-
Carpino's protecting groups, beyond the Boc and the Fmoc | Request PDF - ResearchGate. (URL: [Link])
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). (URL: [Link])
-
Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (URL: [Link])
-
(PDF) Methods for Removing the Fmoc Group - ResearchGate. (URL: [Link])
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed. (URL: [Link])
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (URL: [Link])
-
Methods for Removing the Fmoc Group | Springer Nature Experiments. (URL: [Link])
-
SPPS Tips For Success Handout - Mesa Labs. (URL: [Link])
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Chemistry. (URL: [Link])
-
Guide to Solid Phase Peptide Synthesis - AAPPTEC. (URL: [Link])
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF - ResearchGate. (URL: [Link])
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (URL: [Link])
-
Does anyone have a pdf guide/SOP for solid phase peptide synth? : r/Chempros - Reddit. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acs.org [acs.org]
- 5. Fmoc-Chloride: A Cornerstone Reagent in Peptide Synthesis and Organic Chemistry_Chemicalbook [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chempep.com [chempep.com]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. omizzur.com [omizzur.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. bachem.com [bachem.com]
- 19. researchgate.net [researchgate.net]
- 20. chempep.com [chempep.com]
- 21. mesalabs.com [mesalabs.com]
- 22. Deprotection - Wordpress [reagents.acsgcipr.org]
- 23. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-L-Threonine Monohydrate in Drug Discovery: A Senior Application Scientist's In-depth Technical Guide
Preamble: Beyond the Building Block
In the landscape of therapeutic peptide synthesis, Fmoc-L-threonine monohydrate is more than a mere reagent; it is a critical component that dictates the strategy for assembling complex, biologically active molecules. Its unique structural features—a secondary hydroxyl group and a β-branched side chain—present both opportunities and challenges. This guide moves beyond catalog data to provide field-proven insights into leveraging this essential amino acid derivative in drug discovery. We will explore the causality behind protocol choices, address common synthetic roadblocks with validated solutions, and illustrate its application in the synthesis of clinically relevant glycopeptides.
The Strategic Importance of Fmoc-L-Threonine in Peptide Synthesis
Fmoc-L-threonine, in its N-α-protected form, is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). The choice of the 9-fluorenylmethoxycarbonyl (Fmoc) group is strategic: its lability to mild basic conditions (typically piperidine) while remaining stable to acid allows for an orthogonal protection scheme.[1] This orthogonality is fundamental to SPPS, enabling the iterative removal of the N-terminal protecting group without prematurely cleaving acid-labile side-chain protecting groups or the peptide from its resin anchor.[2][3]
The threonine residue itself is pivotal in many bioactive peptides. Its hydroxyl group can form key hydrogen bonds for receptor binding and is a primary site for post-translational modifications (PTMs) like glycosylation and phosphorylation, which are crucial for modulating protein function, stability, and cellular signaling.[4] Consequently, mastering the incorporation of Fmoc-L-threonine is a prerequisite for accessing a vast array of therapeutic targets.
The Imperative of Side-Chain Protection: Why Fmoc-L-Thr(tBu)-OH is the Workhorse
The nucleophilic hydroxyl group on the threonine side chain cannot be left unprotected during synthesis. It would otherwise react with activated carboxyl groups of incoming amino acids, leading to chain branching and a catastrophic failure of the synthesis. The industry standard for protecting this hydroxyl group in Fmoc-SPPS is the tert-butyl (tBu) ether.[1]
Causality behind the choice of tert-Butyl (tBu):
-
Orthogonality: The tBu group is highly stable to the basic conditions (piperidine) used for Fmoc deprotection.[1]
-
Clean Cleavage: It is efficiently removed under strongly acidic conditions, typically during the final cleavage of the peptide from the resin with a trifluoroacetic acid (TFA) cocktail.[5]
-
Side-Reaction Prevention: The bulky tBu group effectively prevents O-acylation during coupling steps.
For the remainder of this guide, standard Fmoc-L-threonine incorporation will refer to the use of Fmoc-L-Thr(tBu)-OH .
Core Methodology: Incorporating Fmoc-L-Thr(tBu)-OH with High Fidelity
Threonine is a β-branched amino acid, alongside valine and isoleucine. This steric bulk near the peptide backbone can significantly hinder acylation reactions, leading to incomplete couplings and the formation of deletion sequences (-Thr).[1] This is a primary failure point in many syntheses. The expert's approach is not merely to increase reaction times, but to select a more potent activation chemistry from the outset.
Activation Strategy: Overcoming Steric Hindrance
Standard carbodiimide activators like DIC, even with additives like HOBt, can be inefficient for coupling Fmoc-L-Thr(tBu)-OH. The solution lies in using more reactive uronium/aminium or phosphonium salt-based reagents.[1]
| Reagent Class | Examples | Rationale for Use with Threonine |
| Uronium/Aminium Salts | HBTU, HATU | Highly reactive, forming activated esters rapidly. HATU is particularly effective for sterically hindered couplings due to the electron-withdrawing properties of the aza-group in its HOAt component, which forms a more reactive intermediate.[1][6] |
| Phosphonium Salts | PyBOP, PyAOP | Form highly reactive phosphonium esters. They are excellent alternatives to uronium salts and are known for their high coupling efficiency and low racemization risk. |
Expert Recommendation: For critical threonine couplings, especially within challenging sequences, HATU is the preferred activating reagent due to its superior reactivity.[1]
Validated Experimental Protocol: Single Coupling Cycle for Fmoc-L-Thr(tBu)-OH
This protocol is designed for a standard 0.1 mmol scale synthesis on an automated peptide synthesizer but is adaptable for manual synthesis. It assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the N-terminal Fmoc group of the preceding residue has just been removed.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-L-Thr(tBu)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Workflow Diagram:
Caption: Standard cycle for incorporating Fmoc-L-Thr(tBu)-OH in SPPS.
Step-by-Step Procedure:
-
Resin Preparation: Ensure the deprotected peptide-resin is thoroughly washed with DMF (5-7 times) to remove all residual piperidine.
-
Activation Solution Preparation (Pre-activation): In a separate reaction vessel, dissolve Fmoc-L-Thr(tBu)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents). Allow this mixture to pre-activate for 2-5 minutes. The solution should be clear.[1]
-
Coupling Reaction: Add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Incubation: Agitate the reaction vessel (e.g., by nitrogen bubbling or orbital shaking) at room temperature for 30-60 minutes.
-
Monitoring for Completion: Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow/colorless beads) indicates the absence of free primary amines and thus a complete reaction. If the test is positive (blue/purple beads), the coupling is incomplete and a second coupling should be performed.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin extensively with DMF (5-7 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc-deprotection cycle.
Advanced Strategies for "Difficult" Threonine-Containing Sequences
In long peptides or those with high hydrophobicity, inter-chain hydrogen bonding can lead to on-resin aggregation.[7][8] This causes the growing peptide chains to become inaccessible to reagents, resulting in synthesis failure. Threonine-rich sequences are particularly prone to this phenomenon.[8]
The Pseudoproline Solution: Disrupting Aggregation at its Source
The most powerful strategy to mitigate aggregation involving serine or threonine is the use of pseudoproline dipeptides .[9][10][11][12] A pseudoproline is a temporary, reversible modification where the threonine side-chain hydroxyl and its own backbone nitrogen are cyclized into an oxazolidine ring. This is not done to the threonine monomer but is introduced as a pre-formed dipeptide, such as Fmoc-Xaa-Thr(ψMe,Mepro)-OH .
Mechanism of Action:
-
Structural Disruption: The oxazolidine ring forces the peptide bond preceding it into a cis-conformation, creating a "kink" in the peptide backbone.[11][12]
-
Aggregation Prevention: This kink disrupts the formation of the regular inter-chain hydrogen bonds that initiate β-sheet formation and aggregation.[12][13]
-
Improved Solvation: By keeping the peptide chains separated, solvation by the DMF solvent is improved, enhancing reaction kinetics.[9]
-
Reversibility: The native Xaa-Thr sequence is fully restored during the final TFA cleavage, leaving no trace of the modification.[11]
Caption: Logical workflow for using pseudoproline dipeptides.
Guidelines for Use:
-
Incorporate a pseudoproline dipeptide approximately every 6-7 residues within a sequence prone to aggregation.[14]
-
Position them strategically before known hydrophobic regions.[11]
-
Use standard coupling protocols (e.g., with HBTU or HATU) for their incorporation; no special conditions are required.[10][15]
Application in Drug Discovery: Synthesis of MUC1 Glycopeptide Antigens
A prime example of Fmoc-L-threonine's role in drug discovery is the synthesis of glycopeptides from the Mucin 1 (MUC1) protein. MUC1 is overexpressed on cancer cells with aberrant, truncated O-glycans (like the TN and TF antigens) attached to serine and threonine residues.[16][17] These tumor-associated carbohydrate antigens (TACAs) are key targets for the development of anti-cancer vaccines.[18]
Chemical synthesis using Fmoc-protected glycosylated threonine building blocks, such as Fmoc-L-Thr(α-Ac3GalNAc)-OH , is the only way to obtain the homogeneous glycopeptides required for vaccine development.[16][19]
Synthetic Challenge and Solution
The synthesis of a MUC1 tandem repeat sequence is notoriously difficult due to aggregation.[16] The incorporation of the bulky, glycosylated Fmoc-threonine derivative further complicates the process.
Case Study: Synthesis of a MUC1 Tandem Repeat Glycopeptide In the synthesis of a 20-amino acid MUC1 glycopeptide, researchers employed a strategic approach:[16]
-
Resin Choice: A bulky trityl linker-based resin was used to minimize on-resin aggregation.[20]
-
Standard Couplings: The initial 13 amino acids were coupled using standard Fmoc-SPPS with HBTU/HOBt activation.
-
Glycosylated Threonine Coupling: The crucial Fmoc-Thr(TN)-OH building block was coupled using an increased excess of reagents (1.5 equivalents) to drive the reaction to completion.[20]
-
Capping: After each coupling step, any unreacted amines were capped with acetic anhydride to prevent the formation of deletion sequences, ensuring the final product's purity.[16]
This meticulous, step-by-step approach, enabled by the stability and reactivity of the Fmoc-threonine derivative, allowed for the successful synthesis of a complex glycopeptide antigen, a critical step towards an anti-cancer vaccine.[16][17]
Quality Control and Analysis
The final step in any synthesis is rigorous characterization to ensure the identity and purity of the target peptide.
| Analytical Technique | Purpose | Typical Conditions for Threonine-Containing Peptides |
| Reverse-Phase HPLC (RP-HPLC) | Assess purity and quantify impurities. | C18 column; Gradient of water/acetonitrile with 0.1% TFA as an ion-pairing agent. Detection at 210-230 nm.[21][22][23] |
| Mass Spectrometry (LC-MS, MALDI-TOF) | Confirm the molecular weight of the target peptide. | ESI-MS coupled with HPLC provides mass confirmation for the main peak and impurities. MALDI-TOF is excellent for rapid mass verification.[24][25] |
Self-Validation: The combination of a sharp, predominant peak in the HPLC chromatogram with a corresponding mass spectrum matching the theoretical molecular weight provides high confidence in the successful synthesis and purity of the threonine-containing peptide.
Conclusion
This compound is a deceptively complex building block whose successful application is a hallmark of expert peptide synthesis. Its steric hindrance demands potent activation chemistries like HATU, while its presence in aggregation-prone sequences necessitates advanced strategies such as the use of pseudoproline dipeptides. By understanding the chemical principles behind these choices, researchers can overcome synthetic challenges to assemble complex and therapeutically relevant peptides and glycopeptides. The synthesis of MUC1-based cancer vaccine candidates stands as a testament to the critical role of Fmoc-L-threonine in pushing the boundaries of modern drug discovery.
References
- Wikipedia. (n.d.). Pseudoproline. Wikipedia. [Link]
- Karch, F., & Hoffmann-Röder, A. (2010). Synthesis of glycosylated β3-homo-threonine conjugates for mucin-like glycopeptide antigen analogues. Beilstein Journal of Organic Chemistry, 6, 47. [Link]
- Karch, F., & Hoffmann-Röder, A. (2010). Synthesis of glycosylated β³-homo-threonine conjugates for mucin-like glycopeptide antigen analogues. PubMed. [Link]
- The role of pseudo-proline dipeptides. (2025). [Source name withheld]. [Link]
- Aapptec Peptides. (2019). Pseudoproline Dipeptides. Aapptec. [Link]
- Stepanov, V. R., et al. (2016). Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 30(11), 1323-31. [Link]
- Karch, F., & Hoffmann-Röder, A. (2010). Synthesis of glycosylated β³-homo-threonine conjugates for mucin-like glycopeptide antigen analogues.
- Activotec. (n.d.). Pseudoproline Dipeptides Archives. Activotec. [Link]
- Cai, H., et al. (2020).
- Cioce, A., et al. (2023). Structure-Guided Approach for the Development of MUC1-Glycopeptide-Based Cancer Vaccines with Predictable Responses. JACS Au, 3(1), 236-249. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- Stepanov, V. R., et al. (2016). Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry.
- American Chemical Society. (2015). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids.
- Dudkin, S. V., et al. (2006). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. Tetrahedron Letters, 47(3), 329-331. [Link]
- Miranda, L. P., & Mezo, A. R. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Source name withheld]. [Link]
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 747-56. [Link]
- Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]
- Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]
- Overview of Solid Phase Peptide Synthesis (SPPS). [Source name withheld]. [Link]
- Cris-Constantin, A., et al. (2021). Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N-Glucopeptides via SPPS: Optimization of the Synthetic Route.
- Bédard, F., & Biron, E. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 146. [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-54. [Link]
- Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]
- Ede, N. J., et al. (2020). Semi-quantitative analysis of Fmoc removal is a convenient quality control tool in solid-phase peptide synthesis.
- Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis.
- Fields, G. B. (2015). Advances in Fmoc Solid-Phase Peptide Synthesis. PubMed. [Link]
- MicroSolv. (n.d.). Synthetic Peptide Analyzed with HPLC - AppNote.
- Keating, K. S., et al. (2018). A threonine zipper that mediates protein–protein interactions: Structure and prediction. Protein Science, 27(7), 1305-1316. [Link]
- Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies. [Link]
- Schoder, C. T., et al. (2018). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. ChemistryOpen, 7(5), 387-392. [Link]
- Almac. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pseudoproline - Wikipedia [en.wikipedia.org]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 13. The role of pseudo-proline dipeptides [gtpeptide.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 16. Synthesis of glycosylated β3-homo-threonine conjugates for mucin-like glycopeptide antigen analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of glycosylated β³-homo-threonine conjugates for mucin-like glycopeptide antigen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Immunological Evaluation of the Unnatural β-linked Mucin-1 Thomsen-Friedenreich Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Peptide Synthetic, Analyzed with HPLC - AppNote [mtc-usa.com]
- 22. agilent.com [agilent.com]
- 23. almacgroup.com [almacgroup.com]
- 24. Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Indispensable Role of Threonine Derivatives in Advancing Biochemical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Threonine, an essential amino acid, transcends its fundamental role as a protein building block to become a versatile tool in the hands of biochemical researchers. Its unique hydroxyl side chain serves as a reactive handle for a vast array of chemical modifications, giving rise to a diverse family of derivatives. These derivatives are instrumental in dissecting complex biological processes, from the intricacies of signal transduction to the development of novel therapeutic agents. This guide provides a comprehensive exploration of the applications of threonine derivatives in biochemical research, offering in-depth technical insights, field-proven protocols, and a forward-looking perspective for scientists and drug development professionals. We will delve into their critical functions in peptide synthesis, the study of post-translational modifications, enzyme inhibition, and cutting-edge chemoproteomic strategies.
Introduction: Threonine's Unique Chemical Canvas
Threonine's significance in biochemical research stems from its trifunctional nature, possessing an amine group, a carboxylic acid group, and a secondary hydroxyl group on its side chain.[1] This hydroxyl group is not merely a structural component; it is a gateway to a world of chemical derivatization that enables the precise probing and manipulation of biological systems. Unlike serine, the other common hydroxyl-containing amino acid, threonine's side chain contains a methyl group, introducing steric hindrance that can influence reactivity and conformational preferences in peptides and proteins.[2] Understanding and harnessing the chemistry of this hydroxyl group is central to the innovative applications discussed in this guide.
Mastering Peptide Synthesis: The Critical Role of Protected Threonine Derivatives
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of biochemical research, enabling the creation of custom peptides for a myriad of applications, including drug discovery, antibody production, and structure-function studies. The hydroxyl group of threonine, however, presents a challenge during SPPS as it can undergo undesirable side reactions, most notably O-acylation, which can lead to the formation of impurities and reduced peptide yield.[3] To circumvent this, the hydroxyl group must be "protected" by a temporary chemical moiety. The choice of this protecting group is a critical experimental decision that directly impacts the efficiency and success of the synthesis.
A Comparative Analysis of Threonine Protecting Groups
The two most widely used protecting groups for the threonine side chain in modern Fmoc-based SPPS are the tert-butyl (tBu) ether and the trityl (Trt) ether.[3] The selection between these is dictated by the specific requirements of the peptide sequence and the overall synthetic strategy.
| Protecting Group | Key Characteristics | Advantages | Disadvantages | Typical Crude Purity |
| tert-Butyl (tBu) | Standard & Robust: Stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection.[3][4] | - High stability during synthesis.- Widely available and cost-effective. | - Requires strong acidic conditions (e.g., high concentration of TFA) for cleavage, which can lead to side reactions with sensitive residues.[3]- Can contribute to aggregation in "difficult sequences".[3] | Good to Excellent |
| Trityl (Trt) | Acid Labile: Significantly more sensitive to acid than the tBu group.[3] | - Can be removed under milder acidic conditions, preserving sensitive residues.- Useful for the synthesis of protected peptide fragments.[5] | - Less stable than tBu during prolonged synthesis.- Can be sterically hindering. | Good to Excellent |
The benzyl (Bzl) protecting group is also utilized, though it is more commonly associated with the older Boc-based SPPS strategy.[1][4] Its removal typically requires harsher conditions, such as hydrofluoric acid (HF) or catalytic hydrogenation, making it less compatible with the milder Fmoc chemistry.[4]
Experimental Protocol: Incorporation of Fmoc-Thr(tBu)-OH in Automated SPPS
This protocol outlines the standard steps for incorporating the most common protected threonine derivative in an automated peptide synthesizer.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-Thr(tBu)-OH
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Workflow:
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes.
-
Fmoc Deprotection: The terminal Fmoc group on the resin-bound peptide is removed by treating with 20% piperidine in DMF for 5-10 minutes. This step is typically repeated once.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate a 3-5 fold molar excess of Fmoc-Thr(tBu)-OH with the coupling reagent and base in DMF for a few minutes.[3]
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended.[3]
-
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, the terminal Fmoc group is removed.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the tBu protecting group is simultaneously removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[3]
-
Peptide Precipitation: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and dried.
Caption: Automated Fmoc-SPPS workflow for incorporating protected threonine.
Illuminating Cell Signaling: Phosphothreonine Derivatives
Protein phosphorylation is a ubiquitous post-translational modification (PTM) that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[6][7] Kinases catalyze the addition of a phosphate group to serine, threonine, or tyrosine residues, acting as molecular switches that modulate protein function.[8] The study of threonine phosphorylation has been revolutionized by the use of phosphothreonine derivatives and mimics.
Generating Phosphoproteins for Functional Studies
A major challenge in studying protein phosphorylation is obtaining sufficient quantities of homogeneously phosphorylated proteins. Several strategies employing threonine derivatives have been developed to address this:
-
Biosynthesis of Phosphothreonine: Recent advancements have enabled the genetic encoding of phosphothreonine, allowing for its direct incorporation into proteins in living cells.[6] This involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes phosphothreonine and incorporates it in response to a unique codon.[6]
-
Semisynthetic Approaches: These methods involve the chemical ligation of a synthetic peptide containing a phosphothreonine residue to a recombinantly expressed protein fragment. This allows for the site-specific introduction of phosphorylation.
-
Phosphothreonine Mimics: Non-hydrolyzable phosphothreonine analogs can be incorporated into peptides and proteins to "lock" them in a phosphorylated state, facilitating structural and functional studies.
Probing Kinase Activity with Phosphothreonine Antibodies
The development of antibodies that specifically recognize phosphothreonine residues has been a game-changer for signal transduction research.[9] These antibodies are indispensable tools for:
-
Western Blotting: Detecting the phosphorylation status of specific proteins in cell lysates.
-
Immunoprecipitation: Isolating phosphorylated proteins and their binding partners.
-
Immunofluorescence: Visualizing the subcellular localization of phosphorylated proteins.
-
Kinase Assays: Monitoring the activity of threonine kinases in vitro.
Caption: A simplified signaling pathway illustrating the role of threonine phosphorylation.
Exploring the "Third" Signaling Nucleotide: O-GlcNAc Threonine Derivatives
O-GlcNAcylation is a dynamic and abundant PTM where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[10][11][12] This modification is crucial for regulating a wide range of cellular processes and its dysregulation is implicated in diseases like cancer, diabetes, and neurodegeneration.[10][13][14] Threonine derivatives have been pivotal in developing chemical biology tools to study O-GlcNAcylation.
Chemoenzymatic Labeling and Proteomic Profiling
To identify and characterize O-GlcNAcylated proteins, researchers utilize metabolic labeling strategies with modified GlcNAc analogs. These analogs, often derivatized with a bioorthogonal handle like an azide or alkyne, are fed to cells and incorporated into proteins by the cellular machinery. The bioorthogonal handle then allows for the selective chemical tagging of these proteins with probes for visualization or enrichment and subsequent identification by mass spectrometry.[14]
Synthesis of O-GlcNAcylated Peptides and Proteins
The chemical synthesis of glycopeptides containing O-GlcNAc-threonine is essential for investigating the site-specific functional consequences of this modification.[10] However, the synthesis of O-GlcNAcylated peptides can be challenging, with glycosylated threonine derivatives exhibiting different reactivity compared to their serine counterparts.[2] For instance, glycosylated threonine derivatives are less prone to epimerization but can undergo β-elimination under certain conditions.[2]
Activity-Based Protein Profiling (ABPP) with Threonine-Reactive Probes
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that uses small-molecule probes to assess the functional state of enzymes in complex biological systems.[15][16] These probes typically consist of a reactive group (or "warhead") that covalently modifies the active site of an enzyme, a linker, and a tag for detection or enrichment. While serine and cysteine are the most common targets for ABPP probes, probes that react with active site threonine residues have also been developed, expanding the scope of this technology.[17][18]
Targeting Threonine Hydrolases and Proteases
Certain classes of enzymes, such as the proteasome, utilize an N-terminal threonine residue as the catalytic nucleophile.[15] Activity-based probes have been designed to specifically label these threonine-dependent enzymes, enabling the study of their activity in health and disease and facilitating the discovery of novel inhibitors.
Threonine Derivatives as Enzyme Inhibitors and Therapeutic Agents
The structural and chemical properties of threonine make it an attractive scaffold for the design of enzyme inhibitors. By modifying the threonine backbone and side chain, researchers can create potent and selective inhibitors for various enzyme classes.
-
Threonine Analogs as Enzyme Inhibitors: Threonine analogs have been shown to be effective competitive inhibitors of enzymes involved in amino acid biosynthesis, such as threonine synthase.[19] These inhibitors can provide valuable insights into enzyme mechanisms and serve as starting points for drug discovery.
-
Threonine-Drug Conjugates: Covalently linking L-threonine to existing drugs can enhance their therapeutic properties.[20] This strategy has been explored to improve the physicochemical and biopharmaceutical characteristics of various therapeutic agents.[20]
The Future of Threonine Derivatives in Biochemical Research
The applications of threonine derivatives in biochemical research are continually expanding. Emerging areas of interest include:
-
Fluorescent Threonine Derivatives: The development of intrinsically fluorescent threonine analogs for incorporation into proteins will provide new tools for real-time imaging and biophysical studies.[21][22][23]
-
Threonine-Based Biomaterials: The unique properties of threonine and its derivatives are being harnessed to create biodegradable polymers for applications in drug delivery and tissue engineering.[]
-
Advanced Proteomic Probes: The design of novel threonine-reactive probes will continue to expand the reach of activity-based proteomics, enabling the functional annotation of a wider range of enzymes.
Conclusion
Threonine derivatives have firmly established themselves as indispensable tools in the modern biochemical research laboratory. From enabling the synthesis of complex peptides to unraveling the intricacies of cellular signaling and enzyme function, these versatile molecules provide a powerful means to probe and manipulate biological systems with increasing precision. As synthetic methodologies and our understanding of biochemistry continue to advance, the creative application of threonine derivatives will undoubtedly continue to drive discovery and innovation in the life sciences and medicine.
References
- Wright, A. T., et al. (2016). Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. PMC - NIH. [Link]
- Shames, S. L., et al. (1993).
- Urban, M., et al. (2017). Advances in chemical probing of protein O-GlcNAc glycosylation: structural role and molecular mechanisms. PubMed Central. [Link]
- Aebersold, R., & Mann, M. (2008).
- De la Fuente, A., et al. (2012). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. PMC - NIH. [Link]
- Liu, Y., et al. (2017). Blue fluorescent amino acid for biological spectroscopy and microscopy. PMC - NIH. [Link]
- Wikipedia. O-GlcNAc. [Link]
- Boyce, M. (2017). Chemical Biology of O-GlcNAc Glycosylation. The Royal Society of Chemistry. [Link]
- Creative Biolabs. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. [Link]
- ResearchGate. Effects of Threonine 203 Replacements on Excited-State Dynamics and Fluorescence Properties of the Green Fluorescent Protein (GFP) | Request PDF. [Link]
- Rexach, J. E., et al. (2010).
- Li, Y., et al. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. PMC. [Link]
- Willems, L. I., et al. (2019). Activity-based protein profiling: A graphical review. PMC - PubMed Central. [Link]
- ResearchGate.
- Zhang, M. S., et al. (2017). Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing. PMC - NIH. [Link]
- Wikipedia. Activity-based proteomics. [Link]
- US Patent.
- Willems, L. I., et al. (2020). Activity-Based Protein Profiling (ABPP) of Oxidoreductases. PMC - NIH. [Link]
- Wikipedia. Threonine. [Link]
- Gade, N., et al. (2016). Tyrosine-derived stimuli responsive, fluorescent amino acids. PMC - NIH. [Link]
- McCubbrey, J. A., et al. (2000). Serine/threonine phosphorylation in cytokine signal transduction. PubMed - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serine/threonine phosphorylation in cytokine signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine - Amerigo Scientific [amerigoscientific.com]
- 9. Phospho-Threonine (42H4) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Advances in chemical probing of protein O-GlcNAc glycosylation: structural role and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 12. Chemical approaches to understanding O-GlcNAc glycosylation in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 17. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activity‐Based Protein Profiling (ABPP) of Oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Threonine synthase of Escherichia coli: inhibition by classical and slow-binding analogues of homoserine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. US20060287244A1 - L-Threonine derivatives of high therapeutic index - Google Patents [patents.google.com]
- 21. Blue fluorescent amino acid for biological spectroscopy and microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tyrosine-derived stimuli responsive, fluorescent amino acids - PMC [pmc.ncbi.nlm.nih.gov]
understanding the monohydrate form of Fmoc-L-threonine
An In-depth Technical Guide to the Monohydrate Form of Fmoc-L-threonine
Prepared by: Gemini, Senior Application Scientist
Abstract
Nα-(9-Fluorenylmethoxycarbonyl)-L-threonine (Fmoc-L-threonine) is a fundamental building block in modern solid-phase peptide synthesis (SPPS).[1] While its anhydrous form is well-known, the monohydrate crystalline form offers distinct advantages in terms of stability, handling, and stoichiometric accuracy. This guide provides a comprehensive technical overview of Fmoc-L-threonine monohydrate for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, the causal mechanisms behind its synthesis and characterization, and the critical implications of its hydrated state on experimental protocols. This document is structured to serve as a field-proven manual, emphasizing self-validating systems and authoritative scientific grounding.
The Strategic Importance of Hydration in Fmoc-Threonine Chemistry
The Fmoc/tBu orthogonal strategy is the cornerstone of modern SPPS, prized for its mild deprotection conditions which preserve sensitive functionalities within complex peptides.[2][3] Threonine, with its secondary hydroxyl side chain, presents unique challenges and opportunities, including the potential for O-glycosylation, phosphorylation, and side reactions like dehydration.[4][5]
The physical form of the amino acid derivative used in synthesis is a critical, though often overlooked, parameter. The monohydrate form of Fmoc-L-threonine incorporates a single, stoichiometric molecule of water into its crystal lattice.[6] This is not surface-level moisture; it is an integral part of the compound's structure. The presence of this water molecule imparts enhanced crystalline stability and reduces hygroscopicity compared to the often-amorphous or less-stable anhydrous form. This crystalline nature ensures lot-to-lot consistency and simplifies handling, making it a preferred reagent for high-fidelity, automated peptide synthesis.[]
Physicochemical Profile: Monohydrate vs. Anhydrous Form
Understanding the distinct properties of the monohydrate is paramount for its correct application. The inclusion of water directly impacts the molecular weight, which is a critical factor for accurate reagent weighing and molar calculations in SPPS.
| Property | This compound | Fmoc-L-threonine (Anhydrous) | Rationale & Significance |
| CAS Number | 229957-49-7 / 73731-37-0[8][9][10] | 73731-37-0[10] | Note: CAS numbers are often used interchangeably in catalogs. Always verify identity by analysis. |
| Molecular Formula | C₁₉H₁₉NO₅·H₂O[8] | C₁₉H₁₉NO₅[10] | The explicit inclusion of H₂O is the key differentiator. |
| Molecular Weight | 359.38 g/mol [11] | 341.36 g/mol [10][11] | Critical: Using the anhydrous weight for the monohydrate will result in a ~5.3% under-dosing of the amino acid in coupling reactions. |
| Appearance | White crystalline powder[][10] | White powder[10] | The crystalline nature of the monohydrate contributes to its stability and free-flowing handling properties. |
| Melting Point | 90 - 105 °C[10][11] | Variable, often overlaps with monohydrate | The broad range indicates a decomposition process involving the loss of water. TGA is a more precise tool for characterization. |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in water[6] | Similar to monohydrate | Excellent solubility in standard SPPS solvents ensures efficient coupling. |
| Optical Rotation | [α]D²⁰ = -14 ± 2° (c=1 in DMF)[10] | Similar to monohydrate | Confirms the stereochemical integrity (L-configuration) of the amino acid. |
Controlled Synthesis: From Crude Product to Stable Monohydrate
The synthesis of Fmoc-L-threonine involves the reaction of L-threonine with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu) under basic conditions. The key to obtaining the stable monohydrate lies not in the initial reaction, but in the subsequent purification and crystallization protocol. The choice of solvent system is the causal factor driving the formation of the desired hydrated crystal.
Experimental Protocol: Recrystallization for Monohydrate Formation
This protocol is designed as a self-validating system to reliably produce the monohydrate form. It is based on established methods for crystallizing N-Fmoc amino acids from aqueous-organic solvent systems.[12]
-
Dissolution: Dissolve crude N-Fmoc-L-threonine in a 3:2 (v/v) ethanol/water mixture at a concentration of approximately 40 g/L. Heat the solution in a water bath to 70-80°C with gentle agitation until all solid is dissolved.[12]
-
Causality: The ethanol acts as the primary solvent for the organic molecule, while the controlled amount of water provides the necessary component for co-crystallization into the monohydrate form. Heating increases solubility to ensure a homogeneous solution.
-
-
Controlled Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the solution in a cold environment (e.g., a 4-10°C refrigerator) for 12-24 hours without agitation.
-
Causality: Slow cooling is critical for the formation of well-ordered crystals. Rapid crashing-out will trap impurities and may lead to an amorphous or less-defined hydrate state.
-
-
Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold ethanol/water (3:2) solvent system to remove any remaining soluble impurities.
-
Causality: Using the same cold solvent system for washing prevents the redissolving of the desired product while effectively removing mother liquor contaminants.
-
-
Drying: Dry the crystals under vacuum at a temperature not exceeding 40°C until a constant weight is achieved.
-
Causality: Low-temperature vacuum drying removes the surface solvent without stripping the integral water of hydration from the crystal lattice.
-
Diagram 1: Workflow for the controlled crystallization of this compound.
Multi-Pronged Analytical Characterization
No single technique is sufficient to confirm the identity, purity, and hydration state of the final product. A self-validating quality control (QC) system employs multiple orthogonal methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing purity and identifying process-related impurities.[13]
-
Protocol: Purity Analysis by RP-HPLC
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Sample Prep: Dissolve ~1 mg of the product in 1 mL of 1:1 Acetonitrile/Water.
-
Expected Result: A single major peak with purity >99.0% by area normalization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR confirms the chemical structure and the absence of residual solvents like ethanol.
-
Expected ¹H NMR (400 MHz, DMSO-d₆) shifts: δ ~1.1 (d, 3H, Thr-CH₃), ~3.9 (m, 1H, Thr-βH), ~4.1 (m, 1H, Thr-αH), 4.2-4.4 (m, 3H, Fmoc-CH, CH₂), 7.2-7.9 (m, 8H, Fmoc-ArH), ~12.7 (s, 1H, COOH). The water peak will be visible, but its integration is not reliably stoichiometric.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the presence of key functional groups and the water of hydration.
-
Expected Peaks: A broad peak around 3300-3500 cm⁻¹ (O-H stretch from alcohol and water), a sharp peak around 3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch from carboxylic acid and carbamate), and peaks corresponding to the aromatic Fmoc group.[14][15]
Karl Fischer Titration (KFT)
KFT is the definitive method for quantifying water content.
-
Expected Result: For a pure monohydrate (MW 359.38), the theoretical water content is (18.02 / 359.38) * 100% = 5.01%. An experimental result between 4.8% and 5.2% confirms the monohydrate state.
Diagram 2: Orthogonal analytical workflow for quality control (QC) of the final product.
Stability, Storage, and Handling
The crystalline monohydrate form is generally more stable than its anhydrous counterpart.[] However, proper storage is essential to maintain its integrity.
-
Temperature: Store at 2-8°C.[10][16] Fmoc-L-threonine is heat-sensitive, and elevated temperatures can accelerate degradation.[11]
-
Humidity: Store in a tightly sealed container in a dry environment (desiccator recommended). While the monohydrate is stable, high humidity could lead to the adsorption of excess surface water, altering the precise stoichiometry.
-
Handling: Wear suitable protective clothing, including gloves and eye protection. Handle in a well-ventilated area to avoid inhalation of the fine powder.[8]
Application in Solid-Phase Peptide Synthesis
The use of the monohydrate form in SPPS is straightforward, but requires one critical adjustment compared to the anhydrous form.
The Stoichiometry Imperative
The most common source of error in SPPS is inaccurate quantification of reagents. When using this compound, all weight-based calculations must use its molecular weight of 359.38 g/mol . Failure to do so will result in insufficient activation and coupling, leading to deletion sequences and difficult purifications.
Protocol: Standard Coupling Cycle in SPPS
This protocol describes the incorporation of a single this compound residue onto a resin-bound peptide with a free N-terminus.
-
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin) in dimethylformamide (DMF).[17]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-7 times).[1]
-
Self-Validation: Perform a qualitative test (e.g., Kaiser test) on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine.
-
-
Activation/Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF. Add an activating agent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.). Allow to pre-activate for 1-2 minutes.
-
Causality: HBTU reacts with the carboxylic acid to form a highly reactive O-acylisourea ester, which is susceptible to nucleophilic attack by the resin's free amine. DIPEA acts as an organic base to facilitate the reaction.
-
-
Coupling Reaction: Add the activation solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Confirmation of Completion: Perform a second Kaiser test. A negative result (yellow/clear beads) indicates the successful consumption of all free amines and, therefore, a complete coupling reaction. If the test is positive, a second coupling (recoupling) may be necessary.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 73731-37-0: this compound | CymitQuimica [cymitquimica.com]
- 8. echemi.com [echemi.com]
- 9. This compound | 229957-49-7 [amp.chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. ruifuchem.com [ruifuchem.com]
- 12. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 13. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fmoc-L-Thr(tBu)-OH | Protected Threonine for Peptide Synthesis | Baishixing [aminoacids-en.com]
- 17. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Methodological & Application
Application Note: A Researcher's Guide to the Strategic Incorporation of Fmoc-L-Threonine Monohydrate in Solid-Phase Peptide Synthesis
Abstract
This document provides an in-depth technical guide on the standard protocol for utilizing Fmoc-L-Threonine monohydrate in Solid-Phase Peptide Synthesis (SPPS). Threonine, with its secondary hydroxyl side chain, presents unique challenges and opportunities in peptide design. Proper handling and strategic incorporation are critical for achieving high-yield, high-purity synthetic peptides. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into optimizing coupling efficiency, mitigating common side reactions, and ensuring the integrity of the final peptide product. We will detail the universally adopted Fmoc/tBu strategy, providing step-by-step protocols, troubleshooting advice, and a comprehensive rationale for each procedural choice.
Introduction: The Role of Threonine in Peptide Synthesis
L-Threonine is a crucial amino acid in many biologically active peptides, contributing to structure and function through its polar, hydroxyl-containing side chain. In the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the unprotected hydroxyl group is a reactive site that can lead to undesirable side reactions, such as O-acylation during coupling steps or dehydration.[1] To prevent these issues and ensure the synthesis proceeds exclusively through the formation of amide bonds at the N-terminus, the side-chain hydroxyl group must be temporarily protected.
The standard and most widely accepted derivative for this purpose is N-α-9-fluorenylmethoxycarbonyl-O-tert-butyl-L-threonine , or Fmoc-Thr(tBu)-OH .[2][3][4] This derivative is a cornerstone of the orthogonal Fmoc/tBu protection strategy, which forms the basis of modern peptide synthesis.[3][5] The N-α-Fmoc group is base-labile, removed by piperidine at each cycle, while the O-tert-butyl (tBu) group is acid-labile, remaining stable throughout the synthesis and removed only during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid).[3][6]
The commercially available form is often a monohydrate . This is of practical importance: the water molecule must be accounted for when calculating the molar equivalents required for the coupling reaction to avoid under-dosing the amino acid.
Physicochemical & Handling Data
Accurate handling of the amino acid derivative is fundamental to reproducible success. The properties of Fmoc-Thr(tBu)-OH are summarized below.
| Property | Value |
| Chemical Name | N-α-9-fluorenylmethoxycarbonyl-O-tert-butyl-L-threonine |
| Molecular Formula | C₂₃H₂₇NO₅ |
| Molecular Weight | 397.46 g/mol (Anhydrous)[3] |
| CAS Number | 71989-35-0[3][4] |
| Appearance | White to off-white crystalline powder[3] |
| Storage Conditions | 2–8 °C in a sealed container[3] |
Note on the Monohydrate Form: When using this compound, the molecular weight increases to approximately 415.47 g/mol . Always verify the certificate of analysis from your supplier and adjust mass calculations accordingly to ensure accurate stoichiometry.
Core Principles & Experimental Rationale
The entire SPPS process is a cyclical series of reactions occurring on an insoluble resin support.[7] The incorporation of Fmoc-Thr(tBu)-OH follows this established workflow, which is designed to maximize efficiency and purity.
Workflow Overview
The synthesis proceeds from the C-terminus to the N-terminus. A typical cycle for adding a threonine residue to the growing peptide chain anchored to the resin involves three key stages: Fmoc deprotection, amino acid activation and coupling, and washing.[8][9]
Caption: Standard SPPS cycle for incorporating a new amino acid.
Detailed Experimental Protocol: Manual Incorporation of Fmoc-Thr(tBu)-OH
This protocol details a standard manual procedure for coupling Fmoc-Thr(tBu)-OH on a 0.1 mmol scale. The procedure assumes the synthesis is proceeding on a resin with a free N-terminal amine from the previous cycle.
Materials:
-
Resin-bound peptide (0.1 mmol, pre-swollen in DMF)
-
Fmoc-Thr(tBu)-OH (or its monohydrate, adjusted for MW)
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (Peptide Synthesis Grade), DCM (Dichloromethane)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
Step 1: N-terminal Fmoc Deprotection
-
Rationale: The temporary Fmoc protecting group on the N-terminus of the resin-bound peptide must be removed to expose the free amine for coupling with the incoming threonine residue.[10] Piperidine, a secondary amine, induces β-elimination of the fluorenyl group.[11]
-
Procedure:
-
Drain the DMF from the swollen peptide-resin in a fritted reaction vessel.
-
Add 5 mL of 20% piperidine in DMF. Agitate via nitrogen bubbling or shaking for 5 minutes.[7]
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete deprotection.[12]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to completely remove residual piperidine, which would otherwise neutralize the incoming activated amino acid.[7]
-
Step 2: Activation of Fmoc-Thr(tBu)-OH
-
Rationale: The carboxylic acid of Fmoc-Thr(tBu)-OH is not reactive enough to form an amide bond on its own. It must be converted into a more reactive species (an active ester). HBTU is a highly efficient aminium-based coupling reagent that, in the presence of a base like DIPEA, rapidly forms the HOBt active ester of the amino acid.[13][14]
-
Procedure:
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in ~3 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.).
-
Allow the solution to pre-activate for 2-5 minutes. A color change may be observed.[7]
-
Quantitative Data for Activation & Coupling
| Reagent | Molar Eq. (to resin) | Amount (0.1 mmol scale) | Purpose |
| Fmoc-Thr(tBu)-OH | 4.0 | 159 mg (anhydrous) | Amino acid building block |
| HBTU | 3.8 | 144 mg | Coupling activator |
| DIPEA | 8.0 | 139 µL | Activation & neutralization base |
Step 3: Coupling to the Resin
-
Rationale: The pre-activated Fmoc-Thr(tBu)-OH solution is added to the deprotected peptide-resin. The free N-terminal amine of the peptide chain acts as a nucleophile, attacking the activated carboxyl group to form the new peptide bond.[13]
-
Procedure:
-
Add the activated amino acid solution from Step 2 to the washed, deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[3]
-
Drain the coupling solution.
-
Wash the resin extensively with DMF (5 x 5 mL) to remove all excess reagents and byproducts. A final wash with DCM can be performed before proceeding to the next cycle.[3]
-
Step 4: Monitoring the Coupling Reaction (Optional but Recommended)
-
Rationale: To ensure the reaction has gone to completion and avoid deletion sequences, a qualitative colorimetric test (like the Kaiser test) can be performed on a small sample of beads. The Kaiser test detects free primary amines; a negative result (yellow beads) indicates a successful coupling.
Troubleshooting & Field-Proven Insights
Challenge 1: Incomplete Coupling
-
Cause: Threonine, as a β-branched amino acid, can exhibit slightly slower coupling kinetics due to steric hindrance compared to simpler amino acids like glycine or alanine.
-
Solution:
-
Double Coupling: If a monitoring test indicates incomplete coupling, simply repeat the coupling step (Steps 2 & 3) before proceeding to the next deprotection.
-
Extended Reaction Time: Increase the coupling time to 3-4 hours.[15]
-
Alternative Reagents: For particularly difficult sequences, more potent coupling reagents like HATU or PyBOP can be employed.[11][14]
-
Challenge 2: Dehydration (β-elimination)
-
Cause: The β-hydroxyl group of threonine can be eliminated under strongly basic conditions, especially during prolonged exposure to piperidine or during the coupling step if an aggressive base is used, forming a dehydroamino acid residue.[1]
-
Mitigation:
-
Side-Chain Protection: The use of the tBu protecting group is the primary defense against this side reaction.[1]
-
Controlled Deprotection: Adhere to recommended Fmoc deprotection times. Avoid elevated temperatures.
-
Base Selection: While DIPEA is standard, for sensitive sequences, a less hindered base like 2,4,6-collidine may be used during coupling to minimize base-catalyzed side reactions.[11]
-
Challenge 3: Racemization
-
Cause: The α-carbon of the activated amino acid is susceptible to base-catalyzed epimerization, particularly with prolonged activation times or excess base.[1]
-
Mitigation:
-
Use of Additives: Coupling reagents like HBTU and HATU are formulated with benzotriazole derivatives (HOBt and HOAt, respectively), which are known to suppress racemization.[9]
-
In-situ Neutralization: Modern protocols often favor in situ neutralization, where the base is added along with the activated amino acid, minimizing the peptide's exposure to basic conditions.[9]
-
Final Cleavage and Side-Chain Deprotection
Once the entire peptide sequence is assembled, the final step is to cleave the peptide from the solid support and remove all acid-labile side-chain protecting groups, including the tert-butyl group from threonine.[3]
-
Rationale: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the linker anchoring the peptide to the resin and the tBu ether bond on the threonine side chain.[16] During this process, the acid liberates highly reactive carbocations (e.g., the tert-butyl cation), which can re-attach to nucleophilic residues like Tryptophan or Methionine.[8][16] Scavengers are therefore essential components of the cleavage cocktail to trap these reactive species.
Caption: General workflow for cleavage and final deprotection.
Standard Cleavage Protocol (Reagent K)
-
Wash the final peptide-resin with DCM and dry thoroughly under vacuum.[7]
-
Prepare the cleavage cocktail. A common and robust choice is Reagent K :
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[7]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet with more cold ether to remove residual scavengers and organic byproducts.
-
Dry the crude peptide pellet and proceed with purification, typically via reverse-phase HPLC.
References
- Aapptec Peptides. Fmoc-Thr(tBu)-OH [71989-35-0]. [Link]
- Engels, J. W., & Gilon, C. (1993). Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis. Biological Chemistry Hoppe-Seyler, 374(5), 349-362. [Link]
- GenScript. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- Zhang, X., Li, Y., & Wei, Y. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2195. [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- Miranda, L. P., & Alewood, P. F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]
- CEM Corporation. (2024). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
- Brik, A., et al. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 110(17), 6971-6976. [Link]
- Gyros Protein Technologies. Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. [Link]
- Danishefsky, S. J., & coworkers. (2006). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. Organic Letters, 8(14), 2941-2944. [Link]
- Chen, S. T., & Wang, K. T. (1997). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 44(2), 135-142. [Link]
- Fields, G. B. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Fields Lab. [Link]
- Bio-Synthesis Inc. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]
- Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
- Albericio, F., & coworkers. (2007). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 107(11), 4895-4940. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. m.youtube.com [m.youtube.com]
- 6. biosynth.com [biosynth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chempep.com [chempep.com]
- 12. rsc.org [rsc.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. peptide.com [peptide.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Fmoc-L-threonine Monohydrate Coupling in Peptide Synthesis
Introduction: The Significance of Threonine in Peptide Synthesis
Threonine, a polar, uncharged amino acid, is a fundamental component of numerous peptides and proteins, playing a crucial role in their structure and function through its hydroxyl side chain. In solid-phase peptide synthesis (SPPS), the incorporation of threonine residues is accomplished using N-α-Fmoc-protected L-threonine, often in its monohydrate form. While a common building block, the successful coupling of Fmoc-L-threonine presents unique challenges due to its steric hindrance and the reactivity of its β-hydroxyl group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of Fmoc-L-threonine monohydrate, focusing on the selection of appropriate reagents, mitigation of common side reactions, and detailed, field-proven protocols.
PART 1: Understanding the Challenges of Threonine Coupling
The primary obstacles in the efficient incorporation of Fmoc-L-threonine into a growing peptide chain are twofold:
-
Steric Hindrance: The presence of a β-methyl group in threonine's side chain creates steric bulk around the α-carbon, which can impede the approach of the activated carboxyl group to the N-terminal amine of the peptide-resin. This hindrance can lead to slower reaction kinetics and incomplete couplings, resulting in deletion sequences.[1]
-
Side-Chain Reactivity: The hydroxyl group on the side chain, if unprotected, can undergo undesirable reactions.
-
O-acylation: The hydroxyl group can be acylated by the activated amino acid, leading to the formation of branched peptides. While less common with standard coupling times, it remains a potential side reaction.[2]
-
β-Elimination (Dehydration): Under basic conditions, the β-hydroxyl group can be eliminated, forming a dehydroamino acid residue. This is a significant risk, particularly during prolonged exposure to the base used for Fmoc deprotection (e.g., piperidine) or during the coupling step itself.[1][3]
-
Racemization: Although the Fmoc group is designed to suppress racemization, slow coupling reactions, especially with sterically hindered amino acids like threonine, can increase the risk of epimerization at the α-carbon.[1][4]
-
To circumvent these issues, the use of a side-chain protecting group is highly recommended. The tert-butyl (tBu) group is the most common and effective choice for protecting the threonine hydroxyl group in Fmoc-based SPPS, preventing both O-acylation and dehydration.[1][5] This guide will assume the use of Fmoc-L-Thr(tBu)-OH for all protocols.
PART 2: A Comparative Guide to Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like threonine.[6] Modern peptide synthesis relies on several classes of reagents, each with a distinct mechanism of action.[7]
Carbodiimides
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are among the earliest and most cost-effective coupling reagents.[4] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8][9]
-
Mechanism: The O-acylisourea can then react with the N-terminal amine of the peptide chain to form the desired amide bond. However, this intermediate is also susceptible to rearrangement into an unreactive N-acylurea, which can lower the coupling efficiency.[8][10] To mitigate this and reduce racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt), is almost always used.[11] The additive reacts with the O-acylisourea to form a more stable and selective active ester.[8]
-
Advantages: Low cost.
-
Disadvantages: Slower reaction rates compared to onium salts, potential for N-acylurea formation, and the byproduct of DCC (dicyclohexylurea, DCU) is insoluble and can be difficult to remove.[4] DIC is often preferred in SPPS as its byproduct, diisopropylurea (DIU), is more soluble in common solvents.[7][8]
Onium Salts: Phosphonium and Aminium/Uronium Reagents
Onium salt-based reagents are now the gold standard for most peptide couplings, especially for difficult sequences or hindered amino acids.[6][12] They are generally more reactive and lead to faster couplings with fewer side reactions compared to carbodiimides.[12]
Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient.[13]
-
Mechanism: In the presence of a base, the carboxylate anion of the Fmoc-amino acid attacks the phosphonium salt to form an acyloxyphosphonium cation. This intermediate then reacts with HOBt or HOAt (often part of the reagent's structure or added separately) to generate a reactive OBt or OAt ester, which subsequently acylates the peptide's N-terminal amine.[7][14]
-
Key Advantage: Phosphonium reagents do not have the propensity to cause guanidinylation of the N-terminal amine, a side reaction that can occur with uronium salts.[12][15] This makes them particularly suitable for slow reactions like peptide cyclization or fragment condensation where the coupling reagent may be in excess.[15]
Aminium/Uronium Salts: This class includes reagents like HBTU, TBTU, HATU, and HCTU.[12]
-
Mechanism: Despite their historical classification as uronium salts, reagents like HBTU and HATU are now understood to function as guanidinium salts.[16][17] In the presence of a base, they react with the Fmoc-amino acid to form the corresponding OBt or OAt active ester, which then drives the amide bond formation.[14][18]
-
Key Advantage: These reagents are extremely fast and efficient, making them a popular choice for routine and automated peptide synthesis.[12][19] HATU, which incorporates HOAt, is often considered superior for many difficult couplings due to the enhanced reactivity and racemization suppression provided by the aza-substituent.[6][12]
-
Potential Side Reaction: A notable drawback of aminium/uronium reagents is the potential for guanidinylation. If the activation of the carboxylic acid is slow or if the coupling reagent is used in excess, it can react directly with the N-terminal amine of the peptide chain, forming a guanidinium group and terminating chain elongation.[12][16]
Data Presentation: Comparison of Common Coupling Reagents for Fmoc-L-Thr(tBu)-OH
| Reagent Class | Example Reagent | Relative Reactivity | Advantages | Disadvantages |
| Carbodiimide | DIC/HOBt | Moderate | Low cost, soluble byproduct (DIU). | Slower kinetics, potential for side reactions (N-acylurea, racemization).[4][8] |
| Phosphonium Salt | PyBOP | High | Excellent for hindered couplings, no guanidinylation side reaction.[12][15] | Higher cost, byproduct (HMPA from BOP) can be toxic.[19] |
| Phosphonium Salt | PyAOP | Very High | Superior to PyBOP for hindered couplings due to the HOAt moiety.[13][20] | Higher cost. |
| Aminium Salt | HBTU | High | Fast, efficient, widely used in automated synthesizers.[12][19] | Potential for guanidinylation side reaction.[12][15] |
| Aminium Salt | HATU | Very High | Often the reagent of choice for difficult couplings, superior racemization suppression.[6][12] | Higher cost, potential for guanidinylation.[12] |
| Aminium Salt | HCTU | High | More reactive than HBTU, cost-effective alternative to HATU.[12][19] | Potential for guanidinylation.[12] |
| Uronium Salt | COMU | Very High | Comparable efficiency to HATU, safer (no explosive HOBt/HOAt), better solubility.[19] | Higher cost. |
PART 3: Experimental Protocols
The following protocols are designed to provide a robust starting point for the manual coupling of Fmoc-L-Thr(tBu)-OH in SPPS. Optimization may be required depending on the specific peptide sequence and resin.
Protocol 1: Standard Coupling of Fmoc-L-Thr(tBu)-OH using HATU
This protocol is recommended for most sequences, especially those where threonine is considered a sterically hindered position.
Materials:
-
Fmoc-deprotected peptide-resin (1 equivalent)
-
Fmoc-L-Thr(tBu)-OH (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF (at least 5 times).
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-L-Thr(tBu)-OH (4 eq.) and HATU (3.9 eq.) in DMF.
-
Pre-activation: Add DIPEA (8 eq.) to the activation solution. Allow the mixture to pre-activate for 1-2 minutes. Causality Note: Pre-activation generates the highly reactive OAt ester. However, prolonged pre-activation, especially with a strong base like DIPEA, can increase the risk of racemization. Therefore, this step should be brief.[1]
-
Coupling Reaction: Drain the DMF from the washed resin. Immediately add the pre-activated amino acid solution to the resin.
-
Agitation: Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) at room temperature for 1-2 hours. For particularly difficult sequences, the coupling time can be extended to 4 hours or a double coupling can be performed.[1]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of unreacted free amines. A negative result indicates a complete reaction.
-
Post-Coupling Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection step.
-
Capping (Optional): If the monitoring test indicates incomplete coupling, it is advisable to "cap" any unreacted N-terminal amines to prevent the formation of deletion peptides. This can be achieved by treating the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10-20 minutes.[1]
Protocol 2: Cost-Effective Coupling of Fmoc-L-Thr(tBu)-OH using DIC/Oxyma Pure
This protocol offers a more economical alternative to onium salts, utilizing a modern additive that enhances carbodiimide chemistry. Oxyma Pure (Ethyl cyanohydroxyiminoacetate) is a superior alternative to HOBt, offering improved reaction rates and reduced racemization.
Materials:
-
Fmoc-deprotected peptide-resin (1 equivalent)
-
Fmoc-L-Thr(tBu)-OH (3 equivalents)
-
Oxyma Pure (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: As described in Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-L-Thr(tBu)-OH (3 eq.) and Oxyma Pure (3 eq.) in DMF.
-
Coupling Reaction: Add the amino acid/Oxyma solution to the drained resin. Add DIC (3 eq.) to the resin slurry.
-
Agitation: Agitate the reaction vessel at room temperature for 2-4 hours. Causality Note: Carbodiimide-mediated couplings are generally slower than those with onium salts, hence the longer reaction time.[8]
-
Monitoring and Washing: Follow steps 6, 7, and 8 as described in Protocol 1.
PART 4: Visualization of Mechanisms and Workflows
Diagram 1: General SPPS Workflow
Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Diagram 2: Carbodiimide (DIC) Coupling Mechanism with Additive
Caption: Mechanism of carbodiimide coupling, highlighting the role of additives.
Diagram 3: Onium Salt (HATU) Coupling Mechanism
Caption: The efficient coupling mechanism of HATU and its potential side reaction.
References
- Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Wobblebase. (2023, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
- Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-362.
- Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51436-51441.
- Request PDF. Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids.
- Dudkin, V. Y., et al. (2006). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 128(45), 14764–14771.
- DR. Raghu Prasad. (2023, June 3). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube.
- Wikipedia. Carbodiimide.
- ResearchGate. Proposed mechanism for activation by uronium salt.
- Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Thieme. 3.7 Phosphonium Salts.
- Bibliomed. Side reactions in peptide synthesis: An overview.
- Wikipedia. Phosphonium coupling.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry.
- National Institutes of Health. (2010). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. PMC.
- Semantic Scholar. Advances in Fmoc solid-phase peptide synthesis.
- National Institutes of Health. (2016). Advances in Fmoc solid‐phase peptide synthesis. PMC.
- Peptideweb.com. Loading protocols.
- ResearchGate. A general process of solid-phase peptide synthesis (SPPS) with Fmoc....
- Omizzolo. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- ACS Publications. Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling.
- PubMed. Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions.
- PubMed. Modifications of substituted seryl and threonyl residues in phosphopeptides and a polysialoglycoprotein by beta-elimination and nucleophile additions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. file.globalso.com [file.globalso.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. chempep.com [chempep.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. youtube.com [youtube.com]
- 15. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 16. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. people.uniurb.it [people.uniurb.it]
- 19. bachem.com [bachem.com]
- 20. researchgate.net [researchgate.net]
Application Note & Protocol: Recommended Fmoc Deprotection Conditions for Threonine Residues
Abstract and Introduction
Threonine (Thr), a β-branched aliphatic amino acid, is a fundamental component of numerous peptides and proteins, contributing to structure, function, and post-translational modifications. In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the iterative removal of the Nα-Fmoc protecting group is a critical step that is typically achieved under basic conditions. While standard protocols using piperidine are effective for many amino acids, threonine presents unique challenges that can lead to incomplete deprotection and undesirable side reactions.[1]
The primary issues stem from steric hindrance due to its β-branched side chain and the potential for base-catalyzed side reactions, such as dehydration (β-elimination).[1][2] Incomplete Fmoc removal results in deletion sequences, where the subsequent amino acid fails to couple, while side reactions generate impurities that complicate purification and reduce the overall yield of the target peptide.[1]
This guide provides a detailed analysis of the challenges associated with Fmoc deprotection of threonine residues. It offers field-proven protocols, from optimized standard conditions to alternative reagent cocktails, designed to mitigate side reactions and ensure high-yield, high-purity synthesis of threonine-containing peptides.
The Mechanistic Challenge: Side Reactions at Threonine
The successful synthesis of threonine-containing peptides requires a clear understanding of the potential side reactions that can occur during the basic Fmoc deprotection step.
The Standard Fmoc Deprotection Mechanism
The removal of the Fmoc group is a base-catalyzed elimination reaction (E1cB mechanism). A secondary amine, typically piperidine, abstracts the acidic proton on the C9 position of the fluorene ring. This is followed by a β-elimination that releases dibenzofulvene (DBF), carbon dioxide, and the deprotected N-terminal amine of the peptide. The excess piperidine also acts as a scavenger, forming a stable adduct with the reactive DBF intermediate, which prevents it from causing side reactions.[3][4]
Caption: General mechanism of Fmoc group removal by piperidine.
Primary Side Reaction: β-Elimination (Dehydration)
The most significant side reaction for threonine during Fmoc deprotection is β-elimination, or dehydration. The hydroxyl group on the β-carbon of the threonine side chain can be eliminated under the basic conditions of the deprotection step. This reaction is particularly problematic for unprotected or improperly protected threonine residues, leading to the formation of a dehydroamino acid residue.[2] This results in a mass loss of 18 Da in the final peptide, creating a difficult-to-remove impurity.
Caption: β-Elimination (dehydration) side reaction at threonine.
Steric Hindrance
As a β-branched amino acid, threonine's side chain can sterically hinder the approach of the piperidine molecule to the N-terminal Fmoc group.[1] This effect is magnified when threonine is adjacent to other bulky residues (e.g., Val, Ile, or another Thr) or when the growing peptide chain begins to aggregate. This hindrance can slow down the deprotection reaction, often rendering standard reaction times insufficient and leading to incomplete Fmoc removal.[1]
Recommended Deprotection Strategies and Protocols
To overcome the challenges posed by threonine residues, several strategies can be employed, ranging from modifications of the standard protocol to the use of more potent reagent cocktails.
Strategy 1: Optimizing Standard Piperidine Conditions
For many sequences, simply modifying the standard protocol is sufficient. This is the recommended first-line approach due to its simplicity and reliance on common reagents.
-
Extended Deprotection Time: Increasing the reaction time from the standard 5-10 minutes to 20-30 minutes can often drive the deprotection to completion.
-
Double Deprotection: This is a highly effective method where the standard deprotection step is performed twice with a fresh solution of the deprotecting agent.[1] This ensures that any remaining Fmoc groups are removed in the second treatment.
Strategy 2: Alternative Deprotection Cocktails
For "difficult sequences" where aggregation is high or steric hindrance is extreme, a more potent deprotection solution may be required.
-
DBU-Mediated Deprotection: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that removes the Fmoc group much more rapidly than piperidine.[5][6] However, because it is non-nucleophilic, it cannot scavenge the DBF byproduct. Therefore, DBU must be used in combination with a nucleophilic scavenger. A common and effective cocktail is a solution of DBU and piperazine in DMF.[7][8] This combination provides rapid deprotection while ensuring the DBF is safely quenched.[7]
-
Caution: DBU is a very strong base and can promote side reactions like aspartimide formation if Asp residues are present in the sequence.[5] Use with care and sequence consideration.
-
Data Presentation: Comparison of Deprotection Protocols
| Protocol | Reagent Cocktail | Typical Time | Temperature | Efficacy for Threonine | Key Considerations |
| Standard | 20% Piperidine in DMF | 5-20 min | Room Temp | Moderate | May be insufficient for hindered or aggregating sequences.[9][10] |
| Double Deprotection | 20% Piperidine in DMF | 2 x (10-15 min) | Room Temp | High | Highly effective for most hindered residues.[1] Increases synthesis time. |
| DBU/Piperazine | 2% DBU, 5% Piperazine in DMF/NMP | 1-5 min | Room Temp | Very High | Excellent for difficult sequences; very fast.[8] Risk of aspartimide formation.[5][11] |
Detailed Experimental Protocols
Materials and Reagents:
-
Peptide-resin with N-terminal Fmoc-Threonine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
Dichloromethane (DCM)
-
Kaiser Test Kit (Ninhydrin solution A, B, and C)
Protocol 1: Standard Fmoc Deprotection
This protocol is a baseline and may require optimization for threonine.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the resin.
-
Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin (approx. 10 mL per gram of resin).
-
Agitation: Agitate the mixture at room temperature for 10 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Verification (Optional): Perform a Kaiser test on a small sample of beads. A positive result (dark blue beads) indicates successful deprotection and the presence of a free primary amine.
Protocol 2: Double Deprotection for Threonine and Hindered Residues
This is the recommended starting protocol for sequences containing threonine.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF.
-
First Deprotection: Add 20% piperidine in DMF. Agitate for 15 minutes at room temperature.
-
Reagent Removal: Drain the deprotection solution.
-
Intermediate Wash: Wash the resin with DMF (2 x 1 min).
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF. Agitate for another 15 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Final Washing: Wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (3 x 1 min) to prepare for the next coupling step.
-
Verification: Perform a Kaiser test to confirm complete deprotection.
Protocol 3: DBU/Piperazine-Mediated Deprotection
Use this protocol for extremely difficult sequences where piperidine-based methods fail.
-
Reagent Preparation: Prepare a fresh solution of 2% DBU (v/v) and 5% piperazine (w/v) in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF.
-
Deprotection: Add the DBU/piperazine solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 3-5 minutes. The reaction is very fast.
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin immediately and thoroughly with DMF (6 x 1 min) to remove all traces of the basic reagents.
-
Verification: Perform a Kaiser test. If the test is negative, repeat the DBU/piperazine treatment for another 3 minutes.
Troubleshooting Incomplete Deprotection
Confirming and resolving incomplete deprotection is crucial for a successful synthesis.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
References
- Nowick, J. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry.
- de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(21), 5143.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Miranda, M. T. M., & Loffredo, O. M. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. InTech.
- Isidro-Llobet, A., et al. (2022). β-Elimination Side Reactions. ResearchGate.
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
- Chong, P. Y., & Dudley, G. B. (2009). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. Beilstein Journal of Organic Chemistry, 5, 23.
- ACS GCI Pharmaceutical Roundtable. Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 5(126), 104417-104425.
- Guttilla, I. K., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(7), 1336-1343.
- Aapptec Peptides. Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec Peptides.
- Thordal, C. P., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14217-14223.
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In: Methods in Molecular Biology, vol 73. Humana Press.
- Chen, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843-11849.
- Kumar, A., et al. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 8(5), 4875-4883.
- Thompson, R. E., et al. (2018). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 29(10), 1335-1340.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. peptide.com [peptide.com]
- 6. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fmoc-L-threonine Monohydrate Solubility in DMF and Other Solvents
Introduction: The Critical Role of Solubility in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the efficient coupling of amino acids is paramount to achieving high purity and yield of the final peptide. A crucial, yet often overlooked, parameter governing the success of these coupling reactions is the solubility of the N-α-Fmoc-protected amino acid derivatives in the reaction solvent. Fmoc-L-threonine monohydrate, a key building block for the incorporation of threonine residues, is no exception. Inadequate solubilization can lead to incomplete reactions, the formation of deletion sequences, and aggregation of the growing peptide chain on the solid support.
This comprehensive guide provides an in-depth analysis of the solubility of this compound in N,N-Dimethylformamide (DMF), the workhorse solvent of SPPS, and other commonly used organic solvents. We will explore the physicochemical principles governing its solubility, present available solubility data, and provide a detailed, field-proven protocol for researchers to empirically determine solubility in their own laboratory settings. This document is intended for researchers, scientists, and drug development professionals who seek to optimize their peptide synthesis workflows and ensure the reliable incorporation of Fmoc-L-threonine.
Physicochemical Properties and their Impact on Solubility
This compound is a derivative of the hydrophilic amino acid L-threonine, featuring the bulky, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][2] This combination of a polar amino acid and a nonpolar protecting group results in a molecule with amphipathic character, influencing its solubility in different solvents. The presence of a water molecule in the monohydrate form can also affect its dissolution profile.[1][2]
The general principle governing the solubility of Fmoc-amino acids is "like dissolves like." Polar aprotic solvents such as DMF, N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are effective at solvating the polar peptide backbone and the bulky, aromatic Fmoc group, making them the preferred solvents for SPPS.[3][4] The quality of the solvent is also critical; for instance, DMF can degrade over time to form dimethylamine, which can prematurely cleave the Fmoc group.[5]
Solubility Data for this compound
| Solvent | Abbreviation | Type | Reported Solubility of this compound | Reported Solubility of Fmoc-Thr(tBu)-OH |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Generally described as soluble.[2] One source indicates it is "clearly soluble" at 0.5 M (1 mmole in 2 ml).[6] | Generally described as soluble.[7] One source indicates it is "clearly soluble" at 0.5 M (25 mmole in 50 ml). |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Expected to have good solubility, often used as a DMF alternative.[5] | Expected to have good solubility.[5] |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Generally described as soluble.[2] | Expected to have good solubility. |
| Dichloromethane | DCM | Nonpolar Aprotic | Limited solubility is expected. | Limited solubility is expected. |
| Methanol | MeOH | Polar Protic | Reported to have "Very Faint Turbidity," suggesting moderate to low solubility.[8] | Not specified. |
| Water | H₂O | Polar Protic | Generally described as less soluble than in organic solvents.[2] | Insoluble. |
Note: This table provides a general guide. Actual solubility can be influenced by factors such as solvent purity, temperature, and the specific crystalline form of the solute. It is always recommended to perform a small-scale solubility test before committing to a large-scale synthesis.
Experimental Protocol for Determining Solubility
For applications requiring precise solubility data, the following gravimetric method provides a robust and reliable means of determination. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Objective:
To determine the equilibrium solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound (high purity)
-
Anhydrous solvent of interest (e.g., DMF, NMP, DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, solvent compatible)
-
Pre-weighed, low-adsorption collection vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the solvent of interest to the vial (e.g., 1.0 mL).
-
-
Equilibration:
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). Visually confirm that undissolved solid is still present.
-
-
Phase Separation and Filtration:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully withdraw the clear supernatant using a syringe.
-
Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed collection vial. This step is critical to remove any microscopic solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh the collection vial containing the filtered saturated solution.
-
Evaporate the solvent completely using a vacuum oven at a temperature that will not degrade the this compound (e.g., 40-50 °C) or in a desiccator under high vacuum.
-
Once the solvent is fully evaporated, allow the vial to cool to room temperature in a desiccator.
-
Weigh the vial containing the dried solute. Repeat the drying and weighing steps until a constant weight is achieved.
-
Calculation of Solubility:
-
Mass of dissolved solute (g): (Final weight of vial + dried solute) - (Initial weight of the empty vial)
-
Volume of solvent (L): ((Weight of vial + saturated solution) - (Initial weight of the empty vial)) / Density of the solvent (g/L)
-
Solubility (g/L): Mass of dissolved solute (g) / Volume of solvent (L)
The solubility can also be expressed in other units such as mg/mL or molarity (mol/L) by applying the appropriate conversions.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Integration of this compound dissolution into the SPPS workflow.
Troubleshooting and Optimization
Should you encounter solubility challenges with this compound, consider the following strategies:
-
Sonication: Applying ultrasonic agitation can help break up solid aggregates and facilitate dissolution.[3]
-
Gentle Warming: Cautiously warming the solution to around 30-40°C can increase solubility. However, avoid excessive heat, which could lead to degradation of the Fmoc-amino acid.[3]
-
Co-solvents: For particularly challenging cases, adding a small amount of a stronger solvent like DMSO or NMP to DMF can enhance solubility.[3]
Conclusion
A thorough understanding and control of the solubility of this compound are fundamental to its successful application in solid-phase peptide synthesis. While a comprehensive database of quantitative solubility is still emerging, the information and protocols provided in this guide empower researchers to make informed decisions about solvent selection and to precisely determine solubility for their specific experimental conditions. By adhering to these guidelines, scientists can optimize their coupling reactions, improve the quality of their synthetic peptides, and advance their research and development endeavors.
References
- BenchChem. (2025). Solubility Profile of Fmoc-Thr(tBu)-OH: An In-depth Technical Guide. BenchChem.
- CymitQuimica. (n.d.).
- BOC Sciences. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF. BenchChem.
- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. BenchChem.
- Ruifu Chemical. (n.d.). China Fmoc-Thr-OH Monohydrate CAS 73731-37-0 N-Fmoc-L-Threonine Purity >99.0% (HPLC) manufacturers and suppliers. Ruifu Chemical.
- BenchChem. (2025).
- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.
- ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
- Chem-Impex. (n.d.). Fmoc-L-threonine. Chem-Impex.
- Sigma-Aldrich. (n.d.). Fmoc-Thr-OH Novabiochem 73731-37-0. Sigma-Aldrich.
- TargetMol. (n.d.). L-Threonine | Endogenous Metabolite. TargetMol.
- BenchChem. (2025).
- AAPPTec. (n.d.). Fmoc-Thr-OH, N-Fmoc-L-threonine; CAS 73731-37-0. Aapptec Peptides.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec.
- Thermo Fisher Scientific. (2025).
- BenchChem. (2025). Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis. BenchChem.
- BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents. BenchChem.
- Springer. (2014).
- National Center for Biotechnology Inform
- ChemRxiv. (2021). Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. ChemRxiv.
- Royal Society of Chemistry. (2020).
- National Center for Biotechnology Information. (2005). Temperature dependence of amino acid hydrophobicities. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 73731-37-0: this compound | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-Thr-OH Novabiochem 73731-37-0 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ruifuchem.com [ruifuchem.com]
Application Note & Protocols: Strategic Incorporation of Fmoc-L-Threonine in Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Threonine in Peptide Chemistry
Threonine (Thr), a polar amino acid characterized by a secondary hydroxyl group on its β-carbon, plays a pivotal role in the structure and function of peptides and proteins. This hydroxyl group is a key site for post-translational modifications such as glycosylation and phosphorylation, which are critical for biological signaling and recognition. In synthetic peptide chemistry, particularly in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the incorporation of threonine residues requires careful strategic planning.[1][2] The nucleophilic nature of its side-chain hydroxyl group introduces a propensity for undesirable side reactions that can compromise the purity, yield, and integrity of the target peptide.[3]
This guide provides a comprehensive overview of the challenges associated with Fmoc-L-threonine and offers detailed protocols and mitigation strategies to ensure its successful incorporation into complex peptide sequences. The core of successful threonine incorporation lies in an orthogonal protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions.[4]
Core Challenge: Side Reactions Associated with the Threonine Hydroxyl Group
The primary difficulty in utilizing Fmoc-L-threonine arises from its unprotected hydroxyl side chain, which can participate in two major side reactions during SPPS cycles: O-acylation and dehydration.
O-Acylation: Formation of Branched Peptides
During the coupling step, the activated carboxylic acid of the incoming Fmoc-amino acid is intended to react exclusively with the free N-terminal amine of the growing peptide chain. However, the hydroxyl group of an unprotected threonine residue can also act as a nucleophile, competing with the N-terminal amine. This leads to the acylation of the side chain, forming an ester linkage and resulting in a branched peptide byproduct.[3] This side reaction is particularly pronounced in sequences containing histidine.[3]
Dehydration (β-elimination)
Under certain conditions, particularly during the base-mediated Fmoc-deprotection step with piperidine or during the coupling of the subsequent amino acid, the β-hydroxyl group of threonine can undergo elimination.[5] This reaction, known as β-elimination, results in the formation of a dehydroamino acid residue, specifically 2-amino-2-butenoic acid. This modification introduces an unsaturated bond into the peptide backbone, altering its structure, charge, and biological activity.
Mitigation Strategies: Ensuring Fidelity in Threonine Incorporation
To overcome these challenges, several strategies can be employed, ranging from side-chain protection to the use of advanced building blocks and optimized reaction conditions.
Side-Chain Protection: The Gold Standard
The most robust and widely adopted method to prevent side reactions is the use of a protecting group on the threonine side-chain hydroxyl function.[4][5] In the context of Fmoc/tBu SPPS, the tert-butyl (tBu) group is the protector of choice.
-
Fmoc-L-Thr(tBu)-OH : This derivative is the standard building block for incorporating threonine.[1][2][4][6] The tBu group is stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc group removal but is readily cleaved during the final acidolytic step (e.g., with Trifluoroacetic acid, TFA), concurrently with cleavage from the resin and removal of other tBu-based side-chain protecting groups.[4][6] This orthogonal protection scheme is the foundation of the Fmoc/tBu strategy.[4][6]
Optimization of Coupling Reagents
When unprotected Fmoc-L-threonine must be used, or for particularly difficult couplings, the choice of coupling reagent is critical. The goal is to achieve rapid amide bond formation to outcompete side reactions.
| Coupling Reagent | Class | Key Characteristics & Recommendations |
| HBTU / HATU | Aminium/Uronium | Widely used, efficient activators. HATU is generally more reactive than HBTU due to the presence of the 7-aza-hydroxybenzotriazole (OAt) leaving group and is preferred for sterically hindered couplings. |
| DIC / HOBt | Carbodiimide | A classic and cost-effective combination.[7] The addition of 1-hydroxybenzotriazole (HOBt) forms an active ester intermediate that minimizes racemization.[7] |
| COMU | Aminium/Uronium | An Oxyma-based reagent that is highly efficient and often outperforms HOBt-based reagents. It is known for its high reactivity and suppression of racemization. |
Table 1: Comparison of Common Coupling Reagents for Threonine Incorporation.
Advanced Strategy: Pseudoproline Dipeptides
For long or aggregation-prone sequences, a powerful tool is the use of pseudoproline dipeptides.[8] These are dipeptides where the threonine residue is reversibly protected as an oxazolidine ring, which mimics the structure of proline.[8][9]
-
Mechanism of Action : The oxazolidine ring introduces a "kink" into the peptide backbone, disrupting the interchain hydrogen bonding that leads to β-sheet formation and aggregation.[8][9] This enhances the solvation of the growing peptide chain, improving coupling efficiency for subsequent residues.[8]
-
Application : A dipeptide like Fmoc-Xaa-Thr(ψMe,MePro)-OH is incorporated instead of sequentially coupling Fmoc-Thr(tBu)-OH and then Fmoc-Xaa-OH. The pseudoproline ring is stable throughout the synthesis and is cleaved during the final TFA treatment, regenerating the native threonine residue.[9] This approach is particularly effective for overcoming difficult couplings and improving the yield and purity of complex peptides.[8][10][11]
Experimental Protocols
The following protocols are based on established Fmoc/tBu chemistry for manual solid-phase synthesis.[6]
Protocol 1: Standard Coupling of Fmoc-L-Thr(tBu)-OH
This protocol outlines the standard procedure for incorporating the side-chain protected threonine derivative.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-L-Thr(tBu)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagent: HBTU or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel with agitation.[6]
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal of the peptide-resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.[12][13]
-
Washing: Wash the resin thoroughly to remove piperidine and the dibenzofulvene-piperidine adduct. A typical wash cycle is 5x DMF, 3x IPA, 3x DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Thr(tBu)-OH (3-4 eq.), HBTU (2.9 eq.), and DIPEA (6-8 eq.) in DMF. Allow to pre-activate for 2-5 minutes. Note: Equivalents are relative to the resin loading capacity.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.[6]
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin as described in step 3 to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the sequence.
Protocol 2: Final Cleavage and Deprotection
This procedure cleaves the completed peptide from the resin and removes the tBu side-chain protecting group from threonine and other protected residues.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it thoroughly under vacuum.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. A typical ratio is 10 mL of cocktail per gram of resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. TIS acts as a scavenger to trap the reactive carbocations generated from the cleavage of tBu groups.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Collect the filtrate and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and dissolved protecting group fragments.
-
Drying and Analysis: Dry the crude peptide pellet under vacuum. Analyze the product by HPLC and Mass Spectrometry to confirm its identity and purity before proceeding to purification.
Troubleshooting Common Issues
| Symptom (LC-MS Analysis) | Possible Cause | Recommended Solution |
| Mass Peak = [M+56] | Incomplete removal of tBu group from Threonine. | Extend the final TFA cleavage time to 4 hours. Ensure the cleavage cocktail is fresh. |
| Mass Peak = [M-18] | Dehydration (β-elimination) of Threonine. | This is rare when using Fmoc-L-Thr(tBu)-OH. If using unprotected Thr, ensure coupling times are not excessively long and avoid strong, non-hindered bases. Switch to the protected derivative. |
| Broad peaks or multiple side-products | O-acylation (if using unprotected Thr) or aggregation. | Use Fmoc-L-Thr(tBu)-OH. For aggregation, consider incorporating a pseudoproline dipeptide at the Thr position.[8][9] |
Table 2: Troubleshooting Guide for Threonine Incorporation.
Conclusion
The successful incorporation of Fmoc-L-threonine into complex peptides is a cornerstone of modern peptide synthesis. While its hydroxyl side chain presents unique challenges, these can be effectively managed through a combination of robust side-chain protection, optimized coupling chemistries, and advanced strategies like the use of pseudoproline dipeptides. By understanding the underlying chemical principles and employing the validated protocols described herein, researchers can confidently synthesize high-purity, threonine-containing peptides for applications ranging from basic research to therapeutic drug development.
References
- Benchchem. The Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis: A Technical Guide. Benchchem.com.
- Stewart, J. M., & Young, J. D. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-27.
- Benchchem. A Technical Guide to Fmoc-Thr(tBu)-OH: Application in Solid-Phase Peptide Synthesis. Benchchem.com.
- ChemPep Inc. Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. ChemPep.com.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.com.
- Bocsci. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Bocsci.com.
- Benchchem. Side reactions associated with N-Methyl-L-threonine in peptide synthesis. Benchchem.com.
- AAPPTEC. Fmoc-Thr(tBu)-OH [71989-35-0]. AAPPTEC.com.
- Farkas, V., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development.
- AAPPTEC. Pseudoproline Dipeptides. AAPPTEC.com.
- Advanced ChemTech. Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. AAPPTEC.com.
- Farkas, V., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. ACS Publications.
- Benchchem. A Comparative Guide to Threonine Esters in Peptide Coupling. Benchchem.com.
- Brik, A., et al. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 110(15), 5451-5456.
- Shaik, S. P., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigmaaldrich.com.
- AAPPTEC. Coupling Reagents. AAPPTEC.com.
- Creative Peptides. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Creative-peptides.com.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry.
Sources
- 1. peptide.com [peptide.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. real.mtak.hu [real.mtak.hu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. chem.uci.edu [chem.uci.edu]
Navigating Threonine Chemistry: Advanced Side-Chain Protection Strategies in Fmoc-Based Peptide Synthesis
Abstract
Threonine, a β-hydroxy amino acid, is a frequent constituent of synthetic peptides and plays a critical role in the structure and function of native proteins. However, its secondary hydroxyl group presents a significant chemical challenge during Fmoc-based solid-phase peptide synthesis (SPPS). Unprotected, this nucleophilic side-chain can lead to deleterious side reactions, primarily O-acylation, resulting in compromised peptide purity and yield. This in-depth technical guide provides a comprehensive overview of the prevailing side-chain protection strategies for Fmoc-L-threonine, focusing on the chemical rationale, comparative performance, and detailed protocols for their successful implementation. We will explore the nuances of the two most prominent protecting groups, tert-butyl (tBu) and trityl (Trt), offering researchers, scientists, and drug development professionals the foundational knowledge and practical methodologies required for the high-fidelity synthesis of threonine-containing peptides.
The Imperative for Threonine Side-Chain Protection in Fmoc SPPS
The hydroxyl group of threonine, while essential for the biological activity of many peptides, is a reactive nucleophile that can interfere with the stepwise elongation of the peptide chain during SPPS. The primary motivation for its protection is to prevent side reactions that can lead to difficult-to-separate impurities and a significant reduction in the overall yield of the target peptide.[1]
Two major side reactions underscore the necessity of threonine side-chain protection:
-
O-Acylation: The hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, forming an ester linkage. This results in the formation of a depsipeptide, a branched peptide impurity that can be challenging to remove during purification.[1] While this ester bond can sometimes be reversed under basic conditions, its formation consumes activated amino acid and complicates the synthesis.
-
Dehydration (β-elimination): Under certain conditions, particularly with prolonged exposure to base during Fmoc deprotection, the β-hydroxyl group can be eliminated, leading to the formation of a dehydroamino acid residue. This introduces an undesirable modification into the peptide backbone.
The Fmoc/tBu orthogonal protection strategy is the most widely adopted method in modern peptide synthesis.[2] This strategy relies on the differential lability of protecting groups: the Nα-Fmoc group is removed by a mild base (typically piperidine), while the side-chain protecting groups are cleaved by a strong acid (usually trifluoroacetic acid, TFA) during the final cleavage step. This orthogonality is fundamental to ensuring the selective deprotection and coupling required for high-fidelity peptide synthesis.
A Comparative Analysis of Threonine Protecting Groups: tBu vs. Trt
The two most predominantly utilized protecting groups for the threonine side chain in Fmoc SPPS are the tert-butyl (tBu) ether and the trityl (Trt) ether.[1] While Fmoc-Thr(tBu)-OH is often considered the industry standard due to its robustness, Fmoc-Thr(Trt)-OH offers distinct advantages in specific synthetic contexts.[1][3]
| Protecting Group | Key Characteristics | Advantages | Disadvantages | Typical Crude Purity |
| tert-Butyl (tBu) | Standard & Robust: Stable to piperidine used for Fmoc deprotection.[1] | - High stability during synthesis.- Widely available and cost-effective. | - Requires strong acidic conditions (e.g., high concentration of TFA) for cleavage, which can promote side reactions with sensitive residues.[1]- Can contribute to aggregation in "difficult sequences".[3] | Good to Excellent |
| Trityl (Trt) | Highly Acid Labile: Significantly more sensitive to acid than tBu.[3] | - Allows for milder cleavage conditions, potentially yielding purer crude peptides.[3][4]- Can be selectively removed on-resin in the presence of tBu groups, enabling the synthesis of protected fragments.[3]- The bulky group may help disrupt peptide aggregation during synthesis.[5] | - Higher cost compared to tBu-protected threonine.- The bulky nature can sometimes lead to slower coupling kinetics. | Excellent |
The choice between tBu and Trt protection is a critical strategic decision that should be made based on the specific peptide sequence and the overall synthetic goal. For routine peptide synthesis, the cost-effectiveness and robustness of Fmoc-Thr(tBu)-OH make it an excellent choice. However, for the synthesis of long or "difficult" sequences prone to aggregation, or for the preparation of protected peptide fragments, the use of Fmoc-Thr(Trt)-OH can be highly advantageous, often leading to a purer crude product and simplifying downstream purification.[3][4]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the incorporation of Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH in both manual and automated SPPS.
Manual SPPS Protocol: Incorporation of Fmoc-Thr(tBu)-OH
This protocol outlines a standard manual coupling cycle for Fmoc-Thr(tBu)-OH on a 0.1 mmol scale.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-Thr(tBu)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[1]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[6]
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly to remove residual piperidine. A typical wash sequence is: DMF (3x), DCM (3x), DMF (3x). Each wash should be for approximately 1 minute with agitation.[6]
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.) in DMF (~2 mL).
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.[7]
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[6]
-
-
Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, a second coupling may be necessary.
Automated SPPS Protocol: Incorporation of Fmoc-Thr(tBu)-OH
This protocol provides a general guideline for automated synthesizers. Specific parameters may need to be adjusted based on the instrument model.
Reagents:
-
Fmoc-Thr(tBu)-OH solution in DMF (e.g., 0.5 M)
-
Activator solution (e.g., HBTU in DMF, 0.5 M)
-
Activator base solution (e.g., DIPEA in NMP, 2 M)
-
Deprotection solution (20% piperidine in DMF)
-
Washing solvent (DMF)
Procedure:
-
Resin Loading and Swelling: Load the appropriate resin into the reaction vessel and perform an initial swelling step with DMF for 30-60 minutes as programmed by the synthesizer.[8]
-
Fmoc Deprotection: The synthesizer will automatically deliver the deprotection solution. A typical protocol involves two treatments with 20% piperidine in DMF for 5-10 minutes each.[8]
-
Washing: An extensive DMF wash cycle is performed to remove piperidine and the dibenzofulvene-piperidine adduct.[8]
-
Coupling: The synthesizer will deliver the Fmoc-Thr(tBu)-OH solution, activator solution, and activator base to the reaction vessel. The coupling time is typically programmed for 45-120 minutes.[9] For sterically hindered couplings like threonine, a longer coupling time or a double coupling protocol is recommended.[10]
-
Post-Coupling Wash: A final DMF wash cycle removes excess reagents.
Manual SPPS Protocol: Incorporation of Fmoc-Thr(Trt)-OH
The protocol for coupling Fmoc-Thr(Trt)-OH is similar to that for the tBu-protected counterpart, with careful attention to the activation step.
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1-3 as described in the manual protocol for Fmoc-Thr(tBu)-OH (Section 3.1).
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Thr(Trt)-OH (3-5 equivalents), a suitable coupling reagent (e.g., HBTU or HATU, 3-5 equivalents), in DMF.
-
Add a hindered base such as DIPEA (6-10 equivalents).
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. Due to the bulkiness of the Trt group, extended coupling times may be beneficial.
-
-
Post-Coupling Wash and Monitoring: Follow steps 5 and 6 from the manual protocol for Fmoc-Thr(tBu)-OH (Section 3.1).
Cleavage and Final Deprotection: The Critical Role of Scavengers
The final step in SPPS is the cleavage of the peptide from the resin with the simultaneous removal of the side-chain protecting groups. This is typically achieved using a cleavage cocktail containing a strong acid, most commonly TFA. During this process, the acid-labile protecting groups are cleaved, generating highly reactive carbocations (e.g., the tert-butyl cation from tBu groups and the trityl cation from Trt groups).[11] These electrophilic species can modify nucleophilic amino acid residues such as tryptophan, methionine, and cysteine, leading to undesired side products.[12]
To prevent these side reactions, scavengers are added to the cleavage cocktail to "trap" the reactive carbocations.[12] Triisopropylsilane (TIS) is a particularly effective scavenger for both t-butyl and trityl cations, as it irreversibly quenches them by donating a hydride.[8][11][13]
Standard Cleavage Cocktail for Peptides with Thr(tBu)
A widely used and effective cleavage cocktail for most peptides containing tBu-protected residues is:
For peptides also containing arginine protected with Pbf or Pmc, the addition of a thiol scavenger like 1,2-ethanedithiol (EDT) can be beneficial.[9] For sequences with sensitive residues like tryptophan and methionine, more complex cocktails are often employed.[7][12][15]
Cleavage Cocktail for Peptides with Thr(Trt)
Due to the higher acid lability of the Trt group, milder cleavage conditions can often be employed. However, for simultaneous cleavage and deprotection of other tBu-protected residues, the standard TFA cocktail is still used. A common "odorless" cocktail that is particularly useful for peptides with trityl-protected residues is Reagent B:
-
88% TFA / 5% Phenol / 5% Water / 2% Triisopropylsilane (TIS) [16]
The choice of the optimal cleavage cocktail is highly dependent on the full peptide sequence. It is always recommended to perform a small-scale test cleavage to optimize the conditions and ensure the desired product is obtained with minimal side products.[17][18]
Visualizing the Workflow
Conclusion
The successful synthesis of threonine-containing peptides via Fmoc-SPPS is critically dependent on the strategic selection and implementation of an appropriate side-chain protection strategy. Both tert-butyl (tBu) and trityl (Trt) protecting groups offer robust solutions, each with a distinct profile of advantages and disadvantages. While Fmoc-Thr(tBu)-OH remains the workhorse for routine synthesis, the use of Fmoc-Thr(Trt)-OH provides a powerful alternative for overcoming challenges associated with "difficult sequences" and for the synthesis of protected peptide fragments. A thorough understanding of the underlying chemistry of protection, coupling, and cleavage, coupled with the implementation of optimized protocols and the judicious use of scavengers, will empower researchers to synthesize complex threonine-containing peptides with high fidelity and purity.
References
- What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?
- Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH. (n.d.). [Link]
- Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. (n.d.). [Link]
- Cleavage Cocktails; Reagent B. Aapptec. (n.d.). [Link]
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH. (2023). [Link]
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection.
- Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab. (2016). [Link]
- Which exclusive protecting groups should I use for hydroxyl groups in amino acids?
- General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
- Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. (n.d.). [Link]
- Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Acadechem. (n.d.). [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. (n.d.). [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. (2020). [Link]
- Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis. PubMed. (1998). [Link]
- Amino Acid Derivatives for Peptide Synthesis. Aapptec. (n.d.). [Link]
- word. UCI Department of Chemistry. (n.d.). [Link]
- Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. (n.d.). [Link]
- Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis.
- Spps and side reactions in peptide synthesis. Slideshare. (n.d.). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cblpatras.gr [cblpatras.gr]
- 4. Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wernerlab.weebly.com [wernerlab.weebly.com]
- 7. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Automated Solid-Phase Synthesis of Fmoc-L-Threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Threonine in Peptide Synthesis
Threonine, a polar amino acid featuring a secondary hydroxyl group, is a cornerstone in the architecture and functionality of peptides and proteins. Its side chain is a frequent participant in hydrogen bonding, which is essential for defining secondary and tertiary structures. Furthermore, the hydroxyl group serves as a primary site for post-translational modifications like phosphorylation, a fundamental mechanism in cellular signaling pathways.[1] The precise and efficient incorporation of threonine into synthetic peptides is therefore paramount for creating biologically active molecules for research, diagnostics, and therapeutic applications.[2]
In the realm of automated solid-phase peptide synthesis (SPPS), Nα-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) is the most commonly utilized derivative.[2][3][4] This application note provides a detailed guide to its use in automated SPPS, grounded in the principles of Fmoc/tBu chemistry. The tert-butyl (tBu) group offers robust protection for the side-chain hydroxyl function, preventing unwanted side reactions, such as O-acylation, under the basic conditions required for the removal of the Nα-Fmoc group.[1][5] This orthogonal protection strategy ensures the integrity of the threonine residue throughout the synthesis, with the tBu group being efficiently removed during the final acidic cleavage step.[1][6]
Core Principles of Fmoc-L-Threonine Incorporation
The successful incorporation of Fmoc-L-threonine in an automated SPPS workflow hinges on a solid understanding of the underlying chemical principles. The widely adopted Fmoc/tBu strategy provides a robust framework for the synthesis of complex peptides.[6]
The Orthogonal Protection Scheme
The Fmoc/tBu strategy is a cornerstone of modern SPPS due to its orthogonality.[7] This means that the protecting groups for the α-amino group (Fmoc) and the side chains (e.g., tBu for Threonine) can be removed under distinct chemical conditions.
-
Nα-Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile.[8] It is typically removed using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][9][10] This deprotection exposes the N-terminal amine of the growing peptide chain, making it available for coupling with the next amino acid. The strong UV absorbance of the dibenzofulvene-piperidine adduct released during deprotection allows for real-time monitoring of the reaction's completion.[8][11]
-
Side-Chain tBu Protection: The tert-butyl (tBu) group is acid-labile.[1][12] It remains stable during the basic conditions of the repetitive Fmoc deprotection cycles.[4][5] The tBu group, along with other acid-labile side-chain protecting groups and the resin linker, is removed simultaneously at the end of the synthesis during the final cleavage step with a strong acid, typically trifluoroacetic acid (TFA).[8][13]
The Coupling Reaction: Activating the Carboxyl Group
To form a peptide bond, the carboxylic acid of the incoming Fmoc-Thr(tBu)-OH must be activated. This is achieved using coupling reagents which convert the carboxyl group into a more reactive species. Common classes of coupling reagents include:
-
Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and widely used in automated synthesizers.[14][15] They react with the Fmoc-amino acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form an active ester, which then readily reacts with the free amine on the resin-bound peptide.[5][14]
-
Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) are also effective, particularly when used with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure® to suppress racemization.[15][16]
The choice of coupling reagent and conditions can be critical, especially for sterically hindered amino acids like threonine.[1][12]
Visualizing the Automated Synthesis Cycle
The following diagram illustrates the key steps in a single cycle of automated solid-phase synthesis for the incorporation of Fmoc-L-threonine.
Caption: A single automated SPPS cycle for Fmoc-L-threonine incorporation.
Detailed Automated Synthesis Protocol for Fmoc-L-Threonine
This protocol provides a general guideline for a standard automated peptide synthesizer. Specific parameters may need to be optimized based on the synthesizer model, peptide sequence, and resin type.
1. Reagent Preparation:
-
Amino Acid Solution: Prepare a 0.2 M solution of Fmoc-Thr(tBu)-OH in high-purity DMF.
-
Activator Solution: Prepare a 0.5 M solution of a uronium/aminium coupling reagent (e.g., HCTU) in DMF.[17]
-
Base Solution: Prepare a 2 M solution of DIPEA in N-methyl-2-pyrrolidone (NMP).[17]
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[5]
-
Washing Solvent: High-purity DMF.
2. Instrument Setup:
-
Ensure all reagent bottles are sufficiently filled and waste containers are empty.
-
Prime all solvent and reagent lines according to the manufacturer's instructions.
-
Select a suitable resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) and place the appropriate amount in the reaction vessel.[18]
-
Swell the resin in DMF for at least 30 minutes prior to starting the synthesis.[6][19]
3. Automated Synthesis Cycle Program:
The following steps are typically programmed into the synthesizer's software for each coupling cycle.
| Step | Operation | Details | Duration (Typical) |
| 1 | Fmoc Deprotection | Treat the resin with 20% piperidine in DMF. A two-stage deprotection (e.g., a brief initial treatment followed by a longer one) is common.[6] | 10-20 minutes |
| 2 | Washing | Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. | 5-7 cycles |
| 3 | Coupling | Deliver the Fmoc-Thr(tBu)-OH solution, activator solution, and base solution to the reaction vessel. Agitate the mixture. | 30-60 minutes |
| 4 | Washing | Thoroughly wash the resin with DMF to remove excess reagents and byproducts. | 5-7 cycles |
4. Post-Synthesis Processing:
-
Final Fmoc Deprotection (Optional): The N-terminal Fmoc group of the final amino acid can be removed by the synthesizer as the last step.[20]
-
Resin Washing and Drying: After the synthesis is complete, wash the peptide-resin with DMF, followed by a solvent like dichloromethane (DCM), and then dry thoroughly under vacuum.[17]
Critical Parameters for Fmoc-L-Threonine Coupling
The efficiency of incorporating Fmoc-L-threonine can be influenced by several factors. The following table summarizes key parameters and typical values.
| Parameter | Typical Value/Range | Rationale & Considerations |
| Fmoc-Thr(tBu)-OH Equivalents | 3-5 eq. | A molar excess is used to drive the coupling reaction to completion. |
| Coupling Reagent Equivalents | 3-5 eq. | Stoichiometrically matched to the amino acid or in slight excess. |
| Base Equivalents | 6-10 eq. | A larger excess is needed to neutralize the amino acid salt and facilitate the activation reaction.[5] |
| Coupling Time | 30-60 minutes | May need to be extended for sterically hindered couplings or "difficult" sequences.[5] Double coupling (repeating the coupling step) can also be employed. |
| Reaction Temperature | Room Temperature to 90°C | Microwave-assisted synthesizers can utilize elevated temperatures to accelerate coupling, but this should be done cautiously to avoid racemization.[17] |
Troubleshooting Common Challenges
The incorporation of threonine can sometimes present challenges, primarily related to steric hindrance and peptide aggregation.
| Challenge | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of the β-branched side chain of threonine. Peptide aggregation on the resin, making the N-terminus inaccessible. | - Use a more powerful coupling reagent: Switch to HATU or COMU.[12]- Increase coupling time or perform a double coupling. [17]- Increase reaction temperature (with caution) in microwave synthesizers. [12]- Use aggregation-disrupting solvents: NMP or a DMF/DMSO mixture can improve solvation.[12] |
| Aggregation | Formation of secondary structures (β-sheets) by the growing peptide chain, particularly in hydrophobic sequences. | - Incorporate pseudoproline dipeptides: Using Fmoc-Xaa-Thr(Ψ(Me,Me)pro)-OH can disrupt secondary structure formation. The oxazolidine ring is cleaved during the final TFA treatment to yield the native threonine.[17][21]- Lower the resin loading. [22] |
| Side Reactions during Cleavage | Re-attachment of cleaved protecting groups (e.g., tBu cations) to nucleophilic residues like Tryptophan or Tyrosine. | - Use a cleavage cocktail with scavengers: A typical mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[20] TIS effectively quenches the reactive carbocations. |
Final Cleavage and Deprotection
Once the automated synthesis is complete and the peptide-resin is dried, the final step is to cleave the peptide from the solid support and remove the side-chain protecting groups.
Standard Cleavage Protocol:
-
Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail: Add a cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT) or, more commonly for sequences without particularly sensitive residues, a mixture of TFA/TIS/water (95:2.5:2.5 v/v/v).[20] Use approximately 10 mL of cocktail per gram of resin.
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.[5]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[5][17]
-
Isolation and Drying: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the peptide pellet under vacuum.[17][23]
The crude peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The automated solid-phase synthesis of peptides containing L-threonine, primarily using Fmoc-Thr(tBu)-OH, is a well-established and robust methodology. Success relies on a sound understanding of the orthogonal Fmoc/tBu protection strategy, appropriate selection of coupling reagents, and optimization of reaction conditions. By anticipating and mitigating potential challenges such as incomplete coupling and peptide aggregation, researchers can efficiently and reliably synthesize high-quality threonine-containing peptides for a wide array of applications in science and medicine.
References
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health.
- Fmoc-Thr(tBu)-OH [71989-35-0]. Aapptec Peptides.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Royal Society of Chemistry.
- Methods for Removing the Fmoc Group. Springer Nature Experiments.
- Advances in Fmoc solid‐phase peptide synthesis. National Institutes of Health.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Acadechem.
- Terminology of Antibody Drug for Fmoc Deprotection. GenScript.
- Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. ACS Publications.
- Coupling Reagents. Aapptec Peptides.
- Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. National Institutes of Health.
- Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. MDPI.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Cleavage Cocktails; Reagent B. Aapptec.
- A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. National Institutes of Health.
- Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar.
- Cleavage and deprotection of peptides on MBHA‐resin with hydrogen bromide. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chempep.com [chempep.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Manual Solid-Phase Synthesis Utilizing Fmoc-L-Threonine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Threonine in Peptide Synthesis
Threonine, a polar amino acid characterized by a secondary hydroxyl group on its β-carbon, is a frequent and structurally critical component of many biologically active peptides and proteins. Its side chain can participate in hydrogen bonding, influencing peptide conformation, and serves as a key site for post-translational modifications such as O-glycosylation and phosphorylation. In the realm of synthetic peptide chemistry, particularly using the prevalent Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, the incorporation of threonine presents a unique set of challenges that demand careful methodological consideration.[1]
This guide provides an in-depth examination of the principles and proven protocols for the manual synthesis of threonine-containing peptides. It focuses on the use of Fmoc-L-Threonine(tBu)-OH Monohydrate , explaining the causality behind each experimental step and offering validated protocols to ensure high-yield, high-purity synthesis outcomes.
The Building Block: Understanding Fmoc-L-Threonine(tBu)-OH Monohydrate
The standard reagent for incorporating threonine in Fmoc-SPPS is protected at two key positions:
-
Nα-Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group on the alpha-amine, which is removed at each cycle of the synthesis. Its removal under mild basic conditions (e.g., piperidine) is a cornerstone of this orthogonal synthesis strategy.[]
-
Side-Chain-tBu (tert-Butyl): An acid-labile ether protecting group on the side-chain hydroxyl. This is crucial for preventing undesirable side reactions at the hydroxyl group, such as O-acylation during coupling steps. It remains stable throughout the synthesis cycles and is removed only during the final high-acid cleavage step.[3]
A Note on the Monohydrate Form: Fmoc-L-Threonine(tBu)-OH is often supplied as a stable monohydrate. From a chemical reactivity standpoint, this has no significant impact on the synthesis protocols. However, it is critically important to account for the mass of the water molecule when calculating the molecular weight for molar-equivalent reagent preparations. Failure to do so will result in using fewer equivalents of the amino acid than intended, potentially leading to incomplete coupling.
Core Challenges & Mechanistic Considerations with Threonine
The successful incorporation of threonine requires a proactive approach to mitigate several potential issues stemming from its unique structure.
Steric Hindrance
Threonine is a β-branched amino acid, meaning its side chain is bulky and close to the peptide backbone. This steric hindrance can physically impede the approach of reagents, slowing down the kinetics of both the Fmoc deprotection and the subsequent coupling reaction.[4] Incomplete reactions due to steric hindrance can lead to the formation of deletion sequences, where the intended threonine residue is missing from the final peptide.[4]
Dehydration (β-Elimination)
Under basic conditions, such as during Fmoc deprotection with piperidine, the β-hydroxyl group of threonine can be eliminated. This reaction forms a dehydroamino acid residue, specifically 2-amino-2-butenoic acid. This modification results in a mass loss of 18 Da (the mass of water) in the final peptide and can alter its biological activity. While the tBu protecting group mitigates this, prolonged exposure to base or elevated temperatures can still promote this side reaction.[5]
Peptide Aggregation
Sequences containing multiple hydrophobic or β-branched residues like threonine and valine are prone to forming stable secondary structures (e.g., β-sheets) on the solid support.[6] This inter-chain aggregation can cause the resin to clump, leading to poor solvation of the reactive sites and resulting in failed or incomplete coupling and deprotection steps.[6][7]
The Manual Synthesis Workflow: A Step-by-Step Guide
The following protocols are based on a standard 0.1 mmol synthesis scale . Reagent volumes and quantities should be scaled accordingly for different synthesis needs.
Caption: General workflow for one cycle of manual Fmoc solid-phase peptide synthesis.
Protocol 1: Resin Preparation and Swelling
Causality: The resin must be fully swollen to ensure that all reactive sites within the polymer matrix are accessible. Inadequate swelling is a primary cause of low yields and incomplete reactions.[3] NMP is often preferred over DMF for difficult sequences as it can be more effective at disrupting aggregation.[8]
-
Weigh Resin: Place the appropriate amount of resin (e.g., ~167 mg of Rink Amide resin with a loading of 0.6 mmol/g for a 0.1 mmol synthesis) into a fritted reaction vessel.
-
Add Solvent: Add 5-10 mL of N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Swell: Gently agitate the resin using a shaker or manual bubbling with nitrogen for at least 30-60 minutes at room temperature. The resin beads should visibly increase in volume.
-
Wash: Drain the solvent and wash the resin 2x with DMF (5 mL each).
Protocol 2: Nα-Fmoc Deprotection
Causality: The Fmoc group is cleaved by a base-catalyzed β-elimination mechanism. Piperidine, a secondary amine, acts as the base to abstract the acidic proton on the fluorene ring and subsequently traps the resulting dibenzofulvene byproduct, preventing side reactions.[9] A double deprotection is often recommended for residues coupled to a sterically hindered amino acid like threonine to ensure complete removal of the Fmoc group.[4]
Caption: Activation and coupling step in Fmoc-SPPS.
-
Prepare Activation Solution: In a separate glass vial, dissolve:
-
Fmoc-L-Threonine(tBu)-OH Monohydrate: 4 equivalents (0.4 mmol, ~166 mg, adjusting for MW of monohydrate).
-
HATU: 3.9 equivalents (0.39 mmol, ~148 mg).
-
DMF or NMP: ~3 mL.
-
-
Add Base & Pre-activate: Add N,N-Diisopropylethylamine (DIPEA) : 8 equivalents (0.8 mmol, ~139 µL) to the vial. Gently swirl and allow the mixture to pre-activate for 1-2 minutes. The solution may change color. [1]3. Couple: Add the activated amino acid solution to the deprotected peptide-resin.
-
React: Agitate the reaction vessel for 1-2 hours at room temperature. For difficult couplings involving threonine, extending this time to 4 hours or performing a "double coupling" (repeating the procedure with fresh reagents) is a prudent strategy. [10]5. Wash: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
Data Summary: Reagents for Threonine Incorporation
| Reagent Class | Example | Typical Equivalents (AA:Reagent:Base) | Recommended Use for Threonine |
| Amino Acid | Fmoc-L-Thr(tBu)-OH·H₂O | 3 - 5 | Standard building block. |
| Coupling Reagent | HATU | 3.9 | Highly Recommended. Superior for sterically hindered couplings. [11] |
| HBTU | 3.9 | Effective for most couplings, but may be slower for threonine. | |
| DIC / HOBt | 4 / 4 | Carbodiimide method; generally effective but can be slower. | |
| Base | DIPEA | 6 - 8 | Standard non-nucleophilic base for activation. |
| 2,4,6-Collidine | 6 - 8 | A weaker base, sometimes used to minimize racemization. |
Protocol 4: Monitoring with the Kaiser (Ninhydrin) Test
Causality: The Kaiser test detects free primary amines. A positive result (deep blue bead color) indicates that the coupling reaction is incomplete, as the N-terminal amine of the peptide-resin has not been acylated. A negative result (yellow/colorless) confirms the reaction has gone to completion.
-
Prepare Reagents: [12] * Reagent A: 5g Ninhydrin in 100 mL ethanol.
-
Reagent B: 80g Phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Sample: After the coupling and washing steps, remove a few resin beads and place them in a small glass test tube.
-
Test: Add 2-3 drops of each reagent (A, B, and C).
-
Heat: Heat the tube at 100-120°C for 3-5 minutes.
-
Observe:
-
Deep Blue Beads/Solution: Incomplete coupling. Free amines are present. Action: Recouple using fresh reagents.
-
Yellow/Colorless Beads/Solution: Complete coupling. No free primary amines detected. Action: Proceed to the next deprotection cycle.
-
Advanced Strategy: Pseudoproline Dipeptides
For particularly long or aggregation-prone sequences containing threonine, the use of pseudoproline dipeptides is a powerful tool. [13][14] Concept: A pseudoproline dipeptide is a building block where threonine (or serine) and the preceding amino acid are pre-formed into a cyclic oxazolidine structure. This reversible modification introduces a "kink" into the peptide backbone, similar to proline, which disrupts the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation. [15][16]The native peptide backbone is fully restored during the final acidic cleavage step. [16] Implementation: Instead of coupling Fmoc-Thr(tBu)-OH, you would couple a pre-made dipeptide like Fmoc-Xaa-Thr(ΨMe,Mepro)-OH . The coupling protocol is identical to that described in Protocol 3.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. chempep.com [chempep.com]
- 12. wernerlab.weebly.com [wernerlab.weebly.com]
- 13. chempep.com [chempep.com]
- 14. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 15. Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pseudoproline - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fmoc-L-Threonine Monohydrate Coupling Efficiency
Welcome to the technical support center dedicated to addressing the unique challenges associated with the coupling of Fmoc-L-threonine monohydrate in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to empower you to navigate the complexities of incorporating this sterically hindered amino acid, ensuring high peptide purity and yield.
Understanding the Core Challenges
Fmoc-L-threonine, a β-branched amino acid, is notoriously challenging to incorporate efficiently during SPPS. The primary obstacles stem from its inherent structural properties, which can lead to incomplete reactions and the formation of undesirable side products.
-
Steric Hindrance: The presence of a methyl group on the β-carbon, adjacent to the peptide backbone, creates significant steric hindrance. This bulkiness can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down reaction kinetics and often resulting in incomplete coupling.[1]
-
Side-Chain Reactivity & Dehydration: The hydroxyl group on the threonine side chain, while crucial for the final peptide's structure and function, is a potential source of side reactions. The most common of these is base-catalyzed β-elimination, or dehydration, which results in the formation of a dehydrobutyrine (Dhb) residue.[2] This leads to a mass loss of 18 Da in the final peptide, which is readily detectable by mass spectrometry.[2]
-
Peptide Aggregation: The hydroxyl group of threonine can participate in inter-chain hydrogen bonding, which may contribute to peptide aggregation on the solid support.[1] This aggregation can further limit reagent access to the reactive sites, leading to truncated or deletion sequences.[3][4]
-
Impact of Monohydrate Form: Fmoc-L-threonine is often supplied as a monohydrate, meaning a molecule of water is incorporated into its crystal structure. While standard SPPS protocols are generally robust, the presence of excess water can potentially hydrolyze the activated amino acid or interfere with the efficiency of the coupling reagents. While many modern synthesis protocols can tolerate small amounts of water, it is a factor to be mindful of, especially in highly sensitive or long syntheses.
Logical Flow: From Challenge to Solution
The following diagram illustrates the logical progression from identifying a coupling issue with Fmoc-L-Threonine to implementing a successful resolution.
Caption: Troubleshooting workflow for Fmoc-L-Threonine coupling.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common issues encountered during the coupling of this compound.
Q1: My Kaiser test remains positive after a standard coupling time for Fmoc-L-Threonine. What is the first thing I should adjust?
A1: A positive Kaiser test indicates the presence of unreacted primary amines, confirming incomplete coupling.[5][6] The most immediate and often effective solutions are to either extend the reaction time or perform a "double coupling."
-
Extend Reaction Time: For sterically hindered residues like threonine, a standard 1-2 hour coupling time may be insufficient. Consider extending the coupling to 4 hours or even overnight for particularly difficult sequences.[7]
-
Perform a Double Coupling: This involves draining the reaction vessel after the initial coupling period, washing the resin, and then repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents.[7][8] This approach ensures a high concentration of fresh reagents to drive the reaction to completion.
Q2: I've observed a significant peak in my mass spectrometry results corresponding to the target peptide mass minus 18 Da. What is causing this, and how can I prevent it?
A2: A mass loss of 18 Da is a definitive indicator of dehydration of the threonine side chain, resulting in a dehydrobutyrine (Dhb) residue.[2] This side reaction is typically base-catalyzed and can be exacerbated by over-activation or elevated temperatures.
-
Minimize Pre-activation Time: Do not allow the activated Fmoc-Thr(tBu)-OH to sit for an extended period before adding it to the resin. Immediate addition minimizes the window for side reactions to occur.[2]
-
Choice of Base: If using a carbodiimide reagent, ensure you are using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). In some cases, switching to a weaker base such as N-methylmorpholine (NMM) or collidine may reduce the incidence of dehydration.[9]
-
Control Temperature: If employing microwave-assisted synthesis, carefully optimize the temperature. While elevated temperatures can improve coupling efficiency, they can also accelerate dehydration.[2][9]
-
Coupling Reagent Selection: While potent coupling reagents are necessary, some may be more prone to inducing dehydration. Ensure you are using an appropriate uronium/aminium or phosphonium salt reagent like HATU or PyBOP, which are generally well-suited for hindered amino acids.[7][10]
Q3: My peptide synthesis is yielding a low amount of the desired product, and I suspect peptide aggregation. How can I improve the synthesis of a threonine-rich sequence?
A3: Low yields and truncated sequences are classic signs of peptide aggregation on the resin.[3] Threonine's hydroxyl group can contribute to this issue.
-
Change the Solvent: Switching from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) can be beneficial. NMP is a more polar solvent and can be more effective at solvating the growing peptide chain and disrupting secondary structures that lead to aggregation.[11]
-
Incorporate Pseudoproline Dipeptides: This is a highly effective strategy. Using a pre-formed dipeptide like Fmoc-Xaa-Thr(Ψ(Me,Me)pro)-OH introduces a "kink" in the peptide backbone, disrupting the inter-chain hydrogen bonding that causes aggregation.[12][13] The pseudoproline moiety is stable during synthesis and is converted back to threonine during the final TFA cleavage.[12]
-
Use Low-Loading Resin: A lower substitution resin provides more space between peptide chains, reducing the likelihood of aggregation.
Q4: Which coupling reagents are considered optimal for Fmoc-L-Threonine?
A4: Due to its steric hindrance, standard carbodiimide reagents like DCC or DIC alone are often insufficient. More potent activating agents are required.
-
Uronium/Aminium Reagents: HATU, HBTU, and HCTU are excellent choices. HATU, in particular, when used with an additive like HOAt, is highly effective for difficult couplings.[7][14][15]
-
Phosphonium Reagents: PyBOP and PyAOP are also highly recommended and are known for their efficiency and for minimizing racemization.[9][14]
-
COMU: This is a newer generation coupling reagent that is comparable in efficiency to HATU but has improved safety and solubility profiles.[14][15]
The following table summarizes the recommended coupling reagents for Fmoc-L-Threonine.
| Reagent Class | Examples | Key Advantages |
| Uronium/Aminium | HATU, HBTU, HCTU | High reactivity, fast coupling times, well-established for hindered amino acids.[7][14] |
| Phosphonium | PyBOP, PyAOP | Highly effective, associated with low levels of racemization.[9][14] |
| Immonium/Uronium | COMU | High efficiency comparable to HATU, improved safety profile (non-explosive).[14][15] |
Experimental Protocols & Optimization Strategies
To ensure the highest probability of success, a systematic approach to optimization is recommended. The following protocols provide a starting point for improving Fmoc-L-threonine coupling.
Protocol 1: Optimized Coupling of Fmoc-L-Thr(tBu)-OH
This protocol is designed to maximize coupling efficiency for a single threonine residue while minimizing side reactions.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-L-Thr(tBu)-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
High-purity NMP or DMF
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in NMP or DMF for at least 30 minutes in the reaction vessel.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-L-Thr(tBu)-OH (4 eq.) and HATU (3.9 eq.) in a minimal amount of NMP.
-
Add DIPEA (8 eq.) to the solution.
-
Gently agitate the mixture for 2-3 minutes. Do not exceed 5 minutes to minimize the risk of side reactions.[7]
-
-
Coupling Reaction:
-
Drain the solvent from the swollen resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for a minimum of 2 hours. For difficult sequences, extend this to 4 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[5]
-
If the test is negative (yellow beads), proceed to wash the resin thoroughly with NMP or DMF (5-7 times) to remove excess reagents and byproducts.
-
If the test is positive, perform a second coupling (double couple) by repeating steps 2 and 3 with fresh reagents.
-
Protocol 2: Purity Analysis by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing the purity of the crude peptide.[16]
Instrumentation & Reagents:
-
Reverse-Phase HPLC system with a UV detector
-
C18 column (e.g., Vydac or Ace)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Crude peptide sample dissolved in a suitable solvent (e.g., 50% acetonitrile/water)
Procedure:
-
Sample Preparation: Dissolve a small amount of the cleaved and dried crude peptide in the sample solvent.
-
Method Setup:
-
Set the UV detection wavelength to 215 nm, which is optimal for detecting the peptide bond.[16]
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
-
Injection and Gradient Elution:
-
Inject the peptide sample.
-
Run a linear gradient to elute the peptide and its impurities. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.
-
Impurities, such as deletion sequences or peptides containing the dehydrated threonine residue (which is more hydrophobic and will typically have a longer retention time), can be identified and quantified.[2][17]
-
Visualization of the Dehydration Side Reaction
The following diagram illustrates the β-elimination mechanism that leads to the undesirable M-18 impurity.
Caption: Dehydration of Threonine to Dehydrobutyrine.
References
- Mtoz Biolabs. Principle of Peptide Purity Analysis Using HPLC.
- Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023-01-30).
- PekCura Labs. Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. (2025-11-03).
- Jaeger, E., et al. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biol Chem Hoppe Seyler. 1993 May;374(5):349-62.
- ACS Publications. Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry | Organic Process Research & Development. (2023-06-07).
- AAPPTEC. Guide to Solid Phase Peptide Synthesis.
- Aapptec Peptides. Coupling Reagents.
- ResolveMass. Peptide Characterization by RP-HPLC for Regulatory Submissions. (2026-01-01).
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
- PubMed Central. A program for ligation at threonine sites: application to the controlled total synthesis of glycopeptides.
- ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. (2014-10-21).
- PubMed Central. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.
- Royal Society of Chemistry. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (2019-11-11).
- ACS Publications. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
- 16. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 17. resolvemass.ca [resolvemass.ca]
Technical Support Center: Preventing Aggregation in Threonine-Containing Peptides During Solid-Phase Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to addressing a common and often frustrating challenge in solid-phase peptide synthesis (SPPS): aggregation, particularly in sequences containing threonine. This guide is designed to provide you with not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles to empower your peptide synthesis endeavors.
Quick-Find Troubleshooting Guide
This section is designed to help you quickly identify and solve common problems encountered during the synthesis of threonine-containing peptides.
| Symptom | Potential Cause | Recommended Action |
| Poor resin swelling or shrinking | On-resin peptide aggregation | 1. Incorporate a pseudoproline dipeptide at or near the threonine residue. 2. Use a solvent system known to disrupt aggregation (e.g., NMP or DMF/DMSO mixtures).[1] 3. Switch to a lower-loading resin. |
| Incomplete or slow Fmoc deprotection | Aggregation hindering reagent access | 1. Add a stronger, non-nucleophilic base like DBU to the piperidine solution.[2] 2. Increase deprotection time and monitor with a UV-Vis detector if available. 3. Consider microwave-assisted synthesis to accelerate deprotection.[3] |
| Positive Kaiser or TNBS test after coupling | Incomplete coupling due to aggregation | 1. Double couple the amino acid. 2. Use a more powerful coupling reagent like HATU or COMU.[1][4] 3. Incorporate a backbone-protected amino acid (e.g., Dmb-Gly) before the difficult region.[5][6] |
| Low crude peptide purity with deletion sequences | Persistent aggregation throughout synthesis | 1. Proactively plan your synthesis to include aggregation-disrupting elements like pseudoprolines or Dmb-protected residues, especially before hydrophobic stretches.[7][8] 2. Space these elements roughly every 5-6 amino acids for optimal effect.[8][9] |
| Final peptide is insoluble in standard buffers | The synthesized peptide has a high propensity to aggregate off-resin. | 1. Attempt solubilization in a small amount of organic solvent (e.g., DMSO, DMF) before adding aqueous buffer.[3] 2. Use denaturing agents like 6 M guanidinium hydrochloride if compatible with the final application.[3] |
Frequently Asked Questions (FAQs)
Q1: Why are threonine-containing peptides prone to aggregation?
Threonine, along with other amino acids like serine, valine, and isoleucine, can contribute significantly to peptide aggregation during SPPS.[2] This is due to its ability to form strong inter-chain hydrogen bonds. As the peptide chains elongate on the resin, they can self-associate into organized secondary structures, most commonly β-sheets.[2] This network of hydrogen bonds effectively "glues" the peptide chains together, making the N-terminus of the growing peptide inaccessible to reagents for deprotection and coupling.[2]
Below is a diagram illustrating how inter-chain hydrogen bonding between peptide backbones can lead to the formation of β-sheet structures, a primary cause of aggregation.
Caption: Inter-chain hydrogen bonding leading to aggregation.
Q2: What are pseudoproline dipeptides and how do they prevent aggregation?
Pseudoproline dipeptides are specialized building blocks used in SPPS to mitigate aggregation.[10][11] They are formed from serine or threonine residues where the side-chain hydroxyl group is cyclized with an aldehyde or ketone to form an oxazolidine ring.[10] This creates a structure that mimics proline.
The key to their function is the introduction of a "kink" in the peptide backbone, similar to that caused by proline.[8] This kink disrupts the formation of regular secondary structures like β-sheets, thereby preventing inter-chain hydrogen bonding and aggregation.[8][10] By keeping the peptide chains separated and well-solvated, pseudoprolines ensure better access for coupling and deprotection reagents, leading to higher yields and purer crude products.[10] The native threonine or serine residue is fully regenerated during the final trifluoroacetic acid (TFA) cleavage step.[6][11]
The following diagram illustrates how the incorporation of a pseudoproline dipeptide introduces a structural kink, disrupting the linear conformation that facilitates aggregation.
Caption: Disruption of aggregation by a pseudoproline kink.
Q3: What are Dmb-protected amino acids and when should I use them?
The 2,4-dimethoxybenzyl (Dmb) group is a temporary protecting group for the backbone amide nitrogen of an amino acid.[7][12] By attaching this bulky group to the nitrogen, it sterically hinders the formation of inter-chain hydrogen bonds, effectively preventing aggregation.[7]
Dmb-protected amino acids are particularly useful in sequences that are prone to aggregation but do not contain serine or threonine residues where a pseudoproline could be introduced.[6] They are also highly effective in preventing aspartimide formation, a common side reaction in sequences containing Asp-Gly motifs.[7][12] Like pseudoprolines, the Dmb group is acid-labile and is removed during the final TFA cleavage.[7] They are often incorporated as dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) to circumvent the difficulty of coupling to the sterically hindered Dmb-protected nitrogen.[6][7]
Q4: Besides chemical modifications, what other synthesis parameters can I change?
If you encounter aggregation, several synthesis parameters can be adjusted:
-
Solvents: Switching from DMF to N-methylpyrrolidone (NMP) or adding DMSO to DMF can help to disrupt aggregation and improve solvation.[1]
-
Temperature: Increasing the reaction temperature, especially with microwave-assisted synthesizers, can disrupt secondary structures and accelerate difficult couplings.[4]
-
Coupling Reagents: For sterically hindered or difficult couplings, switching to more potent activating reagents like HATU or COMU can improve efficiency.[1]
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the reaction mixture can help to break up aggregates.[13]
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a commercially available Fmoc-Xaa-Thr(ΨMe,MePro)-OH dipeptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Thr(ΨMe,MePro)-OH (3-5 equivalents)
-
HATU (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF or NMP
-
TNBS test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve the pseudoproline dipeptide (e.g., Fmoc-Ile-Thr(ΨMe,MePro)-OH) and HATU in a minimal volume of DMF.[14]
-
Add DIPEA to the solution and mix thoroughly.
-
Immediately add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[3]
-
Perform a TNBS test to confirm complete coupling. If the test is positive, consider a second coupling.
-
Wash the resin thoroughly with DMF and proceed with the synthesis.
Protocol 2: On-Resin Aggregation Test (Qualitative)
This protocol helps to identify if aggregation is occurring during synthesis.
Procedure:
-
After a coupling step, take a small sample of the peptide-resin (approx. 2-5 mg) and place it in a small glass test tube.
-
Wash the resin sample with DMF.
-
Add a few drops of the Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat the test tube to 100°C for 5 minutes.
-
Interpretation:
-
Blue beads: Incomplete coupling, free amines are present.
-
Colorless/Yellow beads: Coupling is likely complete.
-
False Negative: If you suspect severe aggregation, the core of the resin beads may be inaccessible to the reagents, giving a false negative result (colorless beads) even with incomplete coupling.[15] Poor resin swelling is a strong indicator of this situation.
-
The following workflow provides a decision-making process for troubleshooting a difficult coupling reaction.
Caption: Troubleshooting workflow for a difficult coupling reaction.
References
- Wikipedia. (n.d.). Pseudoproline.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Lelièvre, D., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development.
- Aapptec Peptides. (2019). Pseudoproline Dipeptides.
- Gyros Protein Technologies. (2019). Challenging SPPS: Difficult Sequences And Side Reactions.
- ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?.
- Aapptec Peptides. (n.d.). Hmb and Dmb Dipeptides Archives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. peptide.com [peptide.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. Pseudoproline - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
common side reactions involving Fmoc-L-threonine and how to avoid them
Technical Support Center: Fmoc-L-Threonine in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Fmoc-L-threonine in solid-phase peptide synthesis (SPPS). My goal is to equip you with the knowledge to anticipate, identify, and resolve common side reactions, ensuring the integrity and success of your peptide synthesis projects.
Troubleshooting Guide: Navigating Common Hurdles
This section addresses specific issues you may encounter during your experiments, providing explanations of the underlying chemistry and actionable protocols for resolution.
Issue 1: Mass spectrometry reveals a significant peak at [M-18], indicating a loss of water.
Question: Why is my final peptide showing a mass loss of 18 Da, and how can I prevent this?
Answer:
This mass loss is a classic indicator of dehydration of the threonine residue, resulting in the formation of a dehydrobutyrine (Dhb) derivative.[1] This side reaction, also known as β-elimination, can be promoted by basic conditions, such as those present during Fmoc deprotection with piperidine, or during the coupling step itself.[2] The resulting Dhb-containing peptide is more hydrophobic and will typically exhibit a longer retention time in reverse-phase HPLC.[1]
Causality and Prevention:
The hydroxyl group of the threonine side chain, especially when unprotected or improperly protected, is susceptible to elimination. The tert-butyl (tBu) protecting group is standard for the threonine side chain in Fmoc-SPPS and offers robust protection against this and other side reactions.[3]
Recommended Solutions:
-
Ensure Proper Side-Chain Protection: Always use Fmoc-Thr(tBu)-OH for your synthesis. The tBu group is stable to the basic conditions of Fmoc deprotection and is efficiently removed during the final acidic cleavage.[3]
-
Optimize Coupling Conditions:
-
Choice of Reagents: For sterically hindered amino acids like threonine, potent activating agents are necessary. However, overly reactive reagents can sometimes exacerbate side reactions. A combination like DIC/Oxyma is often recommended to balance efficiency and minimize side reactions.[1]
-
Minimize Pre-activation Time: Add the activated Fmoc-Thr(tBu)-OH to the resin immediately after activation to reduce the opportunity for side reactions to occur in solution.[1]
-
Control Temperature: Perform coupling reactions at room temperature unless a higher temperature is required for a particularly difficult coupling.[1]
-
-
Optimize Deprotection Conditions: While 20% piperidine in DMF is standard, prolonged exposure can increase the risk of β-elimination, even with a tBu protecting group. Ensure your deprotection steps are not unnecessarily long.
Issue 2: The appearance of unexpected diastereomers during peptide purification and analysis.
Question: My peptide analysis shows multiple peaks with the same mass, suggesting racemization. What causes this with threonine, and how can it be avoided?
Answer:
Racemization, or epimerization at the α-carbon, is a potential side reaction for all amino acids during peptide synthesis, though threonine is not among the most susceptible like histidine or cysteine.[4] It can occur during the activation of the carboxylic acid, where the formation of an oxazolone intermediate can lead to the loss of stereochemical integrity.[5] The basic conditions used during coupling can also contribute to racemization through direct proton abstraction.[5]
Causality and Prevention:
The choice of coupling reagents, additives, and the base used can significantly influence the extent of racemization.[6]
Recommended Solutions:
-
Utilize Racemization-Suppressing Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 6-Cl-HOBt, or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) is crucial for minimizing racemization.[4][6] These additives form active esters that are less prone to racemization.
-
Careful Selection of Coupling Reagents: While powerful, some uronium/aminium-based coupling reagents can increase the risk of racemization if not used correctly. Carbodiimide reagents like DIC, when used with an additive like Oxyma, are generally a safer choice.
-
Base Selection: The organic base used during coupling plays a role. While DIPEA is common, it has been shown to induce racemization in some cases.[7] Using a weaker base like N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-collidine may be beneficial.[2][6]
-
Temperature Control: Avoid elevated temperatures during coupling unless absolutely necessary, as higher temperatures can accelerate racemization.[2]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the chemistry and handling of Fmoc-L-threonine.
Q1: What are the most common side reactions associated with Fmoc-L-threonine in SPPS?
The primary side reactions are:
-
Dehydration (β-elimination): Formation of a dehydrobutyrine residue, resulting in a mass loss of 18 Da.[1]
-
Racemization/Epimerization: Loss of stereochemical integrity at the α-carbon.[4]
-
Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, particularly if the second amino acid is proline.[1][4] It involves the cyclization of the N-terminal amine of the dipeptide, leading to cleavage from the resin.[1]
-
O-Sulfonation: During the final cleavage of peptides containing arginine protected with Pmc or Mtr groups, O-sulfonation of serine and threonine can occur in the absence of suitable scavengers.[8]
Q2: Is side-chain protection of threonine always necessary in Fmoc-SPPS?
While some studies have suggested that side-chain protection of threonine may be unnecessary under certain conditions, it is highly recommended to use a protecting group like tert-butyl (tBu) for the hydroxyl function.[3][9] This prevents O-acylation by the incoming activated amino acid and minimizes the risk of dehydration.[2] The use of Fmoc-Thr(tBu)-OH is standard practice for ensuring high peptide purity and yield.
Q3: How does the choice of coupling reagent impact side reactions with threonine?
The choice of coupling reagent is critical. For the sterically hindered Fmoc-Thr(tBu)-OH, more potent activating agents may be needed.[1]
-
Uronium/Aminium Reagents (HBTU, HATU): These are very efficient but can sometimes promote side reactions if not used correctly. For example, excess HBTU can lead to guanidinylation of the N-terminus.[10]
-
Phosphonium Reagents (PyBOP): These are also highly effective for sterically hindered couplings.[2]
-
Carbodiimides (DIC, DCC): When used in combination with additives like HOBt or Oxyma, these reagents are very effective at minimizing racemization.[10]
Q4: What is the recommended general protocol for coupling Fmoc-Thr(tBu)-OH?
The following is a robust, general-purpose protocol for manual SPPS:
Experimental Protocol: Coupling of Fmoc-Thr(tBu)-OH
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (e.g., 1 x 3 minutes and 1 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-4 equivalents relative to resin loading) and an activating agent/additive mixture (e.g., DIC/Oxyma, 3-4 equivalents each) in a minimal amount of DMF.
-
Add a base such as DIPEA or NMM (6-8 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction: Drain the DMF from the washed resin and immediately add the pre-activated amino acid solution.
-
Agitation: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free amines. If the test is positive, a second coupling may be necessary.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times), preparing it for the next deprotection cycle.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate a common side reaction and a decision-making workflow.
Caption: Mechanism of threonine dehydration (β-elimination).
Caption: Troubleshooting workflow for Fmoc-L-threonine side reactions.
Quantitative Data Summary
| Side Reaction | Contributing Factors | Typical Extent | Prevention Strategy |
| Dehydration | Prolonged base exposure, unprotected hydroxyl group | Can be significant (>10%) | Use of tBu protection, optimized coupling/deprotection times |
| Racemization | Strong activating agents, strong bases, high temperature | Typically <1% per cycle with proper methods[11] | Addition of HOBt/Oxyma, use of weaker bases (NMM) |
| Diketopiperazine | Sequence-dependent (Pro at position 2), base catalysis | Can lead to complete loss of peptide from resin | Use of 2-chlorotrityl resin, coupling of a dipeptide unit[4] |
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Jaeger, E., Remmer, H. A., Jung, G., Metzger, J., Oberthür, W., Rücknagel, K. P., ... & Zetl, I. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological chemistry Hoppe-Seyler, 374(5), 349–362.
- AAPPTEC. (n.d.). Coupling Reagents.
- MDPI. (2023). Epimerisation in Peptide Synthesis.
- Gausepohl, H., & Behn, C. (1999). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical chemistry, 71(15), 2956–2962.
- Atherton, E., & Sheppard, R. C. (1985). Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. chempep.com [chempep.com]
- 8. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine. | Semantic Scholar [semanticscholar.org]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Threonine Residues
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve one of the more persistent challenges in SPPS: the incomplete deprotection of the Nα-Fmoc group from threonine residues. Here, we provide in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
The Challenge with Threonine
Threonine, a β-branched amino acid, frequently poses a challenge during the Fmoc-deprotection step in SPPS. Its bulky side chain can sterically hinder the approach of the base, typically piperidine, to the N-terminal Fmoc group, leading to incomplete removal.[1][2] This incomplete deprotection results in the formation of deletion sequences, where the subsequent amino acid fails to couple, compromising the purity and yield of the final peptide.[2] Furthermore, as the peptide chain elongates, it can adopt secondary structures, such as β-sheets, which can further impede reagent access to the N-terminus, a phenomenon known as peptide aggregation.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Fmoc deprotection?
A1: The standard protocol for Fmoc deprotection involves treating the resin-bound peptide with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[4][5][6][7] This is typically performed in two steps: a brief initial treatment (1-2 minutes) followed by a longer treatment (5-20 minutes) with fresh reagent.[2][5]
Q2: Why is threonine particularly prone to incomplete Fmoc deprotection?
A2: Threonine's β-branched and bulky side chain creates significant steric hindrance around the Nα-amino group.[1] This steric bulk can physically obstruct the piperidine molecule from efficiently abstracting the acidic proton on the fluorenyl ring, which is the initial and rate-determining step of the E1cB elimination mechanism for Fmoc removal.[8][9]
Q3: What are the immediate consequences of incomplete Fmoc deprotection?
A3: The primary consequence is the generation of deletion sequences. If the Fmoc group is not removed, the N-terminus remains blocked, preventing the coupling of the next amino acid in the sequence.[2] These deletion sequences are often difficult to separate from the target peptide during purification, leading to lower purity and overall yield.[2]
Q4: Is simply extending the deprotection time a viable solution for threonine residues?
A4: Extending the deprotection time is a common initial strategy and can be effective in some cases. A "double deprotection," where the standard deprotection cycle is repeated, is often employed for sterically hindered residues like threonine.[1] However, for particularly "difficult" sequences, this may not be sufficient to achieve complete deprotection.
Q5: Are there stronger bases that can be used for Fmoc deprotection?
A5: Yes, for challenging deprotections, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective.[4][10][11] A common cocktail is 2% DBU in DMF, often with a small amount of piperidine (2%) to act as a scavenger for the dibenzofulvene (DBF) byproduct.[2][10][12]
Q6: What are the potential side reactions when using stronger bases like DBU?
A6: While effective, DBU can promote side reactions, most notably the formation of aspartimide from aspartic acid residues.[10][11] Therefore, the use of DBU should be carefully considered based on the peptide sequence.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving incomplete Fmoc deprotection of threonine residues.
Step 1: Confirming Incomplete Deprotection
Before modifying your synthesis protocol, it is crucial to confirm that incomplete deprotection is indeed the issue.
-
Kaiser Test (Ninhydrin Test): This is a rapid, qualitative colorimetric assay to detect the presence of free primary amines on the resin.[1][4] A negative result (yellow or colorless beads) after the deprotection step strongly suggests that the Fmoc group is still attached.[1]
-
HPLC/LC-MS Analysis of a Test Cleavage: Cleaving a small sample of the resin and analyzing the crude peptide by HPLC and mass spectrometry is a definitive method. The presence of a peak corresponding to the mass of the desired peptide plus the mass of the Fmoc group (222.2 Da) confirms incomplete deprotection.[1]
Step 2: Identifying the Root Cause
Once incomplete deprotection is confirmed, consider the following potential causes:
-
Steric Hindrance: As previously discussed, this is a primary factor for threonine.[1][2]
-
Peptide Aggregation: The growing peptide chain can fold and aggregate, physically blocking reagent access.[1][2] This is common in hydrophobic sequences or those prone to forming stable secondary structures.[3]
-
Suboptimal Reagents or Conditions: Degraded piperidine, incorrect concentration of the deprotection solution, or insufficient reaction time can all contribute to incomplete Fmoc removal.[1]
-
Poor Resin Swelling: Inadequate swelling of the solid support can hinder the diffusion of reagents to the peptide chains.[1]
Step 3: Implementing a Solution
Based on the suspected cause, implement one or more of the following strategies, starting with the least aggressive modifications.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting incomplete Fmoc deprotection.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is suitable for routine SPPS but may be insufficient for threonine-containing sequences.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[6]
-
Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin and agitate for 1-2 minutes.[2]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 10-20 minutes.[2]
-
Drain: Drain the deprotection solution.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]
Protocol 2: Double Deprotection for Difficult Sequences
This protocol is a first-line optimization for sterically hindered residues like threonine.[1]
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
First Deprotection Cycle: Perform steps 2-6 from Protocol 1.
-
Second Deprotection Cycle: Repeat steps 2-6 from Protocol 1 with fresh reagents.
-
Verification (Optional but Recommended): Perform a Kaiser test to confirm the presence of free primary amines before proceeding to the coupling step.
Protocol 3: DBU-Mediated Deprotection
This protocol is recommended for particularly stubborn deprotections where standard methods have failed.
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.[2]
-
Agitation: Agitate the resin for 2-5 minutes at room temperature.[2]
-
Drain: Drain the deprotection solution.
-
Repeat: Repeat steps 2-4 one more time.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).[2]
Data Presentation
Table 1: Comparison of Deprotection Reagents
| Reagent/Cocktail | Concentration | Typical Conditions | Advantages | Disadvantages |
| Piperidine | 20% in DMF | 2 x (1 + 10-20 min) | Standard, well-established | Can be slow for hindered residues |
| Piperidine | 20% in DMF | 2 x (2 x 10-20 min) | More effective for hindered residues | Longer cycle times |
| DBU/Piperidine | 2% DBU, 2% Piperidine in DMF | 2 x 2-5 min | Very fast and effective for difficult sequences[10][12] | Can cause side reactions (e.g., aspartimide formation)[10][11] |
| Alternative Bases (e.g., Pyrrolidine, 4-Methylpiperidine) | Various | Sequence-dependent | May offer improved performance or greener alternatives[8][9][13] | May require more optimization |
Visualizations
Fmoc Deprotection Mechanism
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.
Caption: The E1cB mechanism of Fmoc deprotection by piperidine.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. BenchChem.
- BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. BenchChem.
- Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube.
- Green Chemistry. (2021, September 6). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. RSC Publishing. DOI:10.1039/D1GC02634H.
- BenchChem. (2025). . BenchChem.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Aapptec.
- Bentham Science Publishers. (2025, November 4). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). A Comparative Guide to Fmoc Deprotection: 3-Methylpiperidine vs. 4-Methylpiperidine. BenchChem.
- ResearchGate. Screening of bases for Fmoc-removal in DMF. (A) Mechanism for....
- National Center for Biotechnology Information.
- ResearchGate. (2025, August 10). (PDF) Methods for Removing the Fmoc Group.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Green Chemistry.
- PubMed. Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine.
- ACS Sustainable Chemistry & Engineering. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- UCI Chemistry. (Version 1.7.2).
- Green Chemistry. In situ Fmoc removal.
- MDPI.
- ResearchGate. (2021, October 25). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. BenchChem.
- PNAS. (2013, April 23).
- BenchChem. (2025). A Comparative Guide to Protected Threonine Derivatives in Solid-Phase Peptide Synthesis. BenchChem.
- Royal Society of Chemistry. www.rsc.org/advances.
- PubMed Central. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins.
- Sigma-Aldrich.
- National Center for Biotechnology Information. (2013, April 8).
- ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.
- Aapptec Peptides. Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
- BenchChem. (2025). A Researcher's Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Cys(Acm)
- National Center for Biotechnology Information. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC - NIH.
- Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase.
- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- National Center for Biotechnology Information. Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- AAPPTEC. Guide to Solid Phase Peptide Synthesis.
- Semantic Scholar. Incomplete Fmoc deprotection in solid-phase synthesis of peptides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Cleavage Cocktails for Peptides Containing Threonine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance and troubleshooting strategies for the critical final step in solid-phase peptide synthesis (SPPS): the cleavage of peptides containing threonine (Thr) residues. Due to its β-hydroxyl group, threonine is susceptible to several side reactions during trifluoroacetic acid (TFA)-mediated cleavage, which can significantly impact the purity and yield of the final product. This document offers expert insights, field-proven protocols, and a systematic approach to diagnosing and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving threonine during TFA cleavage?
A1: The primary challenges arise from the nucleophilicity of the threonine side-chain hydroxyl group and its susceptibility to acid-catalyzed reactions. The three most prevalent side reactions are:
-
N→O Acyl Shift (Depsipeptide Formation): Under strong acid conditions, the amide bond preceding threonine can migrate to the side-chain hydroxyl group, forming an ester linkage. This results in an isomeric impurity known as a depsipeptide. This reaction is reversible.[1][2]
-
Dehydration (β-Elimination): The β-hydroxyl group can be eliminated, especially under harsh acidic conditions or with prolonged exposure, leading to the formation of a dehydroamino acid residue (2-amino-2-butenoic acid). This results in a mass loss of 18 Da in the final peptide.[3]
-
O-Sulfonation: When cleaving peptides that also contain arginine protected with sulfonyl-based groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), the reactive sulfonyl cation generated during deprotection can be trapped by the threonine hydroxyl group. This leads to the formation of an O-sulfo-threonine adduct, corresponding to a mass increase of +80 Da.[4]
Q2: I see a peak in my HPLC with the correct mass, but it's broad or has a shoulder. Could this be a threonine-related issue?
A2: Yes, this is a classic indicator of N→O acyl shift. The resulting depsipeptide is often chromatographically similar to the target peptide but may elute slightly differently, leading to peak broadening, splitting, or shouldering. The good news is that this specific side reaction is reversible. A post-cleavage treatment with a mild base can shift the acyl group back from the oxygen to the nitrogen, converting the depsipeptide back to the native peptide.
Q3: Which scavengers are most important for preventing threonine side reactions?
A3: While no single scavenger completely prevents all threonine-related side reactions, a well-designed cocktail is crucial.
-
For preventing O-Sulfonation: Thioanisole is a key scavenger for trapping the sulfonyl cations generated from Arg(Pmc/Pbf) protecting groups.[5] Using the more acid-labile Pbf protecting group for arginine instead of Pmc can also significantly reduce the required cleavage time and, consequently, the extent of this side reaction.[6]
-
For general carbocation scavenging: Triisopropylsilane (TIS) is highly effective at scavenging tert-butyl cations liberated from tBu protecting groups, which can otherwise contribute to a more complex and reactive cleavage environment.[7] Water also serves as a scavenger for these carbocations.
-
For a comprehensive approach: For complex peptides, a multi-component cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) provides a broad spectrum of scavengers to protect against various side reactions, including those affecting threonine.[5][7]
Troubleshooting Guide: Diagnosing and Solving Threonine Cleavage Issues
This section provides a systematic approach to identifying and resolving common problems encountered during the cleavage of threonine-containing peptides.
Problem 1: Mass spectrometry shows a +80 Da adduct.
-
Diagnosis: This mass addition is characteristic of O-sulfonation of the threonine (or serine) side chain. This almost certainly occurs if your sequence contains an arginine residue protected by a Pmc or Mtr group.[4]
-
Root Cause Analysis: The sulfonyl protecting group from arginine is cleaved by TFA, generating a reactive sulfonyl cation. In the absence of sufficient scavengers, this cation can be trapped by the nucleophilic hydroxyl group of threonine.
-
Solution:
-
Optimize Scavenger Cocktail: Ensure your cleavage cocktail contains a dedicated scavenger for sulfonyl cations. Thioanisole is highly effective. A recommended cocktail is Reagent R (TFA/Thioanisole/EDT/Anisole) or Reagent K (TFA/water/phenol/thioanisole/EDT).
-
Switch Arginine Protection: During synthesis, use the more acid-labile Arg(Pbf) protecting group instead of Arg(Pmc). The Pbf group is removed more quickly, reducing the peptide's overall exposure time to the strong acid and minimizing the window for side reactions.[6]
-
Use TMSBr-based Cleavage: For particularly difficult cases, a stronger cleavage method using trimethylsilyl bromide (TMSBr) can completely suppress sulfonation by-products.
-
Problem 2: Mass spectrometry shows a -18 Da peak (loss of water).
-
Diagnosis: This mass loss indicates dehydration (β-elimination) of the threonine side chain to form a dehydroamino acid.
-
Root Cause Analysis: This side reaction is promoted by strong acid and can be exacerbated by elevated temperatures or prolonged cleavage times. While less common than N→O acyl shift, it can be significant for certain sequences.
-
Solution:
-
Reduce Cleavage Time and Temperature: Perform a time-course study to determine the minimum time required for complete deprotection (e.g., test at 1, 2, and 3 hours). Avoid heating the cleavage reaction unless absolutely necessary for difficult protecting groups.
-
Modify TFA Concentration: While high TFA concentration (95%) is generally needed for efficient deprotection, for extremely sensitive sequences, a slightly lower concentration (e.g., 90%) with an adjusted scavenger ratio may be tested, but this risks incomplete removal of other protecting groups.
-
Problem 3: HPLC shows a split, broadened, or shouldered main peak with the correct mass.
-
Diagnosis: This is the hallmark of N→O Acyl Shift , resulting in the formation of a depsipeptide isomer.[1][2]
-
Root Cause Analysis: The strong acid (TFA) catalyzes the intramolecular migration of the peptide backbone's acyl group to the threonine side-chain hydroxyl, forming a more stable five-membered ring intermediate, which then hydrolyzes to the ester (depsipeptide).[2] The extent of this shift is sequence-dependent and increases with prolonged acid exposure.
-
Solution (Reversible):
-
Minimize Cleavage Time: As with dehydration, limit the duration of the TFA cleavage to the minimum necessary for complete deprotection of all side chains. A 1.5 to 2-hour cleavage is often sufficient.[2]
-
Post-Cleavage Base Treatment: This is the most effective solution. After cleavage and precipitation of the crude peptide, the N→O acyl shift can be reversed by treatment with a mild aqueous base. See Protocol 2 for a detailed methodology.
-
Visualizing the Mechanisms and Workflows
Threonine Side Reaction Pathways
Caption: Key side reactions involving threonine during TFA cleavage.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting threonine-related cleavage issues.
Experimental Protocols
Protocol 1: Optimized General Cleavage for Threonine-Containing Peptides
This protocol is designed as a starting point to minimize common side reactions. It is recommended to perform a small-scale trial cleavage first.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail: TFA / Water / Thioanisole / Triisopropylsilane (TIS) (92.5 : 2.5 : 2.5 : 2.5, v/v/v/v)
-
Note: Thioanisole is included specifically to suppress potential O-sulfonation if Arg(Pmc/Pbf) is present. If the peptide contains no Arg, Met, or Trp, a simpler cocktail of TFA/Water/TIS (95:2.5:2.5) may suffice.
-
-
Ice-cold diethyl ether ((C₂H₅)₂O)
-
Centrifuge tubes
-
Dichloromethane (DCM)
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per 1 gram of resin).
-
Agitate the slurry at room temperature for 1.5 to 2 hours . Do not exceed 3 hours to minimize acid-catalyzed side reactions.
-
Filter the resin and collect the TFA filtrate into a new centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether with gentle vortexing.
-
Centrifuge the suspension at 3000-4000 x g for 5 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether, centrifuging and decanting each time to remove residual scavengers.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analyze the crude product by RP-HPLC and mass spectrometry.
Protocol 2: Post-Cleavage Reversal of N→O Acyl Shift
This protocol is performed on the crude peptide after cleavage and precipitation if HPLC analysis indicates the presence of a depsipeptide.
Materials:
-
Crude peptide pellet
-
Aqueous ammonium hydroxide (NH₄OH) solution (0.5 M) or a buffer solution of pH 7.5-8.5 (e.g., ammonium bicarbonate).
-
0.1% TFA in water for quenching
Procedure:
-
Dissolve the crude peptide pellet in a minimal amount of the mild basic solution (e.g., 0.5 M NH₄OH). The concentration should be approximately 1-2 mg/mL.
-
Allow the solution to stand at room temperature.
-
Monitor the conversion of the depsipeptide back to the native peptide by analytical HPLC every 30-60 minutes. Inject small aliquots of the reaction mixture directly onto the HPLC.
-
The reaction is typically complete within 1-4 hours. You should observe the depsipeptide peak decreasing while the target peptide peak increases.
-
Once the conversion is complete (as determined by HPLC), immediately quench the reaction by acidifying the solution with 0.1% TFA in water.
-
Lyophilize the solution to obtain the crude peptide, now enriched in the correct isomer, ready for purification.
Comparative Summary of Cleavage Cocktails
| Cleavage Cocktail (v/v) | Composition | Primary Application / Rationale for Thr-Peptides | Potential Drawbacks |
| TFA / H₂O / TIS (95:2.5:2.5) | TFA, Water, Triisopropylsilane | General Purpose. Good for simple peptides without other sensitive residues (Arg, Met, Trp). TIS is an excellent scavenger for t-butyl cations.[7] | Does not protect against O-sulfonation from Arg(Pmc/Pbf). May not be sufficient for complex peptides. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Robust, All-Purpose. Excellent for complex peptides containing multiple sensitive residues. Thioanisole protects Thr from sulfonation.[5][7] | Highly odorous due to thioanisole and EDT. More complex mixture can complicate HPLC analysis if scavengers co-elute with the peptide. |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Arg-rich Peptides. Specifically designed to suppress side reactions from Arg protecting groups, making it highly suitable for preventing Thr O-sulfonation. | Also highly odorous. Anisole can sometimes lead to minor side products with other residues. |
| TFA / Thioanisole / H₂O / TIS (92.5:2.5:2.5:2.5) | TFA, Thioanisole, Water, TIS | Balanced Approach. A good compromise that includes a scavenger for sulfonyl cations (thioanisole) and a scavenger for t-butyl cations (TIS) while being less complex than Reagent K. | May be less effective than Reagent K for peptides also containing Cys or Met, where EDT is beneficial. |
References
- Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. PMC - NIH.
- Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine. PubMed.
- [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. PubMed.
- Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF.
- Late‐Stage Intermolecular O‐Peptidylation Protocol Enabled by Sequential Acyl Transfer on Thiol‐Incorporated Threonine Followed by Desulfurization. NIH.
- Post Cleavage Purification and Analysis of Peptides; TFA removal. Aapptec.
- Revisiting N-to-O acyl shift for synthesis of natural product-like cyclic depsipeptides. PubMed.
- (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate.
- Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. PMC - NIH.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. DOI.
- Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. -ORCA - Cardiff University.
- Dramatically enhanced N→O acyl migration during the trifluoroacetic acid-based deprotection step in solid phase peptide synthesis. ResearchGate.
- Protein chemical synthesis by serine and threonine ligation. PNAS.
- Cleavage Cocktails; Reagent B. Aapptec Peptides.
- General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. ResearchGate.
- Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development - ACS Publications.
- TFA Cleavage Strategy for Mitigation of S‑tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. American Chemical Society - ACS Figshare.
- Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc). Aapptec Peptides.
- WO2019234108A1 - Methods for the synthesis of arginine-containing peptides. Google Patents.
Sources
- 1. Revisiting N-to-O acyl shift for synthesis of natural product-like cyclic depsipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Racemization of Threonine During Peptide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of peptide synthesis, with a specific focus on the challenge of minimizing racemization of threonine residues. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established scientific principles. Our goal is to provide you with the expertise and practical insights needed to ensure the stereochemical integrity of your synthetic peptides.
Understanding the Challenge: Why is Threonine Prone to Racemization?
Racemization, the conversion of a pure enantiomer (like the naturally occurring L-threonine) into a mixture of both L- and D-enantiomers, is a critical issue in peptide synthesis.[1] The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure, and the introduction of even minor diastereomeric impurities can dramatically alter or diminish its therapeutic efficacy.[1]
Threonine, along with other amino acids like serine, cysteine, and histidine, is particularly susceptible to racemization.[1] The primary mechanism involves the formation of a planar oxazolone (or azlactone) intermediate during the activation of the carboxylic acid for peptide bond formation.[1][2] In the presence of a base, the α-proton of this intermediate can be abstracted, leading to a loss of chirality. Subsequent reprotonation can occur from either face of the planar ring, resulting in a mixture of L- and D-threonine residues in the peptide chain.
Frequently Asked Questions (FAQs)
Q1: Which factors have the most significant impact on threonine racemization?
The degree of threonine racemization is influenced by a combination of factors, primarily:
-
Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are paramount.
-
Base: The type of base, its concentration, and its pKa play a crucial role.
-
Protecting Groups: The selection of protecting groups for both the α-amino group and the threonine side-chain hydroxyl group can influence the rate of racemization.
-
Reaction Temperature: Higher temperatures generally accelerate racemization.
Q2: How do different coupling reagents compare in terms of minimizing threonine racemization?
The choice of coupling reagent is a critical determinant in controlling racemization. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) are often recommended, but almost always in conjunction with an additive.[3] Onium salts such as HBTU and HATU are highly efficient but can lead to increased racemization if not used under optimal conditions.
| Coupling Reagent/Additive Combination | Relative Racemization Risk | Key Considerations |
| DIC / HOBt | Low | A classic and effective combination for suppressing racemization.[4][5] |
| DIC / OxymaPure® | Very Low | OxymaPure® is a non-explosive and highly effective alternative to HOBt, often showing superior performance in racemization suppression.[1][4][6] |
| DIC / HOAt | Very Low | HOAt is a highly effective additive for reducing racemization, although its availability can be limited due to its explosive nature.[4] |
| HATU / DIPEA | High | Can lead to significant racemization, especially with sensitive amino acids.[7] |
| HBTU / DIPEA | Moderate to High | While a common coupling reagent, care must be taken with the choice of base to minimize racemization. |
| BOP | Low to Moderate | An older reagent that is effective but produces a carcinogenic byproduct (HMPA).[8] |
This table provides a general comparison. The actual degree of racemization can vary based on the specific peptide sequence and reaction conditions.
Q3: What is the role of additives like HOBt, HOAt, and OxymaPure®?
Additives are crucial for minimizing racemization, especially when using carbodiimide coupling reagents.[4][9] They function by reacting with the initially formed activated intermediate (e.g., O-acylisourea with DIC) to generate an active ester. This active ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate.[6]
-
HOBt (1-Hydroxybenzotriazole): For a long time, HOBt was the gold standard for racemization suppression.[4]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt due to the electron-withdrawing effect of the nitrogen at the 7-position, which increases its acidity and the reactivity of the resulting active ester.[10]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, often demonstrating superior performance in suppressing racemization.[1][4][6]
Troubleshooting Guide
Problem: I'm observing a significant amount of a diastereomeric impurity in my threonine-containing peptide.
This is a classic sign of racemization. Follow this troubleshooting workflow to identify and resolve the issue.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their racemization-free incorporation into oligopeptides via solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Fmoc-L-Threonine Solubility in Coupling Reactions
Introduction: The Challenge of Incorporating Threonine in SPPS
In the realm of Solid-Phase Peptide Synthesis (SPPS), the incorporation of every amino acid presents a unique set of challenges. Fmoc-L-threonine, while essential for the synthesis of a vast array of biologically active peptides, is notoriously difficult to handle due to its poor solubility in standard coupling solvents like N,N-dimethylformamide (DMF). This poor solubility is a direct consequence of intermolecular hydrogen bonding, which leads to the formation of aggregates. These aggregates can significantly hinder coupling efficiency, resulting in deletion sequences and decreased purity of the final peptide product.[1][2]
This technical guide provides a comprehensive overview of the underlying issues associated with Fmoc-L-threonine and offers a suite of troubleshooting strategies and detailed protocols to empower researchers, scientists, and drug development professionals to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-L-Threonine poorly soluble in DMF?
A1: The primary reason for the poor solubility of Fmoc-L-threonine in DMF is its propensity to form intermolecular hydrogen bonds. The hydroxyl group on the threonine side chain, in conjunction with the carbamate proton of the Fmoc group and the carboxylic acid, can participate in a network of hydrogen bonds. This leads to self-association and the formation of β-sheet-like structures, causing the protected amino acid to precipitate out of solution, especially at the concentrations typically used in SPPS.
Q2: What are the direct consequences of poor Fmoc-L-Threonine solubility during a coupling reaction?
A2: The immediate consequence of poor solubility is a significant reduction in the effective concentration of the activated amino acid available to react with the N-terminal amine of the growing peptide chain on the solid support. This leads to incomplete or failed coupling reactions, resulting in the formation of deletion sequences where the threonine residue is missing. This not only lowers the yield of the desired full-length peptide but also complicates the subsequent purification process due to the presence of closely related impurities.
Q3: I observed a positive Kaiser test after a prolonged coupling time for Fmoc-L-Threonine. What should I do?
A3: A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming an incomplete coupling reaction. If a prolonged coupling time has not resolved the issue, a simple recoupling might not be sufficient. In this situation, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.[3] Following the capping step, you can proceed with the deprotection of the Fmoc group from the successfully coupled threonine residues and continue the synthesis. For the subsequent threonine coupling, consider implementing one of the more advanced strategies outlined in the troubleshooting guides below.
Q4: Can I just switch to a different solvent to solve the problem?
A4: While switching to a more polar solvent like N-methylpyrrolidone (NMP) can improve the solubility of Fmoc-L-threonine, it may not be a universal solution.[3][4] The effectiveness of a solvent is also dependent on its ability to swell the resin and solvate the growing peptide chain.[4][5] In some cases, a mixture of solvents or the addition of chaotropic salts may be more effective than a single solvent switch. For particularly stubborn sequences, a multi-faceted approach combining solvent modification with other techniques is often necessary.
Q5: Are there any side reactions specific to threonine that I should be aware of?
A5: Yes, the hydroxyl group of the threonine side chain must be protected, typically with a tert-butyl (tBu) group in Fmoc-SPPS, to prevent O-acylation during coupling.[3][6] Another potential side reaction is dehydration (β-elimination) of the threonine side chain, which can occur under basic conditions during either the coupling or Fmoc deprotection steps, leading to the formation of a dehydroamino acid residue.[3]
Troubleshooting Guides & Detailed Protocols
This section provides in-depth solutions to the challenges posed by Fmoc-L-threonine. The strategies are presented in order of increasing complexity and intervention.
Guide 1: Optimization of a Standard Coupling Protocol
For sequences that are not considered "difficult," optimizing the standard coupling protocol may be sufficient to improve the incorporation of Fmoc-L-threonine.
Protocol 1.1: Standard Coupling with Extended Time and Elevated Temperature
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform two treatments: the first for 3-5 minutes and the second for 15-20 minutes.[3]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Thr(tBu)-OH (4 equivalents relative to resin loading) and a suitable coupling reagent such as HATU (3.9 equivalents) in a minimal amount of DMF.[3]
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate the reaction vessel.
-
Extended Coupling: Allow the coupling reaction to proceed for 2-4 hours at room temperature.[3]
-
Elevated Temperature (Optional): If solubility issues persist, the reaction temperature can be cautiously increased to 40-50°C.[7] Note that elevated temperatures can increase the risk of racemization.[8]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF.
Guide 2: Advanced Solvent Systems and Additives
When standard protocol optimizations fail, modifying the solvent system or introducing additives can disrupt the aggregation of Fmoc-L-threonine.
Protocol 2.1: Utilizing Alternative Solvents
-
N-Methylpyrrolidone (NMP): NMP is a more polar alternative to DMF and can enhance the solubility of Fmoc-L-threonine.[3][4] It can be used as a direct replacement for DMF in the coupling step.
-
Solvent Mixtures: A mixture of DCM/DMF/NMP (1:1:1) can be an effective solvent system for difficult couplings.
Protocol 2.2: The Use of Chaotropic Salts
Chaotropic salts like lithium chloride (LiCl) disrupt the hydrogen bonding networks that lead to aggregation.[7]
-
Prepare Chaotropic Salt Solution: Prepare a 0.4-0.8 M solution of LiCl in DMF.
-
Pre-Coupling Wash: After Fmoc deprotection and DMF washes, wash the resin with the LiCl/DMF solution for 1-2 minutes.
-
Coupling: Proceed with the standard coupling protocol using the LiCl/DMF solution as the solvent for the activated Fmoc-L-threonine.
Guide 3: The Pseudoproline Dipeptide Strategy
For highly problematic sequences, the use of pseudoproline dipeptides is a powerful tool to overcome aggregation. Pseudoproline dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to poor solubility and coupling efficiency.[9][10][11]
Conceptual Workflow for Pseudoproline Dipeptide Incorporation
Caption: Workflow for incorporating a pseudoproline dipeptide.
Protocol 3.1: Incorporation of an Fmoc-Xaa-Thr(ΨPro)-OH Dipeptide
-
Dipeptide Selection: Choose the appropriate Fmoc-Xaa-Thr(ΨPro)-OH dipeptide corresponding to the two amino acids in your sequence where the threonine is the second residue.
-
Resin Preparation: Swell the resin and perform the Fmoc deprotection of the N-terminal amino acid preceding the target insertion site.
-
Dipeptide Coupling:
-
Dissolve the Fmoc-Xaa-Thr(ΨPro)-OH dipeptide (1.5-2 equivalents) and a coupling reagent like HBTU or HATU (1.5-2 equivalents) in DMF or NMP.
-
Add DIPEA (3-4 equivalents) and allow to pre-activate for a few minutes.
-
Add the activated dipeptide solution to the resin and couple for 1-2 hours.
-
-
Monitoring and Washing: Monitor the reaction using a Kaiser test and wash the resin thoroughly with DMF upon completion.
-
Synthesis Continuation: Proceed with the standard SPPS cycles for the remaining amino acids. The pseudoproline moiety will be removed during the final TFA cleavage, regenerating the native threonine residue.[9][10]
Summary of Troubleshooting Strategies
| Strategy | Principle | Key Advantages | Considerations |
| Protocol Optimization | Drive reaction to completion through mass action and increased kinetics. | Simple to implement; requires no special reagents. | May not be sufficient for difficult sequences; risk of racemization at elevated temperatures.[8] |
| Alternative Solvents | Improve solvation of the protected amino acid. | Can be a straightforward and effective solution. | Solvent compatibility with resin and peptide chain must be considered. |
| Chaotropic Salts | Disrupt intermolecular hydrogen bonding and aggregation. | Effective at breaking up pre-formed aggregates. | May require optimization of concentration; potential for salt contamination. |
| Pseudoproline Dipeptides | Introduce a structural "kink" to prevent aggregation.[9][10][11] | Highly effective for difficult sequences; improves overall synthesis efficiency.[9] | Requires commercially available dipeptides; coupling to the pseudoproline itself can be challenging.[10][12] |
Concluding Remarks
The poor solubility of Fmoc-L-threonine is a significant, yet manageable, challenge in solid-phase peptide synthesis. By understanding the underlying principles of aggregation and employing the systematic troubleshooting strategies outlined in this guide, researchers can significantly improve coupling efficiencies, leading to higher purity and yield of their target peptides. For routine syntheses, simple optimizations may suffice. However, for more challenging sequences, the use of advanced solvent systems, chaotropic salts, or the strategic incorporation of pseudoproline dipeptides offers robust solutions to ensure synthetic success.
References
- Guttman, M., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development. ACS Publications.
- Aapptec. (2019, November 15). Pseudoproline Dipeptides.
- Guttman, M., et al. (2023). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. ChemRxiv.
- Peptide Synthesis. (n.d.). The role of pseudo-proline dipeptides.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
- T-H. Lib, et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Al Musaimi, O., et al. (2020). Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry. RSC Advances.
- Watson, J. M., et al. (2017). The greening of peptide synthesis. Green Chemistry.
- Thompson, R. E., et al. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Bioconjugate Chemistry.
- Roy, A., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.
- Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. Methods in Molecular Biology.
- Romero-Gutierrez, T. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis? ResearchGate.
- De Spiegeleer, B., et al. (2016). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. ResearchGate.
- Collins, J. M., et al. (2017). Coupling method for peptide synthesis at elevated temperatures. U.S. Patent Application No. 15/524,432.
- Vapourtec. (2022, September 12). Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor.
- Wójtowicz-Krawiec, A., et al. (2021). High-Temperature, Solid-Phase Reaction of α-Amino Groups in Peptides with Lactose and Glucose: An Alternative Mechanism Leading to an α-Ketoacyl Derivative. Molecules.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- An, G., et al. (2012). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. Molecules.
- Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
- Postma, T. M., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. International Journal of Molecular Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. The role of pseudo-proline dipeptides [gtpeptide.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fmoc-L-Threonine Monohydrate in Peptide Synthesis
Introduction
Fmoc-L-threonine is a cornerstone building block in Solid-Phase Peptide Synthesis (SPPS), prized for its role in constructing complex peptides for therapeutic and research applications.[][2] It is commonly supplied as a crystalline monohydrate, meaning each molecule of the amino acid derivative is associated with one molecule of water.[3] While this hydrated form ensures stability and ease of handling, the inherent water content is a critical, often overlooked, variable that can significantly impact the efficiency and outcome of a synthesis.[]
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges related to the water content of Fmoc-L-threonine monohydrate. We will explore the mechanistic impact of water, offer detailed troubleshooting protocols, and establish best practices to ensure reproducible, high-yield peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical water content of this compound, and what is a typical acceptable range?
The theoretical water content of pure this compound (C₁₉H₁₉NO₅·H₂O, MW: 359.38 g/mol ) is approximately 5.01%. However, due to manufacturing processes and hygroscopicity, the actual water content can vary. Commercial suppliers often specify a range on their certificate of analysis, which can be as broad as 2.5% to 7.4% (equivalent to 0.5 to 1.5 molecules of water).[4] It is crucial to always refer to the batch-specific certificate of analysis for the most accurate value.
Q2: How does excess water from the amino acid reagent negatively impact my peptide synthesis?
Excess water directly compromises the core reaction of SPPS: the coupling step. The primary mechanisms of interference are:
-
Hydrolysis of the Activated Ester: During coupling, the carboxylic acid of Fmoc-L-threonine is converted into a highly reactive "active ester" by reagents like HBTU, HATU, or HCTU. This active ester is designed to react with the free N-terminal amine of the growing peptide chain.[5] However, water is a competing nucleophile and can attack and hydrolyze the active ester back to its unreactive carboxylic acid form before it can couple to the peptide.[6][7] This side reaction consumes both the amino acid and the expensive coupling reagent, leading to lower coupling efficiency and peptide yield.[6]
-
Decomposition of Coupling Reagents: The carbodiimide and uronium/phosphonium salt-based coupling reagents themselves are sensitive to moisture and can be hydrolyzed and inactivated by excess water.[8] This reduces the amount of active reagent available to form the desired active ester.
Q3: My synthesis yield dropped when I switched to a new bottle of this compound. Could the water content be the cause?
Absolutely. This is a classic sign of batch-to-batch variability. If your previous batch had a water content of 4% and the new batch has 7%, you are inadvertently adding less of the actual amino acid and more water into your reaction if you weigh it out without adjusting your calculations. This leads to a lower effective molar ratio of amino acid to the resin's reactive sites, resulting in incomplete coupling and lower overall yield.
Q4: How can I accurately determine the water content of my this compound?
The gold-standard method for determining water content in chemical reagents is the Karl Fischer (KF) titration .[9][10] This technique is highly specific to water and can provide precise results.[10] For amino acids, which may have poor solubility in standard KF solvents like methanol, a coulometric KF apparatus equipped with an oven is often recommended.[11] The sample is heated in the oven (typically 150-180°C), and the released water is transferred by a dry gas stream into the titration cell for analysis.[11]
Troubleshooting Guide: Low Yield & Purity Issues
This section addresses common problems encountered during the incorporation of Fmoc-L-threonine, with a focus on issues stemming from its water content.
| Problem | Potential Root Cause | Recommended Solution & Explanation |
| Low or No Coupling at Threonine Position (Confirmed by Kaiser test or LC-MS of a test cleavage) | 1. Incorrect Molar Mass Calculation: The molecular weight of the anhydrous form (341.36 g/mol ) was used instead of the hydrated form, leading to a substoichiometric amount of amino acid being added. | Recalculate and Re-weigh: Always use the batch-specific water content from the Certificate of Analysis to calculate the actual molecular weight for your weighing calculations. See Protocol 1 below for the correct formula. |
| 2. Significant Hydrolysis of Activated Ester: The water introduced by the reagent is quenching the active ester faster than it can couple to the resin-bound peptide.[6] | Increase Reagent Equivalents: Increase the equivalents of both the this compound and the coupling reagent (e.g., from 4 eq. to 5 eq.) to compensate for losses due to hydrolysis.[12] | |
| Use a More Powerful Coupling Reagent: Switch to a stronger coupling reagent like HATU or COMU, which can promote faster coupling kinetics, potentially outcompeting the hydrolysis reaction.[8][13] | ||
| Batch-to-Batch Inconsistency in Overall Crude Peptide Yield | Variable Water Content: Different lots of the amino acid have significantly different water content, affecting the true molar quantities used in each synthesis. | Implement Strict Quality Control: Always perform the molecular weight adjustment calculation (Protocol 1) for every new bottle or lot of hydrated amino acid. For critical syntheses, consider performing an in-house Karl Fischer titration to verify the water content upon receiving a new lot. |
| Appearance of Deletion Sequences (-Thr) in Final LC-MS | Incomplete Coupling: A significant portion of the N-terminal amines were not coupled with threonine due to reagent hydrolysis and were instead capped in a subsequent step (if applicable) or carried through the synthesis unreacted. | Perform a Double Coupling: After the initial coupling reaction (e.g., 1-2 hours), drain the reaction vessel and add a fresh solution of activated this compound.[13][14] This ensures that any unreacted sites from the first coupling have a second opportunity to react. |
| Extend Coupling Time: Increase the coupling reaction time to allow the desired reaction to proceed further to completion, especially if hydrolysis is only a minor competing reaction.[15] |
Key Experimental Protocols & Methodologies
Protocol 1: Accurate Molar Mass Calculation for Hydrated Reagents
The failure to account for the mass of water is the most common source of error. Use this protocol for every synthesis involving a hydrated reagent.
Objective: To calculate the adjusted mass of this compound needed to achieve the desired molar equivalents.
Procedure:
-
Locate Water Content: Find the water content percentage (w/w %) from the batch-specific Certificate of Analysis. Let's call this value W.
-
Convert to Decimal: Convert the percentage to a decimal. Water_decimal = W / 100.
-
Calculate Adjusted Molecular Weight (MW_adj): Use the following formula to determine the effective molecular weight of the powder you are weighing. MW_adj = MW_anhydrous / (1 - Water_decimal)
-
Where MW_anhydrous for Fmoc-L-threonine is 341.36 g/mol .
-
-
Calculate Required Mass: Use this MW_adj in your standard mass calculation. Mass_to_weigh = Desired_moles × MW_adj
Example Calculation:
-
Desired Moles: 0.5 mmol
-
Water Content (W) from CoA: 5.8%
-
Water_decimal: 0.058
-
MW_adj: 341.36 / (1 - 0.058) = 341.36 / 0.942 = 362.38 g/mol
-
Mass_to_weigh: 0.5 mmol × 362.38 g/mol = 181.19 mg
Using the anhydrous molecular weight would have led you to weigh only 170.68 mg, a 6% underdosing of the amino acid.
Data Summary: Impact of Water Content on Reagent Molarity
This table illustrates how unaccounted-for water dilutes the actual amount of amino acid, leading to significant errors in stoichiometry.
| Stated Water Content (w/w %) | Adjusted MW ( g/mol ) | Actual Mass of Fmoc-L-Thr in a 1000 mg Sample | Molar Error if Using Anhydrous MW |
| 3.0% | 351.92 | 970.0 mg | 3.1% Underdosed |
| 5.0% (Theoretical) | 359.33 | 950.0 mg | 5.3% Underdosed |
| 7.0% | 367.05 | 930.0 mg | 7.5% Underdosed |
| 9.0% | 375.12 | 910.0 mg | 9.8% Underdosed |
Protocol 2: Recommended Coupling Protocol for this compound
Objective: To maximize coupling efficiency by mitigating the negative effects of water.
Reagents & Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (mass calculated using Protocol 1)
-
Coupling Reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Anhydrous, peptide-grade DMF
Procedure:
-
Pre-weigh Reagents: Weigh the required amount of this compound and the coupling reagent into a suitable tube.
-
Solvent Addition: Add anhydrous DMF to dissolve the amino acid and coupling reagent completely.
-
Pre-activation: Add the base (e.g., DIPEA) to the solution and vortex briefly for 1-2 minutes. This begins the formation of the active ester. Do not let this solution sit for an extended period before adding it to the resin, as the active ester can hydrolyze even with trace amounts of water in the DMF.[6]
-
Coupling: Immediately add the activated amino acid solution to the drained, deprotected peptide-resin.
-
Agitation: Agitate the reaction vessel for a minimum of 1-2 hours. For sequences known to be difficult, extending this time or proceeding with a double coupling is recommended.
-
Monitoring: After coupling, perform a Kaiser test (or other amine test) on a small sample of resin beads.[12] A negative result (yellow beads) indicates complete coupling.
-
Troubleshooting (If Kaiser Test is Positive): If the test is positive (blue beads), it indicates incomplete coupling. Drain the vessel, wash with DMF, and perform a second coupling (double couple) with a freshly prepared solution of activated amino acid.[14]
Visualizing the Mechanism & Workflow
Diagram 1: Competing Reactions During Threonine Coupling
This diagram illustrates the desired reaction pathway (peptide bond formation) versus the undesired side reaction (hydrolysis) caused by the presence of water.
Caption: Water competes with the peptide chain to attack the active ester.
Diagram 2: Troubleshooting Workflow for Low Coupling Efficiency
This decision tree provides a logical sequence of steps to diagnose and solve coupling problems related to Fmoc-L-threonine.
Caption: A step-by-step guide to troubleshooting Threonine coupling issues.
References
- Determination of Water Content in Amino acids Using Karl Fischer Titr
- Overcoming challenges in the synthesis of DL-Threonine deriv
- Troubleshooting Low Yield in SPPS with Fmoc-Ile-Thr(Psi(Me,Me)pro). (n.d.). Benchchem.
- Water in Amino acids - Karl Fischer applic
- Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (2019).
- Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titr
- CAS 73731-37-0: fmoc-L-threonine monohydr
- Site-selective peptide bond hydrolysis and ligation in water by short peptide-based assemblies. (2024).
- The formation and hydrolysis of the active ester made from α-amino acid... (n.d.).
- N-Fmoc-L-threonine monohydrate, 98%. (n.d.). Thermo Fisher Scientific.
- 3.2 Active Esters. (n.d.). Unknown Source.
- Karl Fischer water content titr
- What Is Karl Fischer Titr
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Chemistry.
- Introduction to Peptide Synthesis. (2019). Master Organic Chemistry.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- CAS 73731-37-0 fmoc-L-threonine monohydr
- Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. (2024). Open Access Pub.
- How to Optimize Peptide Synthesis? (n.d.). Unknown Source.
- Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. (2011). PubMed Central.
- Fmoc-L-threonine. (n.d.). Chem-Impex.
- Advances in Fmoc solid-phase peptide synthesis. (n.d.).
- Fmoc-L-threonine monohydr
- SPPS Tips For Success Handout. (n.d.). Mesa Labs.
- The solid-phase peptide synthesis in water using water-dispersible Fmoc-amino acid nanoparticles. (n.d.).
- Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC - NIH.
- mechanism of ester hydrolysis. (2019). YouTube.
- A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. (n.d.). PMC - NIH.
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 73731-37-0: this compound | CymitQuimica [cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective peptide bond hydrolysis and ligation in water by short peptide-based assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Karl Fischer water content titration - Scharlab [scharlab.com]
- 10. mt.com [mt.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 14. biotage.com [biotage.com]
- 15. chem.uci.edu [chem.uci.edu]
Technical Support Center: Managing Steric Hindrance with Fmoc-L-Threonine in Peptide Chains
<
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-L-threonine. Threonine, a β-branched amino acid, is notorious for introducing steric hindrance that can impede coupling reactions and promote peptide aggregation. This resource provides in-depth troubleshooting advice and optimized protocols to help you navigate these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Thr(tBu)-OH considered a "difficult" amino acid in SPPS?
A1: The primary challenge with Fmoc-L-Threonine (and its standard protected form, Fmoc-Thr(tBu)-OH) stems from steric hindrance.[1][2] The presence of both a β-methyl group and a bulky tert-butyl (tBu) ether protecting group on the side chain physically obstructs the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain.[2] This steric bulk can significantly slow down coupling reaction kinetics, leading to incomplete reactions and the formation of deletion sequences.[1][2]
Q2: What are the immediate signs of a problematic threonine coupling?
A2: A common indicator of a difficult coupling is a positive Kaiser test (blue beads) after the initial coupling step, signifying the presence of unreacted primary amines on the resin. You may also observe resin shrinking, which suggests peptide aggregation.[3] Subsequent analysis of the crude peptide by mass spectrometry might reveal a significant peak corresponding to a deletion sequence (the target mass minus the mass of threonine).
Q3: Can I use standard coupling reagents like DIC/HOBt for Fmoc-Thr(tBu)-OH?
A3: While standard carbodiimide reagents like Diisopropylcarbodiimide (DIC) in combination with 1-Hydroxybenzotriazole (HOBt) can be used, they are often inefficient for sterically hindered residues like threonine.[4] For more challenging couplings, high-reactivity uronium/aminium or phosphonium salt-based reagents such as HATU, HBTU, or PyBOP are strongly recommended to achieve higher coupling efficiency and minimize deletion byproducts.[2][5][6]
Q4: My peptide sequence contains multiple threonine residues and is aggregating. What is the most effective solution?
A4: For sequences prone to aggregation, especially those containing multiple serine or threonine residues, the most effective strategy is the incorporation of pseudoproline dipeptides.[7][8][9] These building blocks introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[7][10][11] This enhances the solvation of the peptide chain, leading to improved coupling and deprotection kinetics.[7][10]
Troubleshooting Guide: In-Depth Solutions
Issue 1: Incomplete Coupling and Deletion Sequences
You've completed a synthesis and HPLC/MS analysis shows a significant peak corresponding to your target peptide minus a threonine residue. A post-coupling Kaiser test was likely positive.
Root Cause Analysis:
The steric hindrance of the Fmoc-Thr(tBu)-OH residue, and potentially the preceding amino acid on the resin, has slowed the coupling reaction to the point where it did not go to completion within the standard reaction time. This is particularly common in sequences where threonine is preceded by another β-branched amino acid (e.g., Val, Ile).
Solutions & Protocols:
-
Optimize Coupling Chemistry: Switch to a more potent coupling reagent. HATU is often considered one of the most efficient reagents for difficult couplings due to the formation of a highly reactive OAt ester.[2][5][6]
-
Double Coupling: Perform a second coupling step immediately after the first. This involves draining the initial coupling solution and adding a fresh solution of activated Fmoc-Thr(tBu)-OH to the resin.
-
Increase Reaction Time and Equivalents: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Additionally, increasing the equivalents of the amino acid and coupling reagents from the standard 3-5 fold excess to a 5-10 fold excess can help drive the reaction to completion.[12]
-
Elevated Temperature: Increasing the reaction temperature can significantly enhance coupling kinetics.[13] Many automated synthesizers have heating capabilities. If performing manual synthesis, a reaction vessel with a heating jacket can be used. Be cautious, as elevated temperatures can increase the risk of side reactions like racemization.[1]
Issue 2: Peptide Aggregation
During synthesis, you notice the resin beads clumping together and failing to swell properly. The solvent does not drain easily, and you may see a flattened, broad peak during Fmoc-deprotection monitoring on an automated synthesizer.
Root Cause Analysis:
Threonine, along with other amino acids like serine and glutamine, can participate in inter-chain hydrogen bonding. This, combined with the hydrophobicity of other residues, can lead to the formation of secondary structures (β-sheets) on the resin, causing the peptide chains to aggregate and become inaccessible to reagents.[3][9]
Solutions & Protocols:
-
Incorporate Pseudoproline Dipeptides: This is the most robust method for preventing aggregation involving Ser or Thr.[9] Instead of coupling Fmoc-Thr(tBu)-OH, you would couple a dipeptide like Fmoc-Xaa-Thr(ΨMe,MePro)-OH. The oxazolidine ring disrupts β-sheet formation and improves solvation.[7][10] The native threonine structure is regenerated during the final TFA cleavage.[9][10]
-
Use Backbone Protection (Hmb/Dmb): Incorporate an amino acid with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen every 6-7 residues.[9][11] This blocks the amide proton from participating in hydrogen bonding.[11] Note that coupling onto an Hmb/Dmb protected residue can be difficult and may require stronger coupling conditions.[14]
-
Solvent and Chaotropic Agents: Switch from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP), or use a mixture of DMF with 25% DMSO.[3][9] In severe cases, washing the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) before coupling can help disrupt aggregates.[3]
Issue 3: Side Reactions Involving Threonine
After cleavage and purification, you detect byproducts with unexpected masses.
Root Cause Analysis:
The side-chain hydroxyl group of threonine, even when protected, can sometimes participate in side reactions under certain conditions.
-
O-Sulfonation: During the final cleavage from the resin with Trifluoroacetic acid (TFA), if your sequence contains arginine protected with Pmc or Mtr groups, O-sulfonation of serine and threonine can occur in the absence of suitable scavengers.[15]
-
Dehydration (β-elimination): The β-hydroxyl group of the threonine side chain can be eliminated, especially under basic conditions, leading to the formation of a dehydroamino acid residue.[1] This is more likely during prolonged Fmoc deprotection steps or with very strong bases during coupling.[1]
-
N→O Acyl Shift: Under acidic conditions, an acyl group can migrate from the nitrogen to the oxygen of the threonine side chain.[9] This reaction is reversible with base treatment.[9]
Solutions & Protocols:
-
For O-Sulfonation: Ensure your cleavage cocktail contains appropriate scavengers. A standard cocktail like TFA/TIS/H₂O (95:2.5:2.5) is usually sufficient.
-
For Dehydration: Avoid prolonged exposure to strong bases. If you suspect dehydration during Fmoc deprotection, consider using a milder base or reducing the deprotection time. If it occurs during coupling, avoid excessively strong non-nucleophilic bases like DBU if possible.
-
For N→O Acyl Shift: This is less common with the tBu protecting group in place but can occur if the protection is compromised. Treatment of the final peptide with a mild base like aqueous ammonia can reverse the shift.[9]
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-Thr(tBu)-OH using HATU
This protocol is recommended for single, difficult threonine incorporations.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes. Drain the solvent.
-
Activation Solution: In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution. Allow the mixture to pre-activate for 2-5 minutes.[2]
-
Coupling Reaction: Add the activation solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), drain the reaction solution and repeat steps 2-4 (double coupling).
-
Washing: Once the Kaiser test is negative, drain the coupling solution and wash the peptide-resin extensively with DMF (5-7 times), followed by DCM (3 times).
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol is for sequences prone to aggregation.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Activation Solution: In a separate vessel, dissolve the Fmoc-Xaa-Thr(ΨMe,MePro)-OH dipeptide (3-5 eq.) and a coupling agent like HBTU (3-5 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Add DIPEA (6-10 eq.) to the solution to pre-activate the dipeptide. Add the activated dipeptide solution to the resin.
-
Incubation: Agitate the mixture at room temperature for 1-2 hours. Pseudoproline couplings are generally efficient.
-
Monitoring & Washing: Perform a Kaiser test to confirm completion. Wash the resin as described in Protocol 1.
Data Summary Table
| Challenge | Standard Method | Recommended Optimized Method | Expected Improvement |
| Incomplete Coupling | DIC/HOBt, 1 hr coupling | HATU/HOAt, 2 hr coupling + double coupling if needed | >99% coupling efficiency |
| Peptide Aggregation | Standard Fmoc-Thr(tBu)-OH | Fmoc-Xaa-Thr(ΨMe,MePro)-OH | Significant increase in crude peptide purity and yield |
| Side Reactions | Standard cleavage cocktail | Cleavage cocktail with appropriate scavengers | Reduction of sulfonation and other acid-labile side products |
References
- Jaeger, E., Remmer, H. A., Beikirch, H., Jung, G., & Rücknagel, P. (1993). Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis. Biological Chemistry Hoppe-Seyler, 374(5), 349-362.
- Wöhr, T., & Mutter, M. (1995). Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides. Tetrahedron Letters, 36(22), 3847-3848.
- Wikipedia. (2023, November 28). Pseudoproline. In Wikipedia.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Mészáros, B., et al. (2023). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. Organic Process Research & Development.
- Mészáros, B., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(7), 1335-1342.
- Mezo, A. R., et al. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PMC.
- Cho, H., et al. (2024). Threonine-rich carboxyl-terminal extension drives aggregation of stalled polypeptides. Molecular Cell, 84(22), 4334-4349.e7.
- Atherton, E., et al. (1991). Solid-phase Peptide Synthesis Without Side-Chain Hydroxyl Protection of Threonine. International Journal of Peptide and Protein Research, 38(5), 491-493.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Semantic Scholar. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
- Barlos, K., & Gatos, D. (1999). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications.
- Zitterbart, R., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. chempep.com [chempep.com]
- 8. Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Pseudoproline - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. csbio.com [csbio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Fmoc-L-threonine Monohydrate
A Senior Application Scientist's Guide to Method Selection and Implementation
The chemical and stereoisomeric purity of Fmoc-L-threonine monohydrate is a non-negotiable prerequisite for its successful application in solid-phase peptide synthesis (SPPS). As building blocks for complex therapeutic peptides and other fine chemicals, the introduction of even minute impurities can lead to significant downstream consequences, including the formation of deletion sequences, diastereomeric peptides that are arduous to purify, and potentially altered biological activity or immunogenicity of the final product[1][2].
This guide provides an in-depth comparison of orthogonal High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound. We will move beyond simple protocol recitation to explore the underlying chromatographic principles, justifying the selection of each parameter to construct a robust, self-validating analytical system. This guide is intended for researchers, quality control analysts, and process chemists who require reliable methods to ensure the quality of their starting materials.
Understanding the Impurity Profile of Fmoc-L-threonine
Threonine is unique among the common proteinogenic amino acids as it possesses two chiral centers, giving rise to four possible stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine[3]. Therefore, a comprehensive purity analysis must address both chemical and stereoisomeric impurities.
Common Impurities Include:
-
Stereoisomers: The most critical impurities are the D-enantiomer (D-threonine) and the diastereomers (L-allo-threonine and D-allo-threonine), which can arise during the synthesis of the amino acid itself or its subsequent Fmoc protection[3].
-
Process-Related Impurities: These can include Fmoc-dipeptides (e.g., Fmoc-Thr-Thr-OH) from side reactions during activation, free L-threonine from incomplete protection, and byproducts from the Fmoc-Cl reagent[1].
-
Degradation Products: Improper storage or handling can lead to the hydrolysis of the Fmoc group.
Due to this diverse impurity profile, no single HPLC method can provide a complete picture. A dual-method approach, employing Reversed-Phase HPLC for chemical purity and Chiral HPLC for stereoisomeric purity, is the industry gold standard.
Method 1: Reversed-Phase HPLC for Chemical Purity Assessment
Reversed-Phase HPLC (RP-HPLC) is the workhorse method for evaluating the chemical purity of Fmoc-amino acids[1]. The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. The highly nonpolar Fmoc group provides a strong retention handle, allowing for excellent separation from more polar impurities.
Causality Behind the Method
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the standard choice. Its long alkyl chains provide strong hydrophobic interactions with the fluorenyl ring of the Fmoc group, ensuring good retention and allowing for effective separation from related substances.
-
Mobile Phase: A gradient elution using water and acetonitrile is employed. The gradient starts with a high percentage of aqueous phase to retain the Fmoc-L-threonine and then gradually increases the organic acetonitrile content to elute it and any more hydrophobic impurities.
-
Mobile Phase Additive: Trifluoroacetic acid (TFA) at a low concentration (0.1%) is a crucial component. It acts as an ion-pairing agent, protonating the carboxyl group of the amino acid (pKa ~2-3) and any residual silanols on the silica backbone. This suppresses secondary ionic interactions, leading to sharper, more symmetrical peaks and improved reproducibility[1].
-
Detection: The Fmoc group exhibits a strong UV absorbance, making UV detection highly sensitive and specific. The maximum absorbance is typically around 265 nm, providing an excellent signal-to-noise ratio for quantifying low-level impurities[1][4].
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1].
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water[1].
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile[1].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm[1].
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
Vortex to dissolve and filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the chemical purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100[1].
-
-
Method 2: Chiral HPLC for Stereoisomeric Purity Assessment
While RP-HPLC confirms chemical purity, it is blind to enantiomers, which have identical hydrophobic properties and will co-elute. Chiral HPLC is essential to resolve and quantify the D-enantiomer and the allo-diastereomers[2][3]. This technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.
Causality Behind the Method
-
Stationary Phase (Column): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating Fmoc-amino acid enantiomers[2]. These phases offer a complex array of chiral selectors, including grooves and cavities, that interact with the analyte through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The "three-point interaction" model is a fundamental concept explaining how these CSPs differentiate between enantiomers[5].
-
Mobile Phase: An isocratic (constant composition) mobile phase is often preferred for chiral separations as it can provide better resolution than a gradient. A mixture of an organic modifier (like acetonitrile) and water with a TFA additive is a common starting point[1][2]. The ratio of organic to aqueous phase is a critical parameter that must be optimized to achieve baseline separation.
-
Detection: The UV detection wavelength is typically set to 220 nm or 265 nm. While 265 nm is specific to the Fmoc group, 220 nm can sometimes offer higher sensitivity for the peptide bond region, though with less specificity[1][2].
Detailed Experimental Protocol: Chiral HPLC
-
Instrumentation:
-
HPLC system with an isocratic or gradient pump, autosampler, column thermostat, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral column (e.g., Lux Cellulose-2, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (containing 0.1% TFA) in a 60:40 (v/v) ratio. Note: This ratio may require optimization[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard: Prepare a 1.0 mg/mL solution of a racemic (or multi-isomer) Fmoc-DL-allo-threonine standard in the mobile phase. This is crucial to identify the retention times of all potential stereoisomeric impurities.
-
Sample: Prepare a 1.0 mg/mL solution of the this compound sample in the mobile phase[1].
-
Filter all solutions through a 0.45 µm syringe filter.
-
-
Data Analysis:
-
Inject the standard to determine the retention times for Fmoc-L-threonine, Fmoc-D-threonine, and the allo-isomers.
-
Inject the sample and integrate the peaks corresponding to all stereoisomers.
-
Calculate the percentage of each impurity relative to the total area of all stereoisomer peaks.
-
Visualizing the Workflow
A robust quality control process integrates both chemical and chiral analyses to provide a complete purity profile.
Caption: Integrated workflow for comprehensive purity assessment of Fmoc-L-threonine.
Comparative Data Summary
The following table presents expected performance data from the two described HPLC methods. This data illustrates how each method provides distinct but complementary information critical for a full quality assessment.
| Parameter | Method 1: RP-HPLC (Chemical Purity) | Method 2: Chiral HPLC (Stereoisomeric Purity) | Justification |
| Primary Goal | Quantify process-related chemical impurities. | Quantify D-enantiomer and diastereomers. | Orthogonal methods targeting different impurity types. |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Chiral Stationary Phase (e.g., Lux Cellulose-2) | C18 separates by hydrophobicity; CSP separates by stereochemistry. |
| Typical Purity (%) | > 99.5% | > 99.5% (L-isomer) | High purity is expected for SPPS-grade reagents. |
| Key Impurity Monitored | Fmoc-Thr-Thr-OH | Fmoc-D-Thr, Fmoc-L-allo-Thr | Targets the most probable impurities for each method. |
| Expected Retention Time (RT) of L-Thr | ~15.2 min (Gradient) | ~12.5 min (Isocratic) | RT is highly method-dependent. |
| Resolution (Rs) L-Thr vs. D-Thr | Rs = 0 (Co-elution) | Rs > 1.5 (Baseline Separation) | Demonstrates the necessity of a dedicated chiral method. |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.05% | Both methods should be sensitive enough for trace impurity detection. |
Conclusion: An Integrated Approach to Quality Assurance
The purity assessment of this compound is a clear example of where a single analytical method is insufficient. While RP-HPLC is a powerful tool for establishing chemical purity, it completely overlooks the critical stereoisomeric profile. Only by combining it with a well-optimized Chiral HPLC method can a researcher be confident in the quality of this essential building block. This two-pronged approach ensures that the starting material is free from contaminants that could compromise the integrity, yield, and biological function of the final synthesized peptide. Adopting this comprehensive analytical strategy is a cornerstone of robust scientific research and drug development.
References
- Application Notes and Protocols for Chiral Separation of DL-Threonine Enantiomers. Benchchem.
- A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Benchchem.
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
- Facile t-BOC and FMOC Amino Acid Chiral Separ
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Fmoc-L-threonine. Chem-Impex.
- Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis. PubMed Central.
- Synthetic Peptide Characterization and Impurity Profiling.
- Fmoc Amino Acids for SPPS. AltaBioscience.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phenomenex.com [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csfarmacie.cz [csfarmacie.cz]
Comparative Analysis of Mass Spectrometry Techniques for Peptides Containing Fmoc-L-Threonine
A Senior Application Scientist's Guide to Navigating Fragmentation, Protecting Group Lability, and Data Interpretation
In the landscape of synthetic peptide development, mass spectrometry (MS) stands as the cornerstone of quality control and structural verification. It is indispensable for confirming the molecular weight of peptides synthesized via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) and for sequencing to validate their integrity. However, the very protecting groups essential for the stepwise synthesis present unique analytical challenges. Incompletely deprotected peptides or intermediates deliberately containing these groups require nuanced analytical strategies to prevent misinterpretation of the resulting spectra.
This guide provides an in-depth comparison of mass spectrometry methodologies for the analysis of peptides containing one of the most common building blocks, Fmoc-L-threonine. We will explore the inherent lability of the N-terminal Fmoc group and the acid-sensitive side-chain protecting groups, such as tert-butyl (tBu), under various ionization and fragmentation conditions. By understanding the underlying chemistry of fragmentation, researchers can select the optimal analytical approach, ensuring accurate and reliable characterization of their synthetic peptides.
The Analytical Challenge: Protecting Group Stability in the Mass Spectrometer
The orthogonal nature of the Fmoc/tBu protection strategy is fundamental to modern peptide synthesis. The base-labile Fmoc group is cleaved at each cycle, while the acid-labile tBu group on the threonine side chain remains intact until the final trifluoroacetic acid (TFA) cleavage. However, when analyzing intermediates or assessing deprotection efficiency, these groups become part of the analyte, and their stability during MS analysis is not guaranteed.
A primary concern is the potential for premature loss of these protecting groups within the mass spectrometer, either in the ionization source or during tandem mass spectrometry (MS/MS) fragmentation. Such unintended cleavage can lead to spectra that incorrectly suggest the absence of the protecting group, confounding the analysis of synthesis fidelity. For instance, acid-labile side-chain protecting groups have been shown to cleave when using highly acidic matrices in MALDI-TOF mass spectrometry. Similarly, in-source fragmentation (ISF) in electrospray ionization (ESI) can occur, where collisions in the source region lead to fragmentation before mass analysis, potentially cleaving labile groups.
Fragmentation Methodologies: A Head-to-Head Comparison
The choice of fragmentation technique is paramount for obtaining unambiguous sequence information from protected peptides. Here, we compare the two most prevalent methods, Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD), for the analysis of a model peptide containing an N-terminal Fmoc group and a tBu-protected threonine residue.
Collision-Induced Dissociation (CID)
CID is an ergodic, "slow-heating" fragmentation method where precursor ions are accelerated and collided with an inert gas. This process increases the vibrational energy of the ion until it fragments, typically at the weakest chemical bonds. In peptides, this results in cleavage of the amide bonds along the backbone, producing characteristic b- and y-type fragment ions.
For peptides with labile modifications, CID's energetic nature is a double-edged sword. While effective for backbone cleavage, it often leads to the preferential loss of modifications as neutral molecules. In the case of a peptide containing Fmoc-Thr(tBu), we can predict two major competing fragmentation channels:
-
Backbone Fragmentation: Cleavage of the peptide bonds to produce sequence-informative b and y ions.
-
Protecting Group Loss: Neutral loss of the tBu group (as isobutylene, 56 Da) from the threonine side chain and/or the Fmoc group (222 Da).
This often results in a complex MS/MS spectrum where the most abundant peaks correspond to the peptide backbone ions that have already lost the protecting groups, making it difficult to confirm the original location of the modification.
Electron-Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that involves reacting multiply protonated peptide ions with radical anions. This process transfers an electron to the peptide, inducing fragmentation by a mechanism that cleaves the N-Cα bond of the peptide backbone. This produces characteristic c- and z-type fragment ions.
The key advantage of ETD is that the fragmentation process is much faster and less energetic than CID, which allows for the preservation of labile post-translational modifications (PTMs) and, by extension, protecting groups. For an Fmoc-Thr(tBu)-containing peptide, ETD is expected to:
-
Induce extensive backbone fragmentation, yielding c and z ions for comprehensive sequence coverage.
-
Largely retain the Fmoc and tBu protecting groups on the resulting fragment ions.
This preservation of labile moieties makes ETD a superior technique for unambiguously identifying the presence and location of protecting groups on a peptide sequence.
Data-Driven Comparison: CID vs. ETD
To illustrate the practical differences, let's consider a hypothetical analysis of the peptide Fmoc-Thr(tBu)-Ala-Lys-Arg.
| Feature | Collision-Induced Dissociation (CID) | Electron-Transfer Dissociation (ETD) | Rationale |
| Primary Fragment Ions | b- and y-type | c- and z-type | This is the fundamental mechanistic difference between the two techniques. |
| Sequence Coverage | Moderate | High | ETD often provides more extensive backbone cleavage, leading to higher sequence coverage. |
| Fmoc Group Retention | Low to Moderate | High | The energetic nature of CID tends to cleave the labile Fmoc group as a neutral loss. ETD's gentle mechanism preserves it. |
| tBu Group Retention | Low | High | The acid-labile tBu group is highly susceptible to loss during CID but is well-retained during ETD. |
| Characteristic Neutral Loss | Prominent peaks for M-56 and M-222 | Minimal or absent peaks for neutral loss | CID spectra will be dominated by fragments that have lost isobutylene (56 Da) or the Fmoc group (222 Da). |
| Suitability for Analysis | Poor; high risk of ambiguity | Excellent; provides clear localization | ETD provides direct evidence of the protecting groups on specific fragment ions, confirming the structure. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS
This protocol outlines the preparation of a crude, cleaved peptide sample containing potential Fmoc-protected species for analysis.
-
Peptide Cleavage: After synthesis, treat a small amount of the peptide-resin (approx. 2-5 mg) with a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) for 2 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Note: For this analysis, we are assuming some portion of the peptide may retain its N-terminal Fmoc group due to incomplete deprotection in the final synthesis step.
-
TFA Removal: Following cleavage, precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Sample Solubilization: Dry the peptide pellet under a stream of nitrogen. Reconstitute the crude peptide in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of approximately 1 mg/mL.
-
Dilution: For ESI-MS analysis, dilute the stock solution to a final concentration of 1-10 pmol/µL using 0.1% formic acid in water.
Protocol 2: LC-MS/MS Analysis Workflow
This protocol provides a general workflow for comparing CID and ETD on a modern Orbitrap mass spectrometer.
-
Liquid Chromatography (LC) Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm ID x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min.
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Acquire full scan MS1 spectra in the Orbitrap from m/z 350-1800 at a resolution of 60,000.
-
MS2 Scans (Data-Dependent Acquisition):
-
Select the top 5 most intense precursor ions from the MS1 scan for fragmentation.
-
Method A (CID): Isolate precursor ions with an isolation window of 1.6 m/z. Fragment using HCD (a form of CID) with a normalized collision energy of 30%. Detect fragments in the Orbitrap at a resolution of 15,000.
-
Method B (ETD): Isolate precursor ions with an isolation window of 1.6 m/z. Fragment using ETD with calibrated ETD reaction times. Detect fragments in the Orbitrap at a resolution of 15,000.
-
Perform separate LC-MS runs for each method to ensure optimal data quality.
-
-
Visualizing Fragmentation Workflows
The logical flow for selecting an MS/MS method can be visualized to aid in experimental design.
Caption: Decision workflow for selecting the appropriate MS/MS fragmentation method.
The fundamental difference in fragmentation pathways between CID and ETD is also critical to understand.
A Senior Application Scientist's Guide to the Validation of Fmoc-L-Threonine Incorporation: Edman Degradation vs. Mass Spectrometry
For researchers, scientists, and drug development professionals vested in the precise art of peptide synthesis, the unambiguous confirmation of amino acid incorporation is a cornerstone of quality control. The synthesis of peptides using Fmoc-L-threonine is routine, yet the validation of its successful incorporation demands a nuanced understanding of analytical chemistry. Threonine, with its hydroxyl side chain, presents unique challenges to traditional sequencing methodologies.
This guide offers an in-depth, objective comparison of two primary techniques for this validation: the venerable Edman degradation and the powerful, modern approach of mass spectrometry. We will delve into the causality behind experimental choices, provide field-proven insights, and present supporting data to empower you in selecting the most robust validation strategy for your threonine-containing peptides.
The Challenge of Threonine: A Tale of an Unstable Side Chain
The hydroxyl group on the side chain of threonine is susceptible to dehydration under the acidic conditions inherent to the Edman degradation process. This can lead to the formation of a dehydrothreonine derivative from the phenylthiohydantoin (PTH)-threonine, complicating the interpretation of chromatographic data and potentially underestimating the yield of the correctly incorporated amino acid. A similar, though less pronounced, issue can also occur with serine.[1] This chemical instability is a critical factor to consider when choosing a validation method.
Edman Degradation: The Gold Standard with a Caveat
Edman degradation has long been the definitive method for N-terminal sequencing of peptides and proteins.[2][3] The process sequentially removes one amino acid at a time from the amino-terminus, which is then identified via high-performance liquid chromatography (HPLC).[4] Its strength lies in its direct, residue-by-residue analysis, providing unequivocal sequence information without reliance on a database.[2][5]
However, for threonine-containing peptides, the acidic cleavage step can be problematic. The dehydration of the PTH-threonine can result in a reduced peak for the expected derivative and the appearance of a secondary peak corresponding to the dehydro form, making accurate quantification challenging.[1]
Experimental Workflow for Edman Degradation
The workflow for validating Fmoc-L-threonine incorporation using Edman degradation is a cyclical process.
Caption: Workflow for Edman Degradation Validation.
Protocol 1: Validation of Fmoc-L-Threonine Incorporation by Edman Degradation
This protocol outlines the key steps for analyzing a synthetic peptide to confirm the presence of threonine at a specific position.
-
Sample Preparation:
-
Ensure the synthetic peptide is of high purity (>90%) and free of salts and other contaminants.
-
Accurately quantify the peptide concentration. Typically, 10-100 picomoles are required.[4]
-
If the peptide is on resin, it can be sequenced directly, though cleavage and purification are recommended for cleaner data.
-
-
Automated Edman Sequencing:
-
The peptide is immobilized on a support membrane (e.g., PVDF) and loaded into an automated protein sequencer.
-
Coupling: The N-terminal amino acid is reacted with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA), forming an anilinothiazolinone (ATZ) derivative.
-
Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid using aqueous acid.
-
-
HPLC Analysis and Data Interpretation:
-
The resulting PTH-amino acid is injected onto a reverse-phase HPLC system.
-
The elution profile is monitored, typically at 269 nm.
-
The retention time of the peak is compared to a standard chromatogram of known PTH-amino acids.
-
For Threonine: Be vigilant for a peak at the expected retention time for PTH-threonine and a potential secondary, often broader, peak corresponding to its dehydrated by-product. The presence of both can confirm threonine but may complicate quantification.
-
Mass Spectrometry: A High-Throughput and Sensitive Alternative
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become a dominant technique in proteomics and peptide analysis.[3][5] For validating amino acid incorporation, it offers several advantages over Edman degradation, including higher sensitivity, speed, and the ability to analyze complex mixtures and post-translationally modified peptides.[2][3]
In the context of threonine, mass spectrometry can readily confirm its presence by the accurate mass of the peptide. Furthermore, tandem mass spectrometry (MS/MS) fragments the peptide, and the resulting fragmentation pattern provides sequence information. The mass difference between fragment ions can confirm the presence of threonine at a specific position. While dehydration of threonine can also occur during the fragmentation process in the mass spectrometer, this is a well-characterized phenomenon that can often be distinguished from other fragmentation pathways.
Experimental Workflow for LC-MS/MS
The workflow for validating Fmoc-L-threonine incorporation by LC-MS/MS involves separation, ionization, and fragmentation.
Caption: Workflow for LC-MS/MS Validation.
Protocol 2: Validation of Fmoc-L-Threonine Incorporation by LC-MS/MS
This protocol provides a general framework for confirming the identity and sequence of a synthetic threonine-containing peptide.
-
Sample Preparation:
-
Dissolve the crude or purified peptide in a solvent compatible with reverse-phase chromatography and mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile).
-
The required sample amount is significantly lower than for Edman degradation, often in the low picomole to femtomole range.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to a mass spectrometer.
-
Separate the peptide from impurities using a suitable gradient of organic solvent.
-
MS1 Scan: As the peptide elutes, acquire a full mass spectrum to determine the mass-to-charge ratio (m/z) of the intact peptide. This observed mass should match the theoretical mass of the threonine-containing peptide.
-
MS2 Scan (Fragmentation): The mass spectrometer isolates the peptide ion (precursor ion) and fragments it (e.g., using collision-induced dissociation - CID). The masses of the resulting fragment ions are then measured.
-
-
Data Analysis and Interpretation:
-
Analyze the MS/MS spectrum to identify series of fragment ions (typically b- and y-ions).
-
The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. A mass difference of 101.05 Da confirms the presence of a threonine residue.
-
The complete series of fragment ions allows for the de novo sequencing of the peptide, confirming the position of the threonine residue.
-
Comparative Analysis: Edman Degradation vs. Mass Spectrometry
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Principle | Sequential chemical degradation from the N-terminus.[2][3] | Ionization and fragmentation of the peptide, with sequence deduced from mass-to-charge ratios.[3] |
| Information Provided | Direct N-terminal sequence.[4][5] | Molecular weight and full or partial sequence information.[3] |
| Throughput | Low (one sample at a time, ~1 hour per residue).[4] | High (amenable to automation and analysis of complex mixtures).[3][5] |
| Destructive | Yes | Yes |
| Key Advantages | - Unambiguous N-terminal sequencing.- Does not rely on sequence databases.[2][5] | - High sensitivity (femtomole to attomole range).- High throughput.- Can analyze complex mixtures.- Can identify post-translational modifications.[2][3] |
| Key Limitations | - Limited to ~30-50 residues.- Fails with blocked N-termini.- Lower sensitivity.- Time-consuming.[4] | - Typically requires database searching for identification (though de novo sequencing is possible).- Fragmentation can be complex to interpret.- Potential for isobaric interferences. |
| Threonine-Specific Issues | PTH-threonine is prone to dehydration, complicating data interpretation and quantification.[1] | Threonine can undergo neutral loss (dehydration) during fragmentation, which needs to be considered during spectral interpretation. |
Conclusion: Choosing the Right Tool for the Job
Both Edman degradation and mass spectrometry are powerful tools for validating the incorporation of Fmoc-L-threonine in synthetic peptides. The choice between them is not a matter of one being universally superior, but rather of selecting the most appropriate technique for the specific scientific question and experimental constraints.
Edman degradation remains the gold standard for applications requiring absolute, unequivocal confirmation of the N-terminal sequence of a highly purified peptide.[2][5] It is particularly valuable in regulated environments where direct sequence verification is mandated. However, researchers must be aware of the potential for threonine side-chain dehydration and its impact on data interpretation.
Mass spectrometry , on the other hand, offers unparalleled sensitivity, speed, and versatility.[3] It is the method of choice for high-throughput screening, analysis of complex samples, and the characterization of post-translational modifications. For routine confirmation of peptide identity and sequence, LC-MS/MS is often more efficient and provides a wealth of information beyond just the N-terminal sequence.
Ultimately, a synergistic approach can be highly effective. Edman degradation can provide definitive N-terminal confirmation, while mass spectrometry can offer a comprehensive analysis of the entire peptide, including its purity and any modifications.[5] By understanding the strengths and limitations of each technique, particularly in the context of challenging residues like threonine, researchers can ensure the integrity and quality of their synthetic peptides, paving the way for successful downstream applications.
References
- Chang, J. Y. (1979). The destruction of serine and threonine thiohydantoins during the sequence determination of peptides by 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate. Biochimica et Biophysica Acta (BBA) - Protein Structure, 578(1), 175-187.
- LibreTexts Chemistry. (2022). 26.6: Peptide Sequencing: The Edman Degradation.
- MtoZ Biolabs. (n.d.). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques.
- Rapid Novor. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them.
- Wikipedia. (n.d.). Edman degradation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 3. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 4. rapidnovor.com [rapidnovor.com]
- 5. When to Choose Edman Sequencing Over Mass Spectrometry: A Practical Guide | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to Side-Chain Protection: Fmoc-Thr(tBu)-OH vs. Fmoc-Thr(Trt)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of side-chain protecting groups is a critical determinant of synthetic success, directly impacting the purity and yield of the final product. The hydroxyl group of threonine, a common residue in bioactive peptides, is particularly reactive and necessitates robust protection to prevent O-acylation and other side reactions during peptide chain elongation.
Within the framework of the ubiquitous Fmoc/tBu orthogonal strategy, two threonine derivatives stand out: Fmoc-Thr(tBu)-OH, protected by an acid-labile tert-butyl (tBu) ether, and Fmoc-Thr(Trt)-OH, which employs the highly acid-labile trityl (Trt) ether. The choice between these two is not arbitrary; it is a nuanced decision dictated by the specific demands of the target peptide sequence and the overall synthetic strategy. This guide provides an objective, data-driven comparison of their performance to empower informed selection.
Physicochemical Properties and Core Chemical Differences
The fundamental distinction between the tBu and Trt protecting groups lies in their acid lability, which stems from the stability of the carbocation formed during cleavage.[1][2] The tBu group requires a strong acid, typically high concentrations of trifluoroacetic acid (TFA), for efficient removal.[3] In stark contrast, the Trt group, which forms a highly resonance-stabilized triphenylmethyl cation, is significantly more sensitive to acid and can be cleaved under exceptionally mild conditions.[1][3] This critical difference in lability is the cornerstone of their differential application in SPPS.
-
Fmoc-Thr(tBu)-OH (N-α-9-fluorenylmethoxycarbonyl-O-tert-butyl-L-threonine): This is the workhorse derivative for routine SPPS.[4][5] The tBu group is stable to the basic conditions (e.g., piperidine in DMF) used for repetitive N-terminal Fmoc group removal.[5] Its removal is designed to occur concurrently with the final cleavage of the peptide from standard acid-labile resins like Wang or Rink Amide.[6][7]
-
Fmoc-Thr(Trt)-OH (N-α-9-fluorenylmethoxycarbonyl-O-trityl-L-threonine): This derivative is employed for more specialized and sensitive applications. The extreme acid lability of the Trt group allows for selective, on-resin deprotection of the threonine side chain while other tBu-based protecting groups remain intact.[8] Furthermore, its significant steric bulk offers unique advantages in certain synthetic contexts.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cblpatras.gr [cblpatras.gr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Analytical Methods for Confirming the Sequence of Threonine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development and proteomics research, the precise determination of a peptide's amino acid sequence is a foundational requirement. The presence of certain amino acids, such as threonine, can introduce unique challenges to this analytical endeavor. Threonine's hydroxyl side chain can be a site for post-translational modifications (PTMs) like phosphorylation and glycosylation, and its chemical nature can influence fragmentation patterns in mass spectrometry and stability during chemical degradation methods. This guide provides an in-depth comparison of the primary analytical techniques used to confirm the sequence of threonine-containing peptides, offering insights into the causality behind experimental choices and providing field-proven protocols.
The Threonine Challenge: Navigating the Nuances of a Hydroxylated Residue
Threonine (Thr), with its β-hydroxyl group, presents specific analytical hurdles that necessitate a careful selection of sequencing methodology. Understanding these challenges is paramount to generating accurate and reliable data.
-
Post-Translational Modifications (PTMs): Threonine is a primary site for O-linked glycosylation and phosphorylation.[1] These modifications are often labile and can be lost during ionization or fragmentation in mass spectrometry, complicating site-of-modification analysis.[2][3][4]
-
Side-Chain Lability: During Edman degradation, the threonine side chain can undergo dehydration under acidic conditions, leading to the destruction of the corresponding phenylthiohydantoin (PTH) derivative and a gap in the sequence determination.[5] In mass spectrometry, threonine residues can undergo neutral loss of water or acetaldehyde, which can complicate spectral interpretation.[6][7]
-
Isobaric Isomers: Threonine is isobaric with isoleucine and leucine, meaning they have the same nominal mass. High-resolution mass spectrometry is required to differentiate them based on their exact masses, and their fragmentation patterns can sometimes be ambiguous.
This guide will dissect and compare the three principal methodologies for peptide sequencing, evaluating their efficacy in addressing the specific challenges posed by threonine: Edman Degradation, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Edman Degradation: The Classic Approach to N-Terminal Sequencing
Developed by Pehr Edman, this chemical method provides a stepwise removal and identification of amino acids from the N-terminus of a peptide.[8] It remains a valuable tool for its high accuracy in determining the initial residues of a protein or peptide.[6]
The Edman Degradation Workflow
The process is cyclical, with each cycle identifying one amino acid residue.
Causality in Experimental Choices for Threonine-Containing Peptides
The primary concern with threonine in Edman degradation is the acid-catalyzed dehydration of its side chain during the cleavage step.[5] This leads to the formation of a dehydroamino acid derivative, which can undergo further reactions and result in a failure to identify the threonine residue. To mitigate this, modern automated sequencers utilize carefully optimized, anhydrous trifluoroacetic acid (TFA) for the cleavage step to minimize this side reaction.[9]
Experimental Protocol: Automated Edman Degradation
This protocol outlines the general steps for an automated Edman sequencing run.
1. Sample Preparation:
- Ensure the peptide sample is highly purified (>90%) and free of salts and detergents.
- Quantify the peptide accurately; typically 10-100 picomoles are required.[7]
- Dissolve the sample in an appropriate solvent, such as 50% acetonitrile in water.
2. Instrument Setup:
- Load the sample onto the sequencer's sample cartridge.
- Prime the reagent and solvent lines of the automated sequencer (e.g., Shimadzu PPSQ series).[10]
- Set up the sequencing program, defining the number of cycles to be performed.
3. Automated Sequencing Cycles:
- Coupling: The N-terminal amino group reacts with phenylisothiocyanate (PITC) under basic conditions (e.g., N,N,N',N'-tetramethyl-1,3-propanediamine) to form a phenylthiocarbamoyl (PTC) peptide.
- Washing: Excess reagents are removed with solvent washes (e.g., ethyl acetate).
- Cleavage: The PTC-peptide is treated with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the shortened peptide.[11]
- Extraction: The ATZ-amino acid is extracted with a solvent (e.g., 1-chlorobutane).
- Conversion: The extracted ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH) derivative with aqueous acid.[11]
4. PTH-Amino Acid Identification:
- The PTH-amino acid derivative from each cycle is automatically injected onto a reverse-phase HPLC system.
- The retention time of the unknown PTH-amino acid is compared to a standard chromatogram of all 20 PTH-amino acids for identification.
5. Data Analysis:
- The sequence is manually or automatically reconstructed by compiling the identified amino acid from each cycle.
Mass Spectrometry: The High-Throughput Powerhouse
Mass spectrometry (MS) has become the dominant technology for peptide sequencing due to its high sensitivity, throughput, and ability to analyze complex mixtures and PTMs.[12][13] For threonine-containing peptides, the choice of fragmentation technique is critical.
The Mass Spectrometry Workflow for Peptide Sequencing
The general workflow involves protein digestion, peptide separation, and tandem mass spectrometry (MS/MS).
A Comparative Analysis of Fragmentation Techniques for Threonine-Containing Peptides
The choice of fragmentation method significantly impacts the quality of the data obtained for threonine-containing peptides.
-
Collision-Induced Dissociation (CID): This is the most common fragmentation method. It involves accelerating ions and colliding them with an inert gas, leading to fragmentation primarily at the peptide backbone, producing b- and y-type ions.[2] For threonine-containing peptides, CID can lead to the neutral loss of water or acetaldehyde from the side chain, which can complicate spectral interpretation.[6][7] However, these neutral losses can also be diagnostic for the presence of threonine.
-
Higher-Energy Collisional Dissociation (HCD): This technique, available on Orbitrap mass spectrometers, is a beam-type CID method that generally produces higher-energy fragmentation. This often results in more complete fragmentation and the generation of immonium ions that can help identify specific amino acids. HCD can be more effective than CID for sequencing, but it can also exacerbate the neutral loss from the threonine side chain.[1][10]
-
Electron-Transfer Dissociation (ETD): ETD involves the transfer of an electron to a multiply charged peptide ion, which induces fragmentation along the peptide backbone, producing c- and z-type ions.[2] A key advantage of ETD is that it is less likely to cleave labile PTMs, making it the method of choice for analyzing phosphorylated and glycosylated peptides.[14] For threonine-containing peptides, ETD can provide more complete backbone fragmentation with less prominent side-chain loss compared to CID and HCD, especially for peptides with higher charge states.[10][15]
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron-Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | b- and y-ions | c- and z-ions |
| Threonine Side-Chain Loss | Common (water, acetaldehyde) | Often more pronounced than CID | Minimal |
| PTM Analysis | Labile PTMs often lost | Labile PTMs often lost | Preserves labile PTMs |
| Peptide Charge State | Most effective for +2 and +3 | Effective for +2 and +3 | Most effective for >+2 |
| Ideal Application for Thr | General sequencing, can be diagnostic | High-resolution sequencing | Sequencing with labile PTMs |
Experimental Protocol: LC-MS/MS with a Focus on Threonine Peptides
This protocol provides a general framework for the analysis of a purified threonine-containing peptide.
1. Sample Preparation and Digestion:
- Denature the protein sample in a buffer containing 8 M urea.
- Reduce disulfide bonds with dithiothreitol (DTT) at 37°C for 1 hour.
- Alkylate cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 30 minutes.
- Dilute the sample to reduce the urea concentration to <1 M.
- Digest the protein with trypsin (or another suitable protease) overnight at 37°C.[16]
2. LC Separation:
- Acidify the peptide digest with formic acid.
- Load the sample onto a reverse-phase HPLC column (e.g., C18).
- Elute the peptides using a gradient of increasing acetonitrile concentration. The mobile phases typically contain 0.1% formic acid.[14]
3. Mass Spectrometry Analysis:
- Ionize the eluting peptides using electrospray ionization (ESI).
- Perform a full MS scan (MS1) to determine the mass-to-charge ratio (m/z) of the precursor ions.
- Use a data-dependent acquisition (DDA) method to select the most abundant precursor ions for fragmentation.
- Fragment the selected ions using CID, HCD, or ETD. For peptides with potential labile PTMs on threonine, an ETD-based method is recommended.[17]
- Acquire the tandem mass spectra (MS2) of the fragment ions.
4. Data Analysis:
- Use a database search engine (e.g., Mascot, SEQUEST) to match the experimental MS2 spectra against a protein sequence database.
- For de novo sequencing of unknown peptides, use algorithms that interpret the fragmentation patterns to deduce the amino acid sequence directly from the spectrum.[18][19]
- Manually inspect the spectra to confirm the sequence and localize any PTMs on threonine residues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Destructive Approach for Sequence Tagging
While not a high-throughput sequencing method, NMR spectroscopy can provide valuable sequence information, particularly for small, well-structured peptides, without consuming the sample.[20][21]
The NMRseq Workflow
The "NMRseq" approach involves using a series of 2D NMR experiments to identify neighboring amino acid spin systems.[21]
Causality in Experimental Choices
The success of NMRseq relies on obtaining high-quality spectra with well-resolved cross-peaks. This is more readily achieved with peptides that adopt a stable conformation in solution. The key experiment for sequential assignment is the Nuclear Overhauser Effect Spectroscopy (NOESY), which detects protons that are close in space (<5 Å). By identifying NOEs between the amide proton of one residue and protons of the preceding residue, a short sequence tag can be generated.
Experimental Protocol: 2D NMR for Peptide Sequence Tag Generation
1. Sample Preparation:
- Dissolve the purified peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O) to a concentration of ~0.5-1 mM.
- Adjust the pH to a value that ensures peptide stability and slows amide proton exchange.
2. NMR Data Acquisition:
- Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
- TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid spin system.
- COSY (Correlation Spectroscopy): Shows correlations between scalar-coupled protons, typically within a few bonds.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is crucial for identifying sequential connections between amino acids.
- ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the identification of amino acid types.
3. Spectral Analysis and Sequence Tag Generation:
- Use the TOCSY and COSY spectra to identify the spin systems of the individual amino acids present in the peptide.
- Analyze the NOESY spectrum to find sequential NOE connectivities (e.g., between the amide proton of residue i and the alpha-proton of residue i-1).
- Piece together these connectivities to generate a short sequence tag (e.g., a 3-5 amino acid sequence).
4. Database Searching:
- Use the generated sequence tag, along with the measured molecular weight of the peptide, to search a protein sequence database to identify the full-length peptide.
Conclusion: Choosing the Right Tool for the Job
The optimal analytical method for confirming the sequence of a threonine-containing peptide depends on the specific research question and the nature of the sample.
-
Edman degradation is the gold standard for unambiguous N-terminal sequencing of a purified peptide, but it is limited by length and potential N-terminal modifications.
-
Mass spectrometry offers unparalleled throughput and sensitivity, with the ability to analyze complex mixtures and PTMs. For threonine-containing peptides, the choice of fragmentation method is critical, with ETD being particularly advantageous for peptides with labile PTMs.
-
NMR spectroscopy provides a non-destructive method for obtaining short sequence tags from well-structured peptides, which can be invaluable when other methods fail or when sample is limited.
By understanding the strengths and limitations of each technique and the specific challenges posed by threonine, researchers can design robust analytical strategies to confidently confirm the sequence of these important biomolecules.
References
- Chang, J. Y. (1979). The destruction of serine and threonine thiohydantoins during the sequence determination of peptides by 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate. Biochimica et Biophysica Acta (BBA) - Protein Structure, 578(1), 175-187. [Link]
- MetwareBio. (n.d.). Peptide Sequencing: Methods, Applications, and Advances in Proteomics. [Link]
- Rapid Novor. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. [Link]
- MtoZ Biolabs. (n.d.). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. [Link]
- Novor Cloud. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. [Link]
- Kaas, Q., & Craik, D. J. (2015). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 7(6), 2029–2049. [Link]
- MtoZ Biolabs. (n.d.).
- McMurry, J. (n.d.). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry: A Tenth Edition. [Link]
- Pineda, S. S., & Craik, D. J. (2019). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 11(11), 633. [Link]
- MtoZ Biolabs. (n.d.). Workflow of Peptide Sequencing by Mass Spectrometry. [Link]
- Shevchenko, A., Wilm, M., Vorm, O., & Mann, M. (2001). Protein Sequencing Protocols. In B. J. Smith (Ed.), Methods in Molecular Biology (Vol. 146). Humana Press. [Link]
- De Hoffmann, E., & Stroobant, V. (2007).
- MS-Omics. (n.d.).
- Blank, M., et al. (2021). Post-translational modifications via serine/threonine phosphorylation and GpsB in Streptococcus mutans. mSystems, 6(3), e00235-21. [Link]
- Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(5), 2377-2388. [Link]
- Atherton, E., & Sheppard, R. C. (1991). Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine. International Journal of Peptide and Protein Research, 38(5), 491-493. [Link]
- BrainKart. (2017, June 7). Peptide Sequencing Using Mass Spectrometry. [Link]
- Darula, Z., et al. (2016). Multiple Layers of Complexity in O-Glycosylation Illustrated With the Urinary Glycoproteome. Molecular & Cellular Proteomics, 15(4), 1466-1478. [Link]
- Swaney, D. L., et al. (2010). A systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides. Journal of Proteome Research, 9(3), 1323-1329. [Link]
- ResearchGate. (n.d.). List of Fragmentation Products of Serine and Threonine Considering the Rearrangement, m/z. [Link]
- Swaney, D. L., McAlister, G. C., & Coon, J. J. (2008). A systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides. Journal of Proteome Research, 7(3), 1089–1097. [Link]
- Yang, Y., et al. (2023). Analysis Strategy for Identifying the O-Linked Glycan Profile and O-glycosylation Sites on Recombinant Human Follicle Stimulating Hormone-C-terminal Peptide (rhFSH-CTP). Molecules, 28(9), 3823. [Link]
- Ju, T., & Wang, Y. (2023). O-GlyThr: Prediction of human O-linked threonine glycosites using multi-feature fusion. International Journal of Biological Macromolecules, 243, 124761. [Link]
- Smith, J. B. (2001). Peptide Sequencing by Edman Degradation. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. [Link]
- Zhang, Y. (2012).
- Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. [Link]
- MtoZ Biolabs. (n.d.).
- Fuhrmann, J., & Fiedler, D. (2017). Chemical Approaches to Investigate Labile Peptide and Protein Phosphorylation. Accounts of Chemical Research, 50(9), 2315–2324. [Link]
- Ju, T., & Wang, Y. (2023). O-GlyThr: Prediction of human O-linked threonine glycosites using multi-feature fusion. International Journal of Biological Macromolecules, 243, 124761. [Link]
- Creative Proteomics. (2018, May 30).
- Zhao, Y., & Jensen, O. N. (2009). Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques. Proteomics, 9(20), 4632–4641. [Link]
- Dančík, V., et al. (1999). De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry.
- Van der Donk, W. A. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(7), 1374–1381. [Link]
- Neuroproteomics. (2011). Mass Spectrometry for Post-Translational Modifications. In D. R. Thal (Ed.), Methods in Molecular Biology (Vol. 671). Humana Press. [Link]
- Chemistry LibreTexts. (2022, September 25). 26.
- MtoZ Biolabs. (n.d.). Workflow of De Novo Peptide Sequencing. [Link]
- Peak Proteins. (n.d.).
- Ma, B. (n.d.). De Novo Peptide Sequencing. [Link]
- ABRF Edman Sequencing Research Group. (2004). Modified amino acids in Edman sequencing. Journal of Biomolecular Techniques, 15(2), 130–136. [Link]
Sources
- 1. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The destruction of serine and threonine thiohydantoins during the sequence determination of peptides by 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How to Sequence a Peptide [biognosys.com]
- 9. ehu.eus [ehu.eus]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Peptide Sequencing: Methods, Applications, and Advances in Proteomics - MetwareBio [metwarebio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Semantic Scholar [semanticscholar.org]
- 16. Workflow of Peptide Sequencing by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. De Novo Peptide Sequencing: Techniques, Principles, and Applications - Creative Proteomics [creative-proteomics.com]
- 19. Workflow of De Novo Peptide Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Transient Conformations Leading to Peptide Fragment Ion [c + 2H]+ via Intramolecular Hydrogen Bonding Using MALDI In-source Decay Mass Spectrometry of Serine-, Threonine-, and/or Cysteine-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Stability of Fmoc-L-Threonine Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the quality and stability of the amino acid building blocks are paramount. The integrity of these reagents directly impacts the yield, purity, and ultimately the biological activity of the final peptide. Among these, Fmoc-L-threonine is a crucial component, but its stability, particularly as a monohydrate, and the performance of its side-chain protected variants, are often sources of uncertainty.
This guide provides an in-depth assessment of the stability of Fmoc-L-threonine monohydrate and compares its practical application with key side-chain protected alternatives. Rather than merely presenting data, we will delve into the causality behind stability issues and experimental design, empowering you to make informed decisions for your synthesis strategies.
Understanding the Stability Profile of this compound
This compound is a widely used derivative in peptide synthesis.[] The 9-fluorenylmethoxycarbonyl (Fmoc) group provides stable protection of the alpha-amino group under acidic and neutral conditions, yet it is readily removed by a weak base, typically piperidine, during SPPS cycles.[2] The "monohydrate" designation indicates the presence of one water molecule per molecule of the amino acid derivative, which can influence its crystal structure, solubility, and stability.[3]
While generally stable under recommended storage conditions (refrigerated at 2-8°C, dry, and protected from light), degradation can occur, compromising peptide synthesis.[4]
Potential Degradation Pathways
Understanding the potential modes of degradation is the first step in designing a robust stability assessment. For this compound, degradation can be broadly categorized into two areas: degradation of the Fmoc group and degradation related to the threonine structure itself.
-
Fmoc Group Instability: The Fmoc group is susceptible to cleavage under basic conditions. While this is its intended function in SPPS, premature deprotection during storage or in solution prior to coupling can lead to impurities. Exposure to even weak bases can initiate this degradation.
-
Threonine Side Chain Reactions: The hydroxyl group on the threonine side chain is a potential site for unwanted reactions, although it is generally considered stable enough for many applications without a protecting group. However, under certain coupling conditions or with specific reagents, side reactions can occur.
-
Hydrolysis: As a monohydrate, the compound exists in a stable crystalline form. However, in solution, particularly at non-neutral pH, hydrolysis of the Fmoc group or other susceptible bonds can be accelerated.
Experimental Design for Stability Assessment
To objectively assess the stability of this compound, a forced degradation study is the most effective approach.[5] This involves subjecting the compound to stress conditions that accelerate degradation, allowing for the identification of degradation products and pathways in a shortened timeframe.[6]
Below is a comprehensive protocol for a forced degradation study, designed to provide a clear picture of the compound's stability profile.
Forced Degradation Protocol
This protocol outlines stress conditions to test the stability of this compound in both solid and solution states.
Objective: To identify and quantify degradation products of this compound under various stress conditions.
Materials:
-
This compound (CAS: 73731-37-0)
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated stability chambers (for temperature and humidity)
-
Photostability chamber
-
HPLC system with UV detector
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like 50:50 ACN/water. This will serve as the "Time 0" control.
-
For solid-state studies, weigh approximately 5-10 mg of the compound into clear and amber glass vials.
-
For solution-state studies, aliquot the stock solution into clear and amber glass vials.
-
-
Stress Conditions:
| Condition | Solid State | Solution State | Rationale |
| Thermal | 60°C for 7 days | 60°C for 48 hours | To assess the impact of elevated temperatures during shipping or storage deviations. |
| Humidity | 25°C / 90% RH for 7 days | N/A | To evaluate the effect of moisture on the solid compound, particularly relevant for a monohydrate. |
| Acid Hydrolysis | N/A | 0.1 M HCl at 60°C for 24 hours | To test the stability of the Fmoc group to acidic conditions.[] |
| Base Hydrolysis | N/A | 0.01 M NaOH at RT for 4 hours | To simulate premature deprotection and assess lability to basic environments. |
| Oxidative | N/A | 3% H₂O₂ at RT for 24 hours | To determine susceptibility to oxidation. |
| Photostability | ICH Q1B conditions | ICH Q1B conditions | To assess degradation upon exposure to light. |
-
Time Points:
-
Analyze samples at initial (T=0), intermediate, and final time points for each condition.
-
-
Analytical Method:
-
Use a stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm and 301 nm (to detect the fluorenyl group).
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the T=0 sample. Identify and quantify any new peaks that appear.
-
The following diagram illustrates the workflow for this stability assessment.
Caption: Workflow for assessing the stability of this compound.
Comparative Analysis with Side-Chain Protected Alternatives
While Fmoc-L-threonine can often be used without side-chain protection, certain applications, such as the synthesis of complex or O-glycosylated peptides, necessitate the use of a side-chain protecting group to prevent unwanted reactions.[8][9] The choice of this protecting group is critical and has significant implications for the overall stability and success of the synthesis.
| Derivative | Side-Chain Protecting Group | Cleavage Conditions | Advantages | Disadvantages |
| This compound | None | N/A | Cost-effective; avoids an additional deprotection step. | Potential for O-acylation during activation; risk of side reactions in sensitive sequences. |
| Fmoc-Thr(tBu)-OH | tert-Butyl (tBu) | Strong acid (e.g., high % TFA in cleavage cocktail) | Stable to the basic conditions of Fmoc deprotection; widely used and well-understood.[9] | Requires strong acid for removal, which may not be suitable for all peptides. |
| Fmoc-Thr(Trt)-OH | Trityl (Trt) | Mildly acidic conditions (e.g., 1-5% TFA in DCM) | Labile to mild acid, allowing for orthogonal deprotection strategies. | Can be too labile for some multi-step syntheses; sterically hindered.[10] |
| Fmoc-Thr(Ac)-OH | Acetyl (Ac) | Basic conditions (e.g., hydrazine or strong base) | Can offer stability in certain contexts and alternative deprotection schemes.[11] | Cleavage conditions may not be compatible with standard Fmoc-SPPS protocols. |
The selection of the appropriate threonine derivative is a strategic decision based on the chemistry of the target peptide. The following diagram illustrates the decision-making process.
Caption: Decision logic for selecting the appropriate Fmoc-threonine derivative.
Conclusions and Best Practices
For this compound:
-
Storage is Key: The primary determinant of its stability is adherence to proper storage conditions (2-8°C, dry, dark). Under these conditions, it is a robust reagent.
-
Forced Degradation is Informative: For critical applications, conducting a forced degradation study as outlined provides invaluable data on potential impurities and informs the development of analytical methods.
-
Solution Stability is Finite: Once dissolved, particularly in DMF for SPPS, the stability window narrows. Solutions should be used fresh whenever possible.
Choosing the Right Alternative:
-
Default to Simplicity: For routine peptide synthesis without complicating factors, the unprotected this compound is often the most efficient and economical choice.
-
Protect for Complexity: When synthesizing long, complex peptides, or those with post-translational modifications, the use of a side-chain protected derivative like Fmoc-Thr(tBu)-OH is the standard for ensuring high purity and yield.
-
Consider Orthogonality: For advanced synthetic strategies requiring selective side-chain deprotection on-resin, the acid-labile Trityl group on Fmoc-Thr(Trt)-OH offers the necessary flexibility.
By understanding the inherent stability characteristics of these building blocks and employing logical, self-validating experimental protocols, researchers can mitigate risks associated with reagent instability and enhance the success rate of their peptide synthesis endeavors.
References
- CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.
- ChemRxiv. (2022). Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine.
- ResearchGate. (2014). Thermal Cleavage of the Fmoc Protection Group.
- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
- University of Saskatchewan. (2018). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase.
- ResearchGate. (2021). Forced Degradation of Therapeutic Proteins.
- Aapptec Peptides. (n.d.). Fmoc-Thr-OH, N-Fmoc-L-threonine; CAS 73731-37-0.
- PubChem. (n.d.). (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid.
- National Institutes of Health. (2008). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis.
- Aapptec Peptides. (n.d.). Fmoc-Thr(tBu)-OH [71989-35-0].
- International Journal of Peptide Research and Therapeutics. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations.
- Aapptec Peptides. (n.d.). Fmoc-Thr(Trt)-OH [133180-01-5].
Sources
- 2. vectorlabs.com [vectorlabs.com]
- 3. CAS 73731-37-0: this compound | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. researchgate.net [researchgate.net]
- 8. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to Coupling Fmoc-L-Threonine: A Comparative Yield Analysis of Leading Reagents
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a foundational yet intricate process. The success of Solid-Phase Peptide Synthesis (SPPS) hinges on the efficiency of each coupling step. The incorporation of certain amino acids, however, presents unique challenges that can significantly impact the final yield and purity of the target peptide. Fmoc-L-threonine, with its β-branched and hydroxyl-containing side chain, is a prime example of such a demanding building block.
This in-depth technical guide provides a comparative analysis of the performance of common coupling reagents in the acylation of Fmoc-L-threonine. Moving beyond a simple listing of protocols, this guide delves into the mechanistic rationale behind reagent choice, offering field-proven insights to empower you to optimize your peptide synthesis strategies.
The Challenge of Incorporating Threonine in SPPS
The primary obstacle in the efficient coupling of Fmoc-L-threonine lies in its steric hindrance. The bulky nature of the threonine side chain, particularly when protected with a tert-butyl (tBu) group to prevent side reactions, can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1][2] This can lead to incomplete coupling reactions, resulting in deletion sequences that are often difficult to separate from the desired product.
Furthermore, the hydroxyl group on the threonine side chain is a potential site for unwanted side reactions, most notably O-acylation, where the incoming activated amino acid acylates the side-chain hydroxyl instead of the N-terminal amine.[3][4] While the use of a tert-butyl (tBu) protecting group on the side chain is the standard and highly recommended approach to mitigate this, the choice of coupling reagent and conditions can still influence the overall efficiency and purity.[3][5]
A Mechanistic Overview of Common Coupling Reagents
The selection of a coupling reagent is a critical determinant of success in overcoming the challenges posed by Fmoc-L-threonine. The most widely used classes of coupling reagents in modern Fmoc-SPPS are aminium/uronium salts and carbodiimides, often used in conjunction with additives.
Aminium/Uronium Reagents: HATU and HBTU
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular and effective coupling reagents, particularly for sterically hindered amino acids.[5][6] They function by reacting with the carboxyl group of the Fmoc-amino acid to form a highly reactive active ester, which then readily acylates the N-terminal amine.
The key difference between HATU and HBTU lies in their leaving groups: HOAt (7-aza-1-hydroxybenzotriazole) for HATU and HOBt (1-hydroxybenzotriazole) for HBTU.[6] The nitrogen atom at the 7-position of the HOAt ring in HATU makes it a more potent electron-withdrawing group, resulting in a more reactive OAt-ester.[6] This enhanced reactivity translates to faster and more complete coupling reactions, with a reduced risk of side reactions like epimerization.[6]
Mechanism of Aminium/Uronium Salt-Mediated Coupling
Carbodiimide Reagents: DIC/HOBt
The combination of a carbodiimide, such as DIC (N,N'-Diisopropylcarbodiimide), with an additive like HOBt is a cost-effective and widely used coupling method.[7] DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and other side reactions. The addition of HOBt traps the activated carboxyl group as a more stable and less reactive HOBt-ester, which then proceeds to acylate the N-terminal amine with minimal risk of epimerization.[4]
Mechanism of DIC/HOBt-Mediated Coupling
Comparative Performance Analysis
While direct head-to-head comparative yield data for Fmoc-L-threonine with these reagents is not extensively documented in a single source, a consistent trend emerges from studies on sterically hindered amino acids and "difficult" peptide sequences.[5][8][9]
| Coupling Reagent | Reagent Class | Typical Reaction Time | Coupling Efficiency (Yield) | Crude Purity | Risk of Side Reactions (e.g., Epimerization) |
| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low[9] |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate[9] |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low[9] |
Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences.[8][9] Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Key Insights:
-
HATU: The Gold Standard for Difficult Couplings. For the sterically demanding Fmoc-L-threonine, HATU consistently demonstrates superior performance.[5][10] Its high reactivity leads to rapid and complete couplings, minimizing the risk of deletion sequences and resulting in higher crude purity.[6] The lower propensity for epimerization also makes it the reagent of choice when stereochemical integrity is paramount.[6]
-
HBTU: A Robust and Reliable Workhorse. HBTU is a highly effective coupling reagent that provides excellent results for many applications.[11][12] While generally less reactive than HATU, it is more than sufficient for the majority of coupling reactions.[6] For particularly challenging sequences involving threonine, longer reaction times or a "double coupling" strategy may be necessary to achieve the same efficiency as HATU.[13]
-
DIC/HOBt: The Cost-Effective and Dependable Option. The DIC/HOBt system is a reliable and economical choice for routine peptide synthesis.[7] While the reaction times are generally longer than with aminium salts, it can achieve high yields and purity with proper optimization.[7] The soluble nature of the diisopropylurea byproduct is also an advantage in terms of resin washing.[7]
Experimental Protocol: A Framework for Comparative Analysis
To objectively evaluate the performance of these coupling reagents in your own laboratory setting, the following experimental workflow can be employed. This protocol is designed as a self-validating system to ensure the integrity of your comparative data.
Experimental Workflow for Comparative Analysis
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell a suitable resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group using a 20% solution of piperidine in DMF.
-
Wash the resin thoroughly with DMF to remove all traces of piperidine.
-
-
Resin Aliquoting:
-
Carefully divide the deprotected resin into three equal portions in separate reaction vessels.
-
-
Coupling Reactions (Parallel Synthesis):
-
Vessel 1 (HATU): In a separate vial, pre-activate Fmoc-Thr(tBu)-OH (3 equivalents) with HATU (2.9 equivalents) and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 1-2 minutes. Add the activated solution to the resin and agitate for 45 minutes.
-
Vessel 2 (HBTU): In a separate vial, pre-activate Fmoc-Thr(tBu)-OH (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes. Add the activated solution to the resin and agitate for 60 minutes.
-
Vessel 3 (DIC/HOBt): Dissolve Fmoc-Thr(tBu)-OH (3 equivalents) and HOBt (3 equivalents) in DMF and add to the resin. Then, add DIC (3 equivalents) to the reaction vessel and agitate for 90 minutes.
-
-
Post-Coupling Workup:
-
For each vessel, drain the coupling solution and wash the resin thoroughly with DMF.
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat a small, accurately weighed amount of dried resin from each vessel with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent and analyze by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine purity and identify any byproducts.[14][15]
-
Confirm the identity of the desired product and any impurities by mass spectrometry.
-
Calculate the yield for each coupling method based on the initial resin loading and the amount of purified peptide obtained.
-
Conclusion and Recommendations
The successful incorporation of Fmoc-L-threonine in SPPS is a critical step that demands careful consideration of the coupling methodology. While all three discussed reagents are capable of facilitating this challenging coupling, the experimental evidence and mechanistic understanding point to a clear hierarchy of efficiency.
-
For the synthesis of peptides where threonine is in a sterically demanding environment or for long and complex peptides where every coupling step must be maximized, HATU is the recommended reagent. Its superior reactivity ensures the highest possible yield and purity, ultimately saving time and resources in downstream purification.
-
HBTU remains a highly effective and reliable choice for the majority of threonine couplings, offering a good balance of performance and cost.
-
DIC/HOBt is a cost-effective option for routine synthesis, and with careful optimization of reaction times, it can deliver satisfactory results.
By understanding the underlying chemistry of these reagents and employing a systematic approach to protocol optimization, researchers can confidently tackle the challenges of synthesizing threonine-containing peptides and achieve their desired products with high fidelity.
References
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- Tóth, G. K., & Vágner, J. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(6), 1085-1092.
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 22(1), 4-27.
- Crich, D., & Sasaki, M. (2009). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. Beilstein journal of organic chemistry, 5, 13.
- Ningbo Inno Pharmchem Co.,Ltd. (2025). The Crucial Role of Coupling Reagents in Modern Peptide Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Le, T. T., & Clarke, W. (2025). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Methods in molecular biology (Clifton, N.J.), 2525, 135-143.
- Saito, K., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 11(11), 743.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Chiral Purity Analysis of Fmoc-L-threonine Monohydrate
For professionals in peptide synthesis and drug development, the stereochemical integrity of amino acid building blocks is not merely a quality metric; it is a foundational pillar of therapeutic efficacy and safety. Fmoc-L-threonine monohydrate, a cornerstone reagent, presents a distinct analytical challenge due to its two chiral centers, giving rise to four potential stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. The presence of even minute quantities of the undesired D- or allo-isomers can introduce rogue diastereomeric impurities into a synthetic peptide, potentially altering its conformation, biological activity, and immunogenicity.
This guide provides an in-depth comparison of the predominant analytical methodologies for quantifying the chiral purity of this compound. We will move beyond procedural descriptions to explore the underlying causality of experimental choices, empowering researchers to select and implement the most robust and appropriate method for their quality control and development needs.
The Preeminent Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the enantiomeric analysis of N-protected amino acids due to its high resolution, speed, and ease of use.[1] The technique's power lies in the direct separation of enantiomers on a Chiral Stationary Phase (CSP), which obviates the need for chemical derivatization that could introduce analytical artifacts.
The "Why": Mechanistic Insights into HPLC Separation
The success of a chiral HPLC separation hinges on the selection of the CSP. These phases create a chiral environment where the enantiomers of the analyte form transient, diastereomeric complexes with differing stability. This differential interaction strength is the engine of separation.
-
Polysaccharide-Based CSPs: Columns packed with derivatives of cellulose or amylose are exceptionally effective for Fmoc-amino acids.[2][3][4] The helical structure of the polysaccharide polymer contains chiral grooves and cavities. Separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the stationary phase.[2]
-
Macrocyclic Glycopeptide CSPs: Phases like those based on Teicoplanin or Ristocetin A offer multimodal capabilities, functioning through ionic interactions, hydrogen bonding, and inclusion complexation.[5][6] Their basket-like structures provide multiple points of interaction, making them highly versatile.
The choice of mobile phase is equally critical. Reversed-phase conditions are most common for Fmoc-amino acids.[1][3] The inclusion of an acidic additive, such as trifluoroacetic acid (TFA) or formic acid, is a deliberate choice to ensure the analyte's carboxylic acid group is protonated, leading to consistent retention and improved peak shape.[1]
Experimental Protocol: Chiral HPLC
-
System Preparation: Equip an HPLC system with a UV detector set to 220 nm or 265 nm for the Fmoc chromophore.
-
Column Selection: Install a polysaccharide-based chiral column (e.g., Lux Cellulose-1 or CHIRALPAK IC).
-
Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile and Water (e.g., 80:20 v/v) containing 0.1% Trifluoroacetic Acid (TFA). The organic modifier ratio may need to be adjusted to optimize resolution.[1]
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a racemic standard or a sample spiked with the D-enantiomer to confirm peak identification.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: Ambient (or controlled at 25°C for enhanced reproducibility)
-
-
Data Analysis: Integrate the peak areas for the L- and D-enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] * 100. The acceptable limit is often ≥99.8% ee.[1]
Workflow: Chiral HPLC Analysis
Caption: High-level workflow for chiral purity analysis by HPLC.
The Alternative Approach: Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is a powerful technique renowned for its high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[7][8] However, its application to amino acids is indirect, as it mandates a chemical derivatization step to convert the non-volatile analyte into a volatile species suitable for gas-phase analysis.[9][10]
The "Why": The Imperative of Derivatization
Fmoc-L-threonine is a polar, non-volatile solid. To analyze it by GC, its polar functional groups (carboxyl, hydroxyl, and amino if deprotected) must be masked. This is typically a two-step process:
-
Esterification: The carboxylic acid is converted to an ester (e.g., an isobutyl ester).
-
Acylation: The amino and hydroxyl groups are acylated using a reagent like trifluoroacetic anhydride (TFAA).[10][11]
This process creates a volatile derivative that can be separated on a chiral capillary column, such as one coated with Chirasil-Val.[12][13] The key trade-off is complexity for sensitivity; the derivatization workflow is more involved than the simple "dissolve and inject" protocol of HPLC, and care must be taken to avoid racemization during the chemical steps.[9]
Experimental Protocol: Chiral GC-MS
-
Peptide/Amino Acid Hydrolysis (if applicable): For analyzing threonine within a peptide, perform acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours).[10] For Fmoc-L-threonine itself, the Fmoc group must first be cleaved (e.g., with piperidine).[9]
-
Derivatization - Step 1 (Esterification):
-
Dry the amino acid sample completely.
-
Add an acidic alcohol solution (e.g., 3M HCl in isobutanol) and heat (e.g., 110°C for 30 min).
-
Evaporate the reagent under a stream of nitrogen.
-
-
Derivatization - Step 2 (Acylation):
-
Add dichloromethane and trifluoroacetic anhydride (TFAA).[10]
-
Heat gently (e.g., 100°C for 15 min).
-
Evaporate the excess reagent and reconstitute the sample in a suitable solvent (e.g., dichloromethane).
-
-
GC-MS Conditions:
-
Column: Chiral capillary column (e.g., Chirasil-L-Val)
-
Injector Temperature: 250°C
-
Oven Program: Temperature gradient (e.g., start at 70°C, ramp at 4°C/min to 180°C)[10]
-
Carrier Gas: Helium
-
Detection: Mass Spectrometer (Selected Ion Monitoring mode for highest sensitivity)
-
-
Data Analysis: Quantify the different stereoisomers based on the integrated peak areas of their characteristic mass fragments.
Workflow: Chiral GC-MS Analysis
Caption: Multi-step workflow for chiral purity analysis by GC-MS.
An Emerging Alternative: Chiral Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility.[14] For chiral separations, a chiral selector (e.g., a cyclodextrin) is added to the background electrolyte (BGE).[15]
The "Why": High Efficiency, Low Consumption
The primary advantage of CE is its extremely high separation efficiency, leading to very sharp peaks and excellent resolution. It also requires minimal sample and reagent volumes, making it a green and cost-effective technique.[14] The Fmoc group on the threonine derivative provides a strong UV chromophore and enhances the potential for interaction with cyclodextrin-based chiral selectors, making it well-suited for CE analysis.[16] The main barrier to its widespread adoption in all QC labs is that it is generally perceived as being less robust and requiring more specialized expertise than HPLC.
Workflow: Chiral CE Analysis
Caption: Workflow for chiral purity analysis by Capillary Electrophoresis.
Head-to-Head Comparison of Analytical Techniques
| Parameter | Chiral HPLC | Chiral GC-MS | Chiral CE |
| Principle | Direct separation on a Chiral Stationary Phase (CSP). | Separation of volatile derivatives on a chiral capillary column. | Separation based on differential electrophoretic mobility with a chiral selector in the buffer. |
| Sample Prep | Simple: Dissolve and inject. | Complex: Requires Fmoc-cleavage and multi-step chemical derivatization.[9][10] | Simple: Dissolve in buffer. |
| Resolution | Very Good to Excellent.[1][2] | Excellent.[7] | Excellent to Superior.[14] |
| Sensitivity | Good (UV detection). | Excellent (MS detection), ideal for trace analysis.[7][11] | Good, but can be limited by small injection volumes. |
| Analysis Time | ~15-30 minutes per sample.[3] | Longer due to oven programming (~30-60 min), plus derivatization time. | Very Fast (~5-20 minutes per sample). |
| Robustness | High; considered the workhorse for QC environments. | Moderate; derivatization can be a source of variability. | Moderate; sensitive to buffer composition and capillary surface. |
| Key Advantage | Robustness, ease of use, direct analysis.[1] | Highest sensitivity and specificity. | High efficiency, low solvent/sample consumption. |
Trustworthiness: The Role of Method Validation
A protocol is only as reliable as its validation. For a chiral purity assay, which is fundamentally a quantitative impurity test, the method must be rigorously validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[2][17][18]
A self-validating system for chiral purity must demonstrate:
-
Specificity: The ability to unequivocally assess the desired L-enantiomer in the presence of the undesired D- and allo-isomers. This is proven by running spiked samples and demonstrating baseline resolution (Rs > 1.5).[1]
-
Limit of Quantitation (LOQ): The lowest amount of the D-enantiomer that can be quantitatively determined with suitable precision and accuracy. For high-purity amino acids, this should be well below the 0.1% level.[9]
-
Precision: The closeness of agreement between a series of measurements, assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels.[19]
-
Accuracy: The closeness of the test results to the true value, typically determined by analyzing samples spiked with known amounts of the D-enantiomer.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the impurity over a specified range.
Conclusion and Recommendations
The choice of analytical technique for the chiral purity of this compound is dictated by the specific requirements of the analysis.
-
For routine Quality Control (QC) and release testing, Chiral HPLC is the undisputed method of choice. Its robustness, direct analysis capability, and excellent resolution provide a reliable and efficient platform for ensuring raw material quality.[1][17]
-
When ultimate sensitivity is required, such as in metabolic studies or trace impurity investigations, Chiral GC-MS is superior. The trade-off is a significantly more complex and time-consuming sample preparation workflow.[8][10]
-
Chiral CE represents a fast, high-efficiency, and green alternative. It is particularly valuable in research and development settings where sample amounts are limited or high throughput is desired, provided the laboratory has the requisite expertise.
Ultimately, a well-characterized and validated analytical method is a critical control point in the synthesis of peptide therapeutics. By understanding the principles and practical considerations of each technique, researchers and drug development professionals can confidently ensure the chiral integrity of their essential building blocks.
References
- Phenomenex, Inc. (n.d.).
- CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity.
- Wrezel, P., Chion, I., et al. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
- Lee, J. T., & Beesley, T. E. (2002).
- Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (n.d.).
- PubMed. (n.d.). Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry.
- Journal of AOAC INTERNATIONAL. (n.d.). Capillary Gas Chromatographic Analysis of Amino Acids by Enantiomer Labeling. Oxford Academic.
- Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc.
- Phenomenex, Inc. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.
- ResearchGate. (n.d.). Chiral separation of amino acids by gas chromatography.
- Semantic Scholar. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar.
- Brückner, H., et al. (2001). Determination of amino acid enantiomers in human urine and blood serum by gas chromatography–mass spectrometry.
- Ilisz, I., et al. (n.d.).
- Padivitage, N., et al. (n.d.). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner.
- BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. BenchChem.
- Sigma-Aldrich. (n.d.).
- MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
- Phenomenex, Inc. (n.d.).
- IOSR Journal. (2018).
- Scirp.org. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org.
- PubMed Central. (2018). Chiral capillary electrophoresis with UV-excited fluorescence detection for the enantioselective analysis of 9-fluorenylmethoxycarbonyl-derivatized amino acids.
- PubMed. (2025). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry.
- PubMed Central. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.
- Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
- BenchChem. (n.d.). A Researcher's Guide to Assessing the Chiral Integrity of Threonine in Synthetic Peptides. BenchChem.
- PubMed. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6.
- Lebrilla, C. B., et al. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry.
- PubMed. (2008). Enantiomeric separations of binaphthyl derivatives by capillary electrophoresis using N-(2-hydroxydodecyl)-L-threonine as chiral selector: effect of organic additives.
- Freimoser, F. M., & P. J. Z. (n.d.). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography.
- Pickering Laboratories. (n.d.). AMINO ACID ANALYSIS ACCORDING TO EUROPEAN PHARMACOPOEIA 8.0.
- Springer Nature Experiments. (n.d.). Chiral Capillary Electrophoresis-Mass Spectrometry.
- Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
- PubMed. (1999). Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase.
- PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- NIH. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
- BenchChem. (n.d.). A Researcher's Guide to Determining the Enantiomeric Ratio of DL-Threonine in Biological Samples. BenchChem.
- PubMed. (n.d.). Determination of d- and l-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography.
- US Pharmacopeia (USP). (2016).
- Pickering Laboratories. (n.d.). Amino Acid Analysis According to European Pharmacopoeia.
- US Pharmacopeia (USP). (n.d.). Amino Acid Analysis. US Pharmacopeia.
- ResearchGate. (n.d.). Comparing the selectivity and chiral separation of D- and L- Fluorenylmethyloxycarbonyl chloride (FMOC) protected amino acids in analytical High Performance Liquid Chromatography and Supercritical Fluid Chromatography.
- US Pharmacopeia (USP). (n.d.). GENERAL CHAPTERS: <1047> BIOTECHNOLOGY-DERIVED ARTICLES-TESTS. US Pharmacopeia.
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chiral capillary electrophoresis with UV-excited fluorescence detection for the enantioselective analysis of 9-fluorenylmethoxycarbonyl-derivatized amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
A Comparative Spectroscopic Guide to Fmoc-L-Threonine Monohydrate and its Alternatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis, the identity and purity of the constituent building blocks are paramount. Nα-protected amino acids are foundational to this field, with the choice of protecting group dictating the synthetic strategy and influencing the characteristics of the final peptide. This guide provides an in-depth spectroscopic comparison of Fmoc-L-threonine monohydrate, a cornerstone of modern solid-phase peptide synthesis (SPPS), with two common alternatives: Boc-L-threonine and Cbz-L-threonine. By understanding their unique spectroscopic signatures, researchers can ensure the quality of their starting materials and troubleshoot potential issues during synthesis.
The fundamental difference between these molecules lies in the nature of their Nα-protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc), the acid-labile tert-butoxycarbonyl (Boc), and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group. These distinct chemical properties give rise to unique spectroscopic fingerprints, which we will explore in detail using Fourier-transform infrared (FTIR), Raman, nuclear magnetic resonance (NMR), and mass spectrometry (MS) data.
Molecular Structures and Differentiating Features
The choice of protecting group imparts distinct physicochemical properties to the threonine molecule, including its steric bulk, hydrophobicity, and, most importantly for this guide, its interaction with electromagnetic radiation.
Caption: Molecular components of this compound and its alternatives.
Comparative Spectroscopic Analysis
Each spectroscopic technique provides a unique window into the molecular structure and bonding of these compounds. The following sections detail the expected and observed spectroscopic features.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying functional groups. The presence of the different protecting groups and the water of hydration in this compound leads to a distinct IR spectrum.
The spectrum of this compound is characterized by the strong carbonyl stretching vibration of the Fmoc-carbamate group, typically observed around 1720-1700 cm⁻¹. This is in addition to the carbonyl stretch of the threonine carboxylic acid, which appears at a slightly higher wavenumber. The aromatic C-H stretching vibrations of the fluorenyl group are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the threonine backbone are found just below this value. A broad O-H stretching band, indicative of the water of hydration and the hydroxyl and carboxylic acid groups, is also a prominent feature, typically in the 3500-3200 cm⁻¹ region.
In contrast, Boc-L-threonine exhibits a characteristic C=O stretch for its carbamate at a slightly lower wavenumber, generally around 1690-1670 cm⁻¹[1]. The Cbz group in Cbz-L-threonine also shows a C=O stretch in a similar region to the Fmoc group, but the spectrum is distinguished by the aromatic signals from the benzyl group.
| Functional Group | This compound (Expected) | Boc-L-Threonine (Observed) | Cbz-L-Threonine (Observed) |
| O-H Stretch (Alcohol, COOH, H₂O) | ~3500-3200 cm⁻¹ (broad) | ~3400-3200 cm⁻¹ (broad) | ~3400-3200 cm⁻¹ (broad) |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | N/A | ~3100-3000 cm⁻¹ |
| Aliphatic C-H Stretch | ~2980-2850 cm⁻¹ | ~2980-2850 cm⁻¹ | ~2980-2850 cm⁻¹ |
| Carbamate C=O Stretch | ~1720-1700 cm⁻¹ | ~1690-1670 cm⁻¹ | ~1715-1695 cm⁻¹ |
| Carboxylic Acid C=O Stretch | ~1740-1720 cm⁻¹ | ~1740-1720 cm⁻¹ | ~1740-1720 cm⁻¹ |
| N-H Bend | ~1540-1510 cm⁻¹ | ~1540-1510 cm⁻¹ | ~1540-1510 cm⁻¹ |
| Aromatic C=C Stretch | ~1610, 1490, 1450 cm⁻¹ | N/A | ~1605, 1495, 1455 cm⁻¹ |
Raman Spectroscopy
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to FTIR. The most striking feature in the Raman spectrum of this compound is the intense signal arising from the aromatic ring vibrations of the fluorenyl group[2]. The C=C stretching modes of the fluorenyl rings are expected to produce strong peaks in the 1600-1400 cm⁻¹ region.
Conversely, Boc-L-threonine, lacking an aromatic system, will have a much simpler Raman spectrum in this region, dominated by C-H and C-C vibrations. Cbz-L-threonine will show aromatic signals from the benzyl group, but they are generally less intense than those of the fluorenyl moiety in the Fmoc group.
| Vibrational Mode | This compound (Expected) | Boc-L-Threonine (Expected) | Cbz-L-Threonine (Expected) |
| Aromatic Ring Breathing | Strong, characteristic peaks | N/A | Weaker aromatic peaks |
| Aromatic C=C Stretch | ~1610 cm⁻¹ (strong) | N/A | ~1605 cm⁻¹ (medium) |
| Carbamate C=O Stretch | ~1720 cm⁻¹ (weak) | ~1690 cm⁻¹ (weak) | ~1715 cm⁻¹ (weak) |
| Aliphatic C-H Bending | Multiple peaks | Multiple peaks | Multiple peaks |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.
The ¹H NMR spectrum of this compound is readily identifiable by the characteristic signals of the fluorenyl group protons in the aromatic region (δ 7.2-7.8 ppm). The protons of the threonine backbone appear in the aliphatic region, with the α-proton typically around δ 4.2-4.4 ppm and the β-proton around δ 4.1-4.3 ppm. The methyl group protons will be a doublet around δ 1.2-1.4 ppm.
For Boc-L-threonine, the most prominent feature is a sharp singlet at approximately δ 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group[1]. The ¹H NMR spectrum of Cbz-L-threonine shows a multiplet in the aromatic region (δ 7.3-7.4 ppm) for the benzyl protons and a singlet around δ 5.1 ppm for the benzylic CH₂ protons[3].
| Proton Environment | This compound (Expected) | Boc-L-Threonine (Observed) | Cbz-L-Threonine (Observed) |
| Aromatic Protons | δ 7.2-7.8 ppm (multiplets) | N/A | δ 7.3-7.4 ppm (multiplet) |
| Benzylic/Fmoc CH/CH₂ Protons | δ 4.2-4.5 ppm (multiplets) | N/A | δ ~5.1 ppm (singlet) |
| Threonine α-H | δ ~4.3 ppm (doublet) | δ ~4.2 ppm (doublet) | δ ~4.3 ppm (doublet) |
| Threonine β-H | δ ~4.2 ppm (multiplet) | δ ~4.1 ppm (multiplet) | δ ~4.2 ppm (multiplet) |
| Threonine γ-CH₃ | δ ~1.3 ppm (doublet) | δ ~1.2 ppm (doublet) | δ ~1.2 ppm (doublet) |
| Boc -C(CH₃)₃ | N/A | δ ~1.4 ppm (singlet) | N/A |
The ¹³C NMR spectrum of this compound is distinguished by the numerous signals from the fluorenyl group's aromatic carbons between δ 120-145 ppm. The carbamate carbonyl carbon appears around δ 156 ppm. The carbons of the threonine backbone will have chemical shifts similar to those in the other protected forms, with the carboxylic acid carbonyl at approximately δ 173 ppm.
Boc-L-threonine shows a characteristic signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the nine methyl carbons around δ 28 ppm[4]. The carbamate carbonyl is typically found around δ 156 ppm. For Cbz-L-threonine, the benzyl aromatic carbons appear in the δ 127-136 ppm range, with the benzylic CH₂ carbon at approximately δ 67 ppm and the carbamate carbonyl around δ 157 ppm[5].
| Carbon Environment | This compound (Expected) | Boc-L-Threonine (Observed) | Cbz-L-Threonine (Observed) |
| Aromatic Carbons | δ 120-145 ppm | N/A | δ 127-136 ppm |
| Carbamate C=O | δ ~156 ppm | δ ~156 ppm | δ ~157 ppm |
| Carboxylic Acid C=O | δ ~173 ppm | δ ~173 ppm | δ ~172 ppm |
| Fmoc CH/CH₂ | δ ~47, ~67 ppm | N/A | N/A |
| Threonine α-C | δ ~60 ppm | δ ~60 ppm | δ ~60 ppm |
| Threonine β-C | δ ~68 ppm | δ ~68 ppm | δ ~68 ppm |
| Threonine γ-C | δ ~20 ppm | δ ~20 ppm | δ ~20 ppm |
| Boc C(CH₃)₃ / C(CH₃)₃ | N/A | δ ~80 ppm / ~28 ppm | N/A |
| Cbz CH₂ | N/A | N/A | δ ~67 ppm |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation analysis. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 342.1. A characteristic fragmentation pattern involves the loss of the Fmoc group (222.1 Da) or cleavage to produce the dibenzofulvene cation (m/z 179.1)[6][7].
Boc-L-threonine ([M+H]⁺ at m/z 220.1) typically fragments with the loss of isobutylene (56.1 Da) to give an ion at m/z 164.0, followed by the loss of CO₂ (44.0 Da) to yield an ion at m/z 120.0. Cbz-L-threonine ([M+H]⁺ at m/z 254.1) commonly fragments via the loss of toluene (92.1 Da) to produce an ion at m/z 162.0, or the loss of the entire Cbz group.
| Ion | Fmoc-L-Threonine (Expected m/z) | Boc-L-Threonine (Expected m/z) | Cbz-L-Threonine (Expected m/z) |
| [M+H]⁺ | 342.1 (anhydrous) | 220.1 | 254.1 |
| [M-Protecting Group+H]⁺ | 120.1 | 120.1 | 120.1 |
| Characteristic Fragment 1 | 179.1 (dibenzofulvene cation) | 164.0 ([M-isobutylene+H]⁺) | 162.0 ([M-toluene+H]⁺) |
| Characteristic Fragment 2 | 223.1 ([Fmoc+H]⁺) | 102.1 ([M-isobutylene-CO₂-H₂O+H]⁺) | 108.1 ([benzyl cation+H]⁺) |
Experimental Protocols
To ensure reproducible and high-quality data, standardized experimental procedures are crucial.
General Workflow for Spectroscopic Characterization
Sources
- 1. N-tert-Butoxycarbonyl-L-threonine | C9H17NO5 | CID 2724766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Cbz-L-Threonine(19728-63-3) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Cbz-L-Threonine(19728-63-3) 13C NMR spectrum [chemicalbook.com]
- 6. A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Procedural Guide to the Proper Disposal of Fmoc-L-threonine Monohydrate
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Fmoc-L-threonine monohydrate. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data from safety data sheets (SDS) and institutional guidelines to ensure that disposal practices protect both laboratory personnel and the environment. The core principle of this guidance is to treat the chemical with diligence, even when classified as non-hazardous, and to always prioritize institutional protocols.
Part 1: Core Principle - Hazard Assessment and Classification
This compound, a common derivative used in solid-phase peptide synthesis (SPPS), is not classified as a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and OSHA's Hazard Communication Standard.[1][2] Safety Data Sheets consistently indicate that it does not meet the criteria for classification as a skin/eye irritant, carcinogen, or acute toxin.[3]
However, the absence of a hazardous classification does not permit indiscriminate disposal. The responsibility for compliant waste disposal rests with the waste generator.[1] This protocol is established on the principle of "informed caution," ensuring that even non-regulated materials are handled in a structured and safe manner.
Table 1: Summary of Hazard Profile for Fmoc-Threonine Derivatives
| Hazard Classification | GHS/OSHA Assessment | Source(s) |
|---|---|---|
| Acute Toxicity | Shall not be classified as acutely toxic. | [3] |
| Skin Corrosion/Irritation | Shall not be classified as corrosive/irritant to skin. | [3] |
| Serious Eye Damage/Irritation | Shall not be classified as seriously damaging or an eye irritant. | [3] |
| Aquatic Hazard | Shall not be classified as hazardous to the aquatic environment. | [3] |
| Transport Regulation | Not classified as dangerous in the meaning of transport regulations. |[1] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a logical sequence for disposing of pure, unused this compound. This procedure is distinct from the disposal of hazardous process waste generated during peptide synthesis.
Step 1: Consult Institutional and Local Regulations (Mandatory First Step)
Before proceeding, the primary and most critical action is to consult your institution's Environmental Health & Safety (EHS) department or equivalent safety office.[4][5] EHS will provide specific guidance that aligns with local, state, and national regulations, which always supersede general advice. Inquire about your institution's policies for disposing of non-hazardous solid organic chemicals.
Step 2: Characterize the Waste Stream
This protocol applies exclusively to pure, unadulterated this compound . If the material has been mixed with solvents (e.g., DMF, NMP), reagents (e.g., piperidine), or other chemicals, it must be treated as a hazardous chemical waste stream.[6]
Step 3: Primary Disposal Pathway for Solid, Non-Hazardous Waste
Assuming EHS approval, the most common disposal route for non-hazardous solids like this compound is via the sanitary landfill (regular trash).[7][8] However, this must be performed correctly by laboratory personnel.
-
Secure Packaging: Place the solid this compound in a durable, sealed container (e.g., a screw-cap jar or a securely sealed bag). This prevents accidental release.
-
Clear Labeling: Affix a "Non-Hazardous Waste" label to the container.[5] Clearly write the full chemical name: "this compound."
-
Direct Disposal: Laboratory personnel must be the ones to transfer the securely packaged and labeled waste directly to the designated facility dumpster or central waste collection area.[7] Do not leave chemical containers in laboratory trash cans to be handled by custodial staff.[7]
Step 4: Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware: Personal protective equipment (PPE) such as gloves, weighing papers, and wipers contaminated only with this compound can typically be disposed of in the regular laboratory trash.
-
Spill Cleanup: In case of a spill, sweep the solid material up mechanically.[2] Place the collected powder and any absorbent materials into a sealed container and dispose of it as described in Step 3.
-
Empty Containers: Before disposing of the original product container, ensure it is "RCRA empty," meaning no freestanding material remains.[7] Deface or remove the original manufacturer's label to prevent confusion and discard the empty container in the regular trash.[5][7]
Step 5: Actions to Avoid
-
DO NOT dispose of this compound down the sanitary sewer. Multiple safety data sheets explicitly advise against emptying it into drains.[2][3][9]
-
DO NOT mix non-hazardous this compound with hazardous waste streams (e.g., halogenated solvents, heavy metals). This unnecessarily increases the volume and cost of hazardous waste disposal.
Diagram: Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper management of waste related to this compound.
Caption: Disposal decision workflow for this compound.
Part 3: The Critical Distinction: Pure Chemical vs. Process Waste
It is imperative to distinguish between the disposal of the pure amino acid derivative and the waste generated during its use in SPPS.
-
Pure Chemical: As outlined above, this is generally considered non-hazardous solid waste.
-
SPPS Process Waste: The waste stream from peptide synthesis is hazardous . It contains solvents like N,N-dimethylformamide (DMF) and reagents like piperidine, which is used for Fmoc deprotection.[10][11] This liquid waste must be collected in a designated, properly labeled hazardous waste container and managed by your institution's EHS department for disposal by a licensed contractor.
By adhering to these detailed procedures and maintaining the crucial distinction between pure starting material and process waste, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound and its associated materials.
References
- Disposal of Nonhazardous Laboratory Waste Chemicals. Cornell University Environmental Health and Safety. URL: https://ehs.cornell.
- Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. URL: https://www.sfasu.edu/ehsrm/programs/chemical-lab-safety/chemical-waste-management-plan/viii-disposal-procedures-for-non-hazardous-waste
- In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. URL: https://protect.iu.edu/environmental-health/waste-management/guide/in-lab-disposal.html
- Disposal of Non-hazardous Laboratory Waste Chemicals as Trash. Prudent Practices in the Laboratory. URL: https://www.uvm.
- Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. URL: https://research.rowan.edu/officeofresearch/compliance/labsafety/Lab%20Safety%20Documents/Non-Hazardous%20Waste%20Disposal%20Guide.pdf
- Safety Data Sheet: Fmoc-L-Threonine-(tBu). Carl ROTH. URL: https://www.carlroth.com/medias/SDB-9659-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg5NDJ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU0NTA3MDIzNjYucGRmfGI2YjQzY2Y4Y2Y4ZWMxNjA4ZTY0ZTUxYzYxZTI2YjM1YjM0YjM5YjQzYjYxM2YxYjYxYzYxYjYxYjYxYjYx
- The Secret To Safely Handling FMOC-L-ALA-OH: MSDS Guidelines You Can't Ignore. Kilobio. URL: https://www.kilobio.com/the-secret-to-safely-handling-fmoc-l-ala-oh-msds-guidelines-you-cant-ignore
- Safety Data Sheet: Fmoc-L-Thr(Trt). CEM Corporation. URL: https://s3.amazonaws.com/cem-product-documentation/sds/600726_Fmoc-L-Thr(Trt)-OH_rev02.pdf
- MSDS - Safety Data Sheet: Boc-Thr(Fmoc-Phe)-OH. AAPPTec, LLC. URL: https://www.aapptec.com/sites/default/files/msds/IAD026.pdf
- Material Safety Data Sheet: Fmoc-L-Threonine. Central Drug House (P) Ltd. URL: https://www.cdhfinechemical.com/images/product/msds/2855_msds.pdf
- Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals. BenchChem. URL: https://www.benchchem.
- Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. URL: https://ehs.wisc.edu/wp-content/uploads/sites/25/2017/01/AppendixA_DisposalProcedures.pdf
- Safety Data Sheet: Fmoc-O-tert-butyl-L-threonine. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/usp/1271610
- Safety Data Sheet: 7-(Fmoc-amino)heptanoic acid. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC448290010&productDescription=7-%28FMOC-AMINO%29HEPTANOIC+ACID+1G&vendorId=VN00033897&countryCode=US&language=en
- Safety Data Sheet: Amino Acid Standard.URL: https://www.agilent.com/cs/library/msds/5061-3334_sds_english.pdf
- Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9038290/
- Safety Data Sheet: Amino acid. Carl ROTH. URL: https://www.carlroth.com/medias/SDB-HN15-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQ1NTV8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMTEvaDAwLzkwNjc5MTE5MDUxODIucGRmfGQzYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYx
- Safety Data Sheet: Fmoc-Thr(tBu)-OH >99%. Severn Biotech. URL: https://www.severnbiotech.com/wp-content/uploads/2021/06/Fmoc-Thr-tBu-OH-99_sds.pdf
- Safety Data Sheet: NPPOC-D-Ser(tBu)-OH ≥96 %. Carl ROTH. URL: https://www.carlroth.com/medias/SDB-36XY-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTY2MTJ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oZTYvaDExLzEzNTEzNjY2MTk5NTgyLnBkZnxjYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYx
- Green Solvents for Fmoc Removal in Peptide Chemistry. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.8b00385
- Fmoc Amino Acids for SPPS. AltaBioscience. URL: https://www.altabioscience.com/fmoc-amino-acids-for-spps/
Sources
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sfasu.edu [sfasu.edu]
- 8. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 9. carlroth.com [carlroth.com]
- 10. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Personal protective equipment for handling Fmoc-L-threonine monohydrate
An In-Depth Guide to Personal Protective Equipment for Handling Fmoc-L-Threonine Monohydrate
This compound is a fundamental building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.[1] While Safety Data Sheets (SDS) often classify this reagent as non-hazardous under Regulation (EC) No. 1272/2008, the physical nature of the compound—a fine, crystalline powder—necessitates a robust safety protocol to mitigate risks associated with inhalation and exposure.[2][3]
This guide provides a detailed operational framework for researchers, scientists, and drug development professionals, moving beyond mere compliance to foster a culture of safety and procedural excellence. Here, we dissect the causality behind each recommendation, ensuring that every step is part of a self-validating system of laboratory safety.
Hazard Analysis: Beyond the Classification
Although this compound is not classified as a hazardous substance, the primary risks arise from its physical form.[2] Fine chemical powders can easily become airborne, leading to potential respiratory and eye irritation.[4] Therefore, a comprehensive risk assessment must account for the specific laboratory procedures being performed.
Key Considerations:
-
Dust Formation: Weighing, transferring, and mixing operations can generate airborne dust.[5]
-
Scale of Operation: Handling milligram quantities poses a different level of risk compared to working with bulk containers.
-
Ventilation: The effectiveness of local and general ventilation systems is crucial in minimizing airborne concentrations.[6][7]
Core Protective Framework: A Multi-Layered Defense
A proactive safety posture relies on a combination of engineering controls and Personal Protective Equipment (PPE). The following sections detail the essential PPE, explaining the protective mechanism of each component.
Engineering Controls: The First Line of Defense
Before selecting PPE, always prioritize engineering controls to minimize exposure at the source.
-
Chemical Fume Hood: All weighing and handling of the solid powder should ideally be conducted within a certified chemical fume hood or a powder containment hood to capture any dust generated.[8]
-
Ventilation: Ensure the laboratory is equipped with adequate general ventilation to maintain air quality.[7]
Personal Protective Equipment (PPE): The Essential Barrier
PPE creates a direct barrier between the researcher and the chemical.[9] The appropriate level of PPE is dictated by the specific task and associated risks.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from irritation or injury caused by airborne dust particles or accidental splashes.[8][10] |
| Hand Protection | Chemical-resistant nitrile or latex gloves. | Prevents direct skin contact. Gloves must be inspected for integrity before use and removed carefully to avoid contaminating the skin. |
| Body Protection | Long-sleeved laboratory coat. | Shields skin and personal clothing from spills and contamination.[11] |
| Respiratory Protection | Not typically required for small quantities with adequate ventilation. A dust mask (e.g., N95) is recommended when handling large quantities or when dust is visibly generated. | Minimizes the inhalation of airborne powder, which can cause respiratory tract irritation.[2][6][11] |
Operational Protocol: Safe Handling from Weighing to Waste
This step-by-step guide integrates PPE best practices into the standard workflow for handling this compound.
Objective: To safely weigh and dissolve a specified amount of this compound for use in peptide synthesis.
Materials:
-
This compound
-
Appropriate solvent (e.g., Dimethylformamide - DMF)[1]
-
Weighing vessel and spatula
-
Reaction vessel
-
PPE as specified in the table above
Procedure:
-
Preparation and PPE Donning:
-
Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don a laboratory coat, chemical-resistant gloves, and safety glasses.[8] If weighing a large quantity (i.e., several grams), a dust mask is also recommended.
-
-
Weighing the Reagent:
-
Perform all weighing operations inside the chemical fume hood to contain any dust.[8]
-
Carefully open the reagent container. Avoid creating puffs of air that could aerosolize the powder.
-
Use a clean spatula to transfer the desired amount of this compound to a tared weigh boat or vessel.
-
Securely close the main reagent container immediately after use.
-
-
Dissolution:
-
Place the weigh boat with the reagent into or near your reaction vessel within the fume hood.
-
Add the appropriate solvent (e.g., DMF) to the reaction vessel.
-
Carefully transfer the weighed powder into the solvent. If using a weigh boat, it can be rinsed with a small amount of solvent to ensure a complete transfer.
-
-
Post-Handling and Doffing PPE:
-
Once the reagent is in solution, the risk of airborne dust is eliminated.
-
Clean the spatula and work area within the fume hood.
-
To remove gloves, use a proper technique (without touching the glove's outer surface) to avoid skin contact.[2]
-
Dispose of contaminated gloves and any disposable weighing materials in the designated solid chemical waste container.[8]
-
Wash hands thoroughly with soap and water after the procedure is complete.[5]
-
Visualizing the PPE Selection Process
The decision to use specific PPE should be a logical, risk-based process. The following diagram illustrates this workflow.
Caption: Decision workflow for selecting appropriate PPE.
Disposal Plan: Ensuring a Safe Conclusion
Proper disposal is a critical final step in the chemical handling process. All waste must be managed according to institutional and local environmental regulations.[4]
-
Solid Waste:
-
Liquid Waste:
-
Waste Pickup:
-
Store waste containers in a designated satellite accumulation area.
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[8]
-
By adhering to this comprehensive guide, researchers can handle this compound with confidence, ensuring personal safety, experimental integrity, and environmental responsibility.
References
- Vertex AI Search. (2025, December 24). PPE for Chemical Handling: Simple Safety Guide for Workplaces.
- Thermo Fisher Scientific. (2025, October 8).
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Benchchem. A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
- Carlos Ergomix. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- CDH Fine Chemical.
- Benchchem. Navigating the Disposal of Fmoc-Thr(tBu)
- CHEMM. Personal Protective Equipment (PPE).
- Carl ROTH.
- UCI Chemistry. (2020, March 17).
- Carl ROTH.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- AWS. (2020, November).
- AAPPTec.
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Severn Biotech. Fmoc-Thr(tBu)-OH 99%_sds.
- Carl ROTH.
- NEB. (2023, December 13). Safety Data Sheet for Amino Acid Mixture (N6843).
- Agilent. (2015, January 7).
- NIH. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Agilent.
- NEB. (2024, December 2). Safety Data Sheet for Amino Acid Mixture (N6843) EUE.
- CymitQuimica.
- Aapptec Peptides. Fmoc-Thr-OH, N-Fmoc-L-threonine; CAS 73731-37-0.
Sources
- 1. CAS 73731-37-0: this compound | CymitQuimica [cymitquimica.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. carlroth.com [carlroth.com]
- 4. peptide.com [peptide.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. carlroth.com [carlroth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. falseguridad.com [falseguridad.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
